molecular formula C9H9Cl2NO B1581772 2-chloro-N-(4-chloro-2-methylphenyl)acetamide CAS No. 62593-77-5

2-chloro-N-(4-chloro-2-methylphenyl)acetamide

Cat. No.: B1581772
CAS No.: 62593-77-5
M. Wt: 218.08 g/mol
InChI Key: ACXNFUUNASEIHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(4-chloro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C9H9Cl2NO and its molecular weight is 218.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68290. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-N-(4-chloro-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO/c1-6-4-7(11)2-3-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXNFUUNASEIHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00290363
Record name 2-chloro-N-(4-chloro-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00290363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62593-77-5
Record name 62593-77-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68290
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-N-(4-chloro-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00290363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4'-DICHLORO-ORTHO-ACETOTOLUIDIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physical and chemical properties of 2-chloro-N-(4-chloro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Characterization and Reactivity Profile of 2-chloro-N-(4-chloro-2-methylphenyl)acetamide

Executive Summary

This compound (CAS: 5268-37-1), also known as 2,4'-Dichloro-o-acetotoluidide , is a specialized organochlorine intermediate used primarily in the synthesis of agrochemicals (chloroacetanilide herbicides) and pharmaceutical precursors.[1][2] Its structure features a lipophilic acetanilide core with an electrophilic


-chloro substituent, making it a versatile scaffold for nucleophilic substitution reactions (

).[1] This guide details its physicochemical properties, validated synthesis protocols, and reactivity mechanisms.

Chemical Identity & Structural Analysis

The compound is an acetanilide derivative where the nitrogen atom is substituted with a 4-chloro-2-methylphenyl group (a substituted aniline ring) and the carbonyl carbon is attached to a chloromethyl group.[1]

Table 1: Chemical Identification Data

IdentifierValue/Description
IUPAC Name This compound
Common Synonyms 2,4'-Dichloro-o-acetotoluidide; N-(4-chloro-2-methylphenyl)-2-chloroacetamide
CAS Number 5268-37-1
Molecular Formula

Molecular Weight 218.08 g/mol
SMILES CC1=C(C=CC(=C1)Cl)NC(=O)CCl
InChIKey ACXNFUUNASEIHZ-UHFFFAOYSA-N

Physicochemical Profile

The physical properties of this compound are dominated by the amide linkage (hydrogen bond donor/acceptor) and the lipophilic chlorinated aromatic ring.[1]

Table 2: Physical and Chemical Properties

PropertyValueContext/Notes
Physical State Crystalline SolidTypically off-white to colorless needles or powder.[1]
Melting Point 136–140 °C (Predicted)High lattice energy due to intermolecular H-bonding.
Boiling Point ~342 °C (at 760 mmHg)Decomposes before boiling at atmospheric pressure.[1]
LogP (Octanol/Water) 2.61Moderate lipophilicity; readily crosses biological membranes.[1]
Water Solubility Low (< 500 mg/L)Practically insoluble in water; requires organic co-solvents.[1]
Solubility (Organic) HighSoluble in Dichloromethane (DCM), Ethyl Acetate, Acetone, Ethanol.
Density ~1.3 g/cm³Denser than water due to halogenation.[1]
pKa ~14.5 (Amide NH)Non-basic; the amide nitrogen is not protonated in aqueous acid.

Synthesis & Production Protocol

The most robust synthesis method utilizes a Schotten-Baumann acylation or an anhydrous acylation of 4-chloro-2-methylaniline with chloroacetyl chloride.[1] The anhydrous method described below is preferred for high-purity applications to avoid hydrolysis side-products.

Reaction Scheme

[1]
Experimental Methodology

Reagents:

  • Substrate: 4-Chloro-2-methylaniline (1.0 eq)

  • Reagent: Chloroacetyl chloride (1.1 eq)[3]

  • Base: Triethylamine (TEA) (1.2 eq) or Pyridine

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol:

  • Preparation: In a 3-neck round-bottom flask equipped with a dropping funnel and nitrogen inlet, dissolve 4-chloro-2-methylaniline (10 mmol) in anhydrous DCM (30 mL).

  • Base Addition: Add Triethylamine (12 mmol) to the solution. Cool the mixture to 0–5 °C using an ice bath.

  • Acylation: Add Chloroacetyl chloride (11 mmol) diluted in DCM (5 mL) dropwise over 20 minutes. Critical: Maintain temperature < 10 °C to prevent bis-acylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 3:1) for the disappearance of the aniline.

  • Quench & Workup: Pour the reaction mixture into ice-cold water (50 mL). Separate the organic layer.[1][3][4]

  • Washing: Wash the organic phase successively with:

    • 1M HCl (2 x 20 mL) – Removes unreacted amine.

    • Sat.

      
       (2 x 20 mL) – Neutralizes acid traces.
      
    • Brine (1 x 20 mL).

  • Isolation: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize the crude solid from hot Ethanol/Water (9:1) to yield colorless crystals.[1][5]

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 4-Chloro-2-methylaniline + DCM + TEA Cool Cool to 0-5°C Start->Cool Add Add Chloroacetyl Chloride (Dropwise) Cool->Add Stir Stir at RT (3 hrs) Add->Stir Quench Quench with Ice Water Separate Organic Layer Stir->Quench Wash Wash: HCl -> NaHCO3 -> Brine Quench->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Final Product: this compound (Crystalline Solid) Dry->Final

Figure 1: Step-by-step synthesis workflow for the acylation of 4-chloro-2-methylaniline.

Chemical Reactivity & Transformations

This compound possesses two distinct reactive centers: the


-chlorine  (highly electrophilic) and the amide carbonyl  (susceptible to hydrolysis).
Mechanism 1: Nucleophilic Substitution ( )

The primary utility of this molecule is as an electrophile. The chlorine atom is a good leaving group, activated by the adjacent carbonyl group.

  • Reagents: Thiols, Amines, Azides.[1]

  • Mechanism: Direct displacement of the chloride.[1]

  • Application: Synthesis of herbicide derivatives (e.g., replacing Cl with a pyrazole or triazole ring).

Mechanism 2: Finkelstein Reaction

To increase reactivity towards weaker nucleophiles, the chloride can be converted to an iodide.

  • Reagents: NaI in Acetone (Reflux).

  • Outcome: Formation of the

    
    -iodoacetamide derivative (more reactive).[1]
    
Reactivity Pathway Diagram

ReactivityPathways Core 2-chloro-N-(4-chloro- 2-methylphenyl)acetamide Subst S_N2 Product (N-Alkylation/Thioether) Core->Subst Nucleophile (Nu-) (e.g., R-SH, R-NH2) Finkel Iodo-Analog (Enhanced Electrophile) Core->Finkel NaI / Acetone (Finkelstein) Hydro Hydrolysis Products (Aniline + Glycolic Acid) Core->Hydro H3O+ / Heat (Acid Hydrolysis)

Figure 2: Major chemical reactivity pathways including substitution and hydrolysis.[1]

Safety & Handling (GHS Standards)

Warning: This compound is an alkylating agent and an amide derivative.[1]

  • GHS Classification:

    • Skin Irrit. 2 (H315): Causes skin irritation.[1]

    • Eye Irrit. 2A (H319): Causes serious eye irritation.

    • STOT SE 3 (H335): May cause respiratory irritation.[1]

    • Skin Sens. 1 (H317): May cause an allergic skin reaction.[1]

  • Handling Protocol:

    • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

    • Ventilation: All operations involving the powder or solutions must be performed inside a certified chemical fume hood to avoid inhalation of dust.[1]

    • Spill Cleanup: Sweep up dry solid (avoid dust generation).[1] Clean surface with ethanol followed by water.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 249708, this compound. Retrieved from [Link]

  • ChemSrc (2025). 2-Chloro-N-(4-methylphenyl)acetamide Physical Properties and Spectral Data. Retrieved from [Link](Note: Reference used for comparative physicochemical data of structural analogs).

Sources

Technical Guide: 2-Chloro-N-(4-chloro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, reactivity, and applications of 2-chloro-N-(4-chloro-2-methylphenyl)acetamide , a specialized chloroacetanilide intermediate.

CAS Number: 62593-77-5 Chemical Family: Chloroacetanilide / α-Haloacetamide Primary Application: Electrophilic intermediate for agrochemical (herbicide/fungicide) and pharmaceutical synthesis.

Chemical Identity & Physicochemical Profile[1][2][3][4]

This compound serves as a robust electrophilic building block, characterized by a highly reactive


-chlorine atom susceptible to nucleophilic substitution (

), and a lipophilic aromatic core that influences bioavailability in downstream derivatives.
PropertySpecification
CAS Number 62593-77-5
IUPAC Name This compound
Synonyms 2,4'-Dichloro-o-acetotoluidide; N-(4-chloro-2-methylphenyl)-2-chloroacetamide
Molecular Formula C

H

Cl

NO
Molecular Weight 218.08 g/mol
Appearance Off-white to beige crystalline solid
Melting Point 138–142 °C (Typical range for chloroacetotoluidides)
Solubility Soluble in DCM, Chloroform, Ethyl Acetate, DMSO; Insoluble in Water
SMILES Cc1cc(Cl)ccc1NC(=O)CCl

Synthesis & Manufacturing Protocol

The synthesis follows a classical Schotten-Baumann acylation or a solvent-base mediated nucleophilic acyl substitution. The reaction involves the acylation of 4-chloro-2-methylaniline (4-chloro-o-toluidine) with chloroacetyl chloride.

Reaction Pathway

The amine nitrogen of the aniline attacks the carbonyl carbon of the acid chloride, eliminating HCl. A base is required to scavenge the acid byproduct to drive equilibrium and prevent protonation of the unreacted amine.

SynthesisPathway Precursor1 4-Chloro-2-methylaniline (CAS 95-69-2) Intermediate Tetrahedral Intermediate Precursor1->Intermediate + DCM / 0°C Reagent Chloroacetyl Chloride (CAS 79-04-8) Reagent->Intermediate Product This compound (CAS 62593-77-5) Intermediate->Product - HCl Byproduct HCl (Scavenged by Base) Intermediate->Byproduct

Figure 1: Synthetic pathway via N-acylation.[1] The reaction requires careful temperature control (0–5°C) to minimize bis-acylation or hydrolysis.

Experimental Procedure (Bench Scale)

Reagents:

  • 4-Chloro-2-methylaniline (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)[1][2]

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Dichloromethane (DCM) (Solvent, anhydrous)

Step-by-Step Protocol:

  • Preparation: Dissolve 4-chloro-2-methylaniline (e.g., 14.1 g, 100 mmol) in anhydrous DCM (150 mL) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Base Addition: Add Triethylamine (16.7 mL, 120 mmol) to the solution. Cool the mixture to 0–5°C using an ice bath.

  • Acylation: Dropwise add Chloroacetyl chloride (8.8 mL, 110 mmol) over 30 minutes. Critical: Maintain temperature <10°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor via TLC (Hexane:EtOAc 3:1) for consumption of the aniline.

  • Workup:

    • Wash the organic layer with 1M HCl (2 x 50 mL) to remove excess amine/base.

    • Wash with Sat. NaHCO

      
       (2 x 50 mL) to neutralize acidity.
      
    • Wash with Brine (50 mL).

  • Isolation: Dry organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Recrystallize the crude solid from Ethanol/Water or Toluene/Hexane to yield colorless needles.

Reactivity & Applications

This compound is a bifunctional intermediate . The amide group provides stability and hydrogen-bonding capability, while the


-chloro group is a potent electrophile for 

reactions.
Core Reactivity: Nucleophilic Substitution

The primary utility lies in displacing the chlorine atom with nucleophiles (amines, thiols, phenols) to generate complex bioactive molecules.

Reactivity Core This compound Path1 Reaction with Amines (HNR2) (Formation of Glycinamides) Core->Path1 S_N2 / Base Path2 Reaction with Thiols (R-SH) (Thioether formation) Core->Path2 S_N2 / K2CO3 Path3 Reaction with Phenols (Ar-OH) (Aryloxyacetamides) Core->Path3 S_N2 / NaH Prod1 Local Anesthetic Analogs (Lidocaine-type) Path1->Prod1 Prod2 Fungicidal Thio-derivatives Path2->Prod2 Prod3 Herbicide Intermediates (Phenoxy-type) Path3->Prod3

Figure 2: Divergent synthesis pathways utilizing the electrophilic alpha-carbon.

Key Applications
  • Herbicide Synthesis: Structural analog to chloroacetanilide herbicides (e.g., Metolachlor precursors).[3] Used to introduce the "protected" aniline moiety into larger agrochemical scaffolds.

  • Pharmaceutical Intermediates: The 2,6-disubstitution pattern (Cl, Methyl) on the ring mimics the steric bulk found in lidocaine-class anti-arrhythmics and anesthetics, modulating metabolic stability.

  • Industrial Fungicides: Derivatives formed by reacting this core with azoles or thiols often exhibit antifungal activity by inhibiting sterol biosynthesis.

Analytical Characterization

To validate the synthesis of CAS 62593-77-5, researchers should verify the following spectral signatures:

TechniqueExpected Signal / Characteristic
1H NMR (CDCl3)

2.2-2.3 ppm:
Singlet (3H) for Aryl-CH

.

4.2 ppm:
Singlet (2H) for Cl-CH

-CO.

7.1-7.8 ppm:
Multiplet (3H) for Aromatic protons.

8.0-8.5 ppm:
Broad singlet (1H) for NH (amide).
IR Spectroscopy 3250–3300 cm

:
N-H stretch (Amide). 1660–1690 cm

:
C=O stretch (Amide I band).
Mass Spectrometry m/z 217/219: Molecular ion [M]+ showing characteristic Chlorine isotope pattern (3:1 for one Cl, 9:6:1 for two Cls).

Safety & Handling (HSE)

Hazard Classification:

  • Skin Sensitizer: High potential for allergic skin reaction (H317).

  • Irritant: Causes skin and eye irritation (H315, H319).

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects (typical for chlorinated aromatics).

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: Handle strictly within a chemical fume hood to avoid inhalation of dust or residual acid chloride vapors.

  • Decontamination: Spills should be treated with dilute alcoholic KOH to hydrolyze the active chloride before disposal.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 95-69-2 (Precursor: 4-Chloro-2-methylaniline). Available at: [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure of 2-chloro-N-(4-chloro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-(4-chloro-2-methylphenyl)acetamide is a member of the N-aryl acetamide class of compounds, a versatile scaffold in medicinal and agricultural chemistry. This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, and synthesis, offering insights for its application in research and development. This family of compounds is recognized for its role as synthetic intermediates in the creation of various bioactive molecules, including herbicides and potential pharmaceutical agents.[1][2][3] The presence of a reactive chloroacetyl group and a substituted phenyl ring makes it a valuable building block for further chemical modifications.

Molecular Identity and Physicochemical Properties

A clear definition of the molecule's fundamental properties is the first step in any rigorous scientific examination. The key identifiers and computed physicochemical properties of this compound are summarized below.

IdentifierValueSource
IUPAC Name This compoundPubChem
CAS Number 62593-77-5PubChem
Molecular Formula C₉H₉Cl₂NOPubChem
Molecular Weight 218.08 g/mol PubChem
InChI Key ACXNFUUNASEIHZ-UHFFFAOYSA-NPubChem
SMILES CC1=C(C=CC(=C1)Cl)NC(=O)CClPubChem
Polar Surface Area 29.1 ŲPubChem
LogP 2.6PubChem

Synthesis and Mechanistic Insights

The primary route for the synthesis of this compound is the N-acylation of 4-chloro-2-methylaniline with chloroacetyl chloride.[3] This reaction is a classic example of nucleophilic acyl substitution.

The lone pair of electrons on the nitrogen atom of the aniline derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The choice of reaction conditions, such as solvent and the presence of a base, is critical to the success of this synthesis. A base is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Synthesis_of_2_chloro_N-(4-chloro-2-methylphenyl)acetamide reactant1 4-chloro-2-methylaniline product This compound reactant1->product Nucleophilic Acyl Substitution reactant2 Chloroacetyl chloride reactant2->product byproduct HCl product->byproduct

Caption: Synthetic pathway for this compound.

Experimental Protocol: A Self-Validating System

The following protocol is a generalized procedure based on established methods for the synthesis of N-aryl acetamides.[4][5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloro-2-methylaniline (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), to the solution to act as an acid scavenger.

  • Acylation: Cool the mixture in an ice bath. Add chloroacetyl chloride (1.05 equivalents) dropwise from the dropping funnel while maintaining the temperature below 5 °C. The slow addition is crucial to control the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification and Validation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water). The purity and identity of the final product must be confirmed by melting point determination and spectroscopic analysis (NMR, IR, and MS).

Molecular Structure and Conformational Analysis

The molecular structure of this compound is characterized by a planar amide linkage connecting a chloroacetyl group to a substituted phenyl ring. While a specific crystal structure for this exact molecule is not publicly available, extensive crystallographic data on closely related N-aryl acetamides provides a solid foundation for understanding its structural features.[2][6][7]

Molecular_Structure_Analysis Amide Plane Amide Plane Phenyl Ring Phenyl Ring Amide Plane->Phenyl Ring Dihedral Angle Chloroacetyl Group Chloroacetyl Group Amide Plane->Chloroacetyl Group Planarity Intermolecular H-Bonding Intermolecular H-Bonding Amide Plane->Intermolecular H-Bonding N-H---O Intramolecular Interactions Intramolecular Interactions Phenyl Ring->Intramolecular Interactions C-H---O/Cl

Caption: Key structural features of N-aryl acetamides.

The planarity of the amide bond is a result of the delocalization of the nitrogen lone pair into the carbonyl group. A significant structural parameter is the dihedral angle between the plane of the phenyl ring and the amide plane. In related structures, this angle is typically non-zero, indicating a twisted conformation.[1] This twist is a balance between steric hindrance from the ortho-substituent (the methyl group) and the electronic effects of conjugation.

Intermolecular hydrogen bonding is a dominant feature in the crystal packing of N-aryl acetamides, with the amide N-H group acting as a hydrogen bond donor and the carbonyl oxygen as an acceptor, often leading to the formation of chains or tapes.[6][7] Intramolecular hydrogen bonds, such as C-H---O and N-H---Cl, are also observed in similar structures and contribute to the overall molecular conformation.[1]

Spectroscopic Characterization

Spectroscopic techniques are essential for the unambiguous identification and structural elucidation of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum will provide key information about the number and connectivity of protons in the molecule. The expected chemical shifts (in ppm, relative to TMS) are:

ProtonExpected Chemical Shift (ppm)MultiplicityIntegration
Methyl (CH₃) ~2.2 - 2.4Singlet3H
Methylene (CH₂) ~4.1 - 4.3Singlet2H
Aromatic (Ar-H) ~7.0 - 7.5Multiplet3H
Amide (N-H) ~8.0 - 9.0Broad Singlet1H

The singlet nature of the methyl and methylene protons is indicative of the absence of adjacent protons. The aromatic protons will likely appear as a complex multiplet due to their differing electronic environments. The amide proton often appears as a broad singlet and its chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments.

CarbonExpected Chemical Shift (ppm)
Methyl (CH₃) ~17 - 20
Methylene (CH₂Cl) ~40 - 45
Aromatic (C-H) ~120 - 135
Aromatic (C-Cl) ~128 - 132
Aromatic (C-N) ~135 - 140
Aromatic (C-CH₃) ~130 - 135
Carbonyl (C=O) ~165 - 170
Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in the molecule.

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H Stretch (Amide) 3200 - 3300
C-H Stretch (Aromatic) 3000 - 3100
C-H Stretch (Aliphatic) 2850 - 3000
C=O Stretch (Amide) 1640 - 1680
C=C Stretch (Aromatic) 1450 - 1600
C-N Stretch (Amide) 1200 - 1300
C-Cl Stretch 600 - 800

The strong absorption band for the carbonyl group is a key diagnostic feature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight (218 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms. Common fragmentation pathways would involve the cleavage of the amide bond and the loss of the chloroacetyl group.

Applications in Drug Development and Agrochemicals

The chloroacetamide functional group is a known pharmacophore and is present in a number of biologically active compounds. This class of compounds is widely used in agriculture as herbicides.[8][9] Their mode of action typically involves the inhibition of very-long-chain fatty acid synthesis in plants.[10]

In the context of drug development, N-aryl acetamides serve as important intermediates. The reactive C-Cl bond in the chloroacetyl moiety allows for facile nucleophilic substitution, enabling the synthesis of a diverse library of compounds for biological screening. For instance, related chloroacetamide derivatives have been used as intermediates in the synthesis of kinase inhibitors with potential anticancer activity.[11] There is also growing interest in the antimicrobial and antifungal properties of chloroacetamide derivatives.[12]

Conclusion

This compound is a molecule of significant interest due to its versatile chemical reactivity and its place within a class of biologically active compounds. A thorough understanding of its molecular structure, elucidated through spectroscopic methods and by comparison with related crystal structures, is fundamental for its application in the rational design of new herbicides and pharmaceutical agents. The synthetic accessibility and the potential for further functionalization make it a valuable tool for researchers in both industry and academia.

References

  • MySkinRecipes. 2-chloro-N-(2-chloro-4-fluorophenyl)acetamide. [Link]

  • PubChem. 2-chloro-N-(2,6-diethylphenyl)acetamide. [Link]

  • PubMed. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. [Link]

  • ResearchGate. 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. [Link]

  • IUCr Journals. 2-Chloro-N-(4-hydroxyphenyl)acetamide. [Link]

  • Chemsrc. Acetamide,2-chloro-N-(2-methylphenyl). [Link]

  • ResearchGate. Chloroacetamide Herbicides. [Link]

  • National Center for Biotechnology Information. 2-Chloro-N-(4-hydroxyphenyl)acetamide. [Link]

  • National Institutes of Health. 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. [Link]

  • National Center for Biotechnology Information. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. [Link]

  • ResearchGate. 2-Chloro-N-(4-hydroxyphenyl)acetamide. [Link]

  • PubChem. 2-Chloro-N-(4-methylphenyl)acetamide. [Link]

  • ResearchGate. 2-Chloro-N-(4-nitrophenyl)acetamide. [Link]

  • ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. [Link]

  • ResearchGate. 2-Chloro- N -(4-nitrophenyl)acetamide. [Link]

  • IUCr Journals. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. [Link]

  • ACS Omega. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. [Link]

  • ResearchGate. Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... [Link]

Sources

Technical Monograph: 2-Chloro-N-(4-chloro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-chloro-N-(4-chloro-2-methylphenyl)acetamide , a specialized chloroacetanilide intermediate used in organic synthesis and agrochemical development.

Role: Versatile Electrophilic Intermediate for Heterocyclic & Agrochemical Synthesis CAS Registry Number: 62593-77-5 Molecular Formula:


Molecular Weight:  218.08  g/mol 

Chemical Identity & Structural Analysis[1][2][3]

This compound belongs to the


-chloroacetanilide  class, characterized by a phenyl ring substituted at the nitrogen atom of a 2-chloroacetamide moiety.[1] Its reactivity is defined by two distinct electrophilic sites: the carbonyl carbon (hard electrophile) and the 

-carbon bearing the chlorine atom (soft electrophile).
Nomenclature & Identifiers
  • IUPAC Name: this compound[2][3]

  • Synonyms:

    
    -Chloro-4-chloro-2-methylacetanilide; N-(Chloroacetyl)-4-chloro-2-methylaniline.
    
  • SMILES: Cc1cc(Cl)ccc1NC(=O)CCl

  • InChIKey: CITIOELQTFSEGI-UHFFFAOYSA-N (Analogous base structure)

Structural Features

The molecule features a 4-chloro-2-methylphenyl moiety.[1][2][3][4] The ortho-methyl group introduces steric hindrance around the amide bond, restricting rotation and influencing the conformation of the amide plane relative to the phenyl ring. This steric effect is critical in preventing over-alkylation during downstream derivatization reactions.

FeatureChemical Significance

-Chloro Group
Highly reactive leaving group for

nucleophilic substitution.
Amide Linkage Provides hydrogen bond donor (NH) and acceptor (C=O) sites; stable under neutral conditions but susceptible to hydrolysis in strong acid/base.
Aryl Substitution The 4-Cl and 2-Me pattern directs electrophilic aromatic substitution and modulates lipophilicity (LogP ~ 2.5–3.0).

Synthesis & Manufacturing Protocols

The industrial and laboratory preparation of this compound follows a standard Schotten-Baumann acylation or a solution-phase acylation under anhydrous conditions.

Reaction Scheme

The synthesis involves the acylation of 4-chloro-2-methylaniline (2-amino-5-chlorotoluene) with chloroacetyl chloride .

Synthesis cluster_conditions Reaction Conditions Aniline 4-Chloro-2-methylaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack AcCl Chloroacetyl Chloride (Electrophile) AcCl->Intermediate Base Base Catalyst (NaOAc or Et3N) HCl HCl (Byproduct) Base->HCl Scavenging Product This compound (Target) Intermediate->Product Elimination Intermediate->HCl cond Solvent: DCM or AcOH Temp: 0°C to RT Time: 1-3 hrs

Figure 1: Synthetic pathway via acylation of aniline precursor.

Detailed Experimental Protocol

Objective: Synthesis of 10 g of target compound.

  • Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 4-chloro-2-methylaniline (0.05 mol) in Dichloromethane (DCM) (50 mL).

  • Base Addition: Add Triethylamine (

    
    )  (0.06 mol) to the solution. Cool the mixture to 0–5°C using an ice bath.
    
  • Acylation: Dropwise add Chloroacetyl chloride (0.055 mol) dissolved in DCM (10 mL) over 30 minutes. Note: The reaction is highly exothermic; maintain temperature <10°C to prevent bis-acylation.

  • Work-up: Stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1). Upon completion, wash the organic layer with water (

    
     mL), 1M HCl (to remove unreacted aniline), and saturated 
    
    
    
    .
  • Isolation: Dry the organic phase over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize the crude solid from Ethanol/Water or Toluene/Hexane to yield colorless to off-white crystals.

Reactivity & Applications

This compound serves as a "linchpin" intermediate. The labile chlorine atom allows for the introduction of diverse pharmacophores, while the aryl ring provides the scaffold for lipophilic interactions.

Nucleophilic Substitution Pathways

The primary utility lies in displacing the


-chlorine with nucleophiles (amines, thiols, alkoxides).
  • Synthesis of Glycinamides: Reaction with secondary amines (e.g., diethylamine, morpholine) yields N-substituted glycinamides, which are common motifs in local anesthetics (e.g., Lidocaine analogs) and fungicides.

  • Thioether Formation: Reaction with thiols generates thioethers, precursors to sulfoxides/sulfones used in herbicide resistance studies.

Heterocyclic Cyclization

Under Friedel-Crafts conditions (Lewis acid catalysis, e.g.,


), the compound can undergo intramolecular cyclization  to form oxindoles  (specifically 4-chloro-6-methyloxindole or its isomers), which are privileged scaffolds in kinase inhibitors and receptor modulators.

Reactivity Center This compound Glycinamide N-Aryl-glycinamides (Anesthetics/Fungicides) Center->Glycinamide SN2 Substitution Thioether $alpha$-Thioacetanilides Center->Thioether SN2 Substitution Oxindole Substituted Oxindoles (Drug Scaffolds) Center->Oxindole Intramolecular Friedel-Crafts Amine Secondary Amines (HNR2) Amine->Glycinamide Thiol Thiols (R-SH) Thiol->Thioether Lewis Lewis Acid (AlCl3) Lewis->Oxindole

Figure 2: Divergent synthesis pathways from the core intermediate.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       2.25 (s, 3H, 
      
      
      
      ) – Diagnostic methyl singlet.
    • 
       4.20 (s, 2H, 
      
      
      
      ) – Deshielded methylene singlet.
    • 
       7.10–7.80 (m, 3H, Ar-H) – Aromatic coupling pattern (ABX or similar).
      
    • 
       8.20 (br s, 1H, NH) – Exchangeable amide proton.
      
Infrared Spectroscopy (IR)
  • 3250–3300

    
    :  N-H stretching (Amide A).
    
  • 1660–1690

    
    :  C=O stretching (Amide I) – High frequency due to electron-withdrawing Cl.
    
  • 1530–1550

    
    :  N-H bending (Amide II).
    
Mass Spectrometry (MS)
  • Molecular Ion (

    
    ):  m/z 217/219/221.
    
  • Isotope Pattern: Distinctive pattern due to two chlorine atoms (

    
     and 
    
    
    
    ). The intensity ratio for
    
    
    :
    
    
    :
    
    
    will approximate 9:6:1 .

Safety & Handling (E-E-A-T)

Hazard Classification (GHS):

  • Skin Sensitization (Category 1): May cause an allergic skin reaction.[1]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects (based on chloroacetanilide analogs).[1]

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Containment: Handle primarily in a fume hood to avoid inhalation of dust or vapors.

  • Decontamination: In case of spill, neutralize with dilute ammonia or sodium hydroxide solution to hydrolyze the reactive C-Cl bond before disposal.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 27967, 2-Chloro-N-(4-methylphenyl)acetamide (Analogous Structure). Retrieved from [Link]

  • International Union of Crystallography. (2024). Synthesis and crystallization of N-arylacetamides. IUCr Journals. Retrieved from [Link]

Sources

Technical Whitepaper: Chemical Biology and Reactivity Profile of 2-chloro-N-(4-chloro-2-methylphenyl)acetamide

[1]

Executive Summary

Compound Identity: 2-chloro-N-(4-chloro-2-methylphenyl)acetamide Chemical Class:

Primary Mechanism:

1

This technical guide delineates the mechanism of action (MoA) of this compound. While frequently utilized as a high-value intermediate in the synthesis of heterocycles and herbicides (e.g., Mefenacet analogs), this molecule possesses intrinsic biological activity as a Reactive Electrophilic Species (RES) .[1] Its mode of action is defined by the targeted alkylation of cysteine residues within critical enzymes, specifically Very Long Chain Fatty Acid (VLCFA) elongases in agrochemical contexts, and general cysteine proteases in broader biochemical applications.[1]

Part 1: Chemical Mechanism of Action

The Electrophilic Warhead

The core reactivity of this molecule resides in the


-chloroacetamide1
  • Electrophilic Center: The carbon atom alpha to the carbonyl is electron-deficient due to the inductive withdrawal of the chlorine atom and the adjacent carbonyl group.

  • Leaving Group: The chloride ion (

    
    ) serves as a stable leaving group.[1]
    
  • Reaction Kinetics: The reaction proceeds via a bimolecular nucleophilic substitution (

    
    ) mechanism.[1] The rate of reaction is governed by the steric environment of the ortho-methyl group on the phenyl ring, which provides "tunable" reactivity—preventing rapid non-specific hydrolysis while maintaining reactivity toward accessible enzyme active sites.
    
Reaction Pathway (Graphviz Visualization)

The following diagram illustrates the molecular orbital interaction between a biological nucleophile (Cysteine Thiol) and the inhibitor.

ChemicalMechanismNucleophileBiological Nucleophile(Enzyme Cysteine-SH)TransitionTransition State(Trigonal Bipyramidal)Nucleophile->TransitionNucleophilic Attack (SN2)InhibitorThis compound(Electrophile)Inhibitor->TransitionProductS-Alkylated Enzyme Adduct(Irreversible Inhibition)Transition->ProductCovalent Bond FormationLeavingGroupChloride Ion (Cl-)Transition->LeavingGroupDeparture

Figure 1: The


1

Part 2: Biological Mechanism of Action

Target 1: VLCFA Elongase Inhibition (Agrochemical Context)

In the context of plant physiology and herbicide development, this molecule functions as a Group 15 Herbicide (Chloroacetamide class).[1][2][3][4]

  • Enzyme Target: The primary target is the VLCFA Synthase complex (specifically the condensing enzymes encoded by FAE1-like genes) located in the endoplasmic reticulum.[5]

  • Mechanism: The compound covalently binds to a conserved cysteine residue at the active site of the elongase.[5]

  • Physiological Consequence:

    • Inhibition of fatty acid elongation (C20, C22, C24 chains).[1][3]

    • Disruption of plasma membrane integrity and cell division.[1]

    • Failure of seedling emergence.[1][6]

Target 2: Glutathione Depletion (General Cytotoxicity)

In non-plant systems (mammalian or microbial), the compound acts as a general alkylator.[1]

  • GSH Conjugation: It reacts spontaneously or via Glutathione S-Transferase (GST) catalysis with intracellular glutathione (GSH).[1]

  • Oxidative Stress: Rapid depletion of the GSH pool leads to an accumulation of Reactive Oxygen Species (ROS), triggering ferroptosis or apoptosis.[1]

Biological Pathway Visualization[1]

BiologicalPathwayCompoundThis compoundEntryCellular Uptake(Lipophilic Diffusion)Compound->EntryTargetTarget: VLCFA Elongase Complex(Endoplasmic Reticulum)Entry->TargetBindingIrreversible Covalent Modification(Cys-S-Acetamide Bond)Target->BindingAlkylationBlockBlockade of C20-C24Fatty Acid SynthesisBinding->BlockPhenotypeCell Division Arrest / ApoptosisBlock->Phenotype

Figure 2: The biological cascade from cellular entry to phenotypic inhibition.[1]

Part 3: Experimental Protocols

To validate the mechanism of action, the following self-validating protocols are recommended.

Protocol A: Cysteine Reactivity Profiling (GSH Assay)

Purpose: To quantify the electrophilicity and kinetic reactivity of the warhead.

  • Preparation:

    • Prepare a 10 mM stock of the test compound in DMSO.

    • Prepare a 10 mM stock of reduced Glutathione (GSH) in PBS (pH 7.4).

  • Incubation:

    • Mix Compound and GSH at a 1:10 ratio (100 µM Compound : 1 mM GSH) in PBS.[1]

    • Incubate at 37°C.

  • Sampling:

    • Aliquot samples at

      
       minutes.
      
    • Quench reaction with 0.1% Formic Acid.[1]

  • Analysis (LC-MS):

    • Monitor the disappearance of the parent mass (

      
      ) and the appearance of the adduct mass (
      
      
      ).
    • Success Metric: Observation of a mass shift corresponding to the thioether adduct.

Protocol B: Synthesis of the Compound

Purpose: To generate high-purity material for testing.

ReagentEquivalentsRole
4-Chloro-2-methylaniline1.0 eqNucleophile (Amine)
Chloroacetyl chloride1.1 eqElectrophile (Acylating agent)
Triethylamine (

)
1.2 eqBase (HCl Scavenger)
Dichloromethane (DCM)SolventReaction Medium

Step-by-Step:

  • Dissolve 4-chloro-2-methylaniline in dry DCM at 0°C under

    
     atmosphere.
    
  • Add Triethylamine.[1]

  • Dropwise add Chloroacetyl chloride (maintaining temperature < 5°C).

  • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Workup: Wash with 1N HCl (to remove unreacted aniline), then saturated

    
    , then Brine.
    
  • Purification: Recrystallize from Ethanol/Hexane.

Part 4: Physicochemical Data Summary[1]

PropertyValue / DescriptionRelevance
Formula

Molecular Identity
Mol.[1][2][5][4][7][8][9][10][11][12][13][14] Weight 218.08 g/mol Mass Spec Identification
LogP (Est.) ~2.5 - 2.8Membrane Permeability (High)
Reactivity Moderate ElectrophileTuned for intracellular targeting without rapid hydrolysis
Warhead

-Chloroacetamide
Cysteine-targeting covalent binder

References

  • Matthes, B., Schmalfuß, J., & Böger, P. (1998).[1][3] Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants. Zeitschrift für Naturforschung C.

  • Fuerst, E. P. (1987).[1][5] Understanding the mode of action of the chloroacetamide and thiocarbamate herbicides. Weed Technology.[1][2] [1]

  • Gowda, B. T., et al. (2007).[1] Crystal structure of 2-chloro-N-(4-chlorophenyl)acetamide. Acta Crystallographica.

  • Stamper, C.R., et al. (2020).[1] Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics.

solubility of 2-chloro-N-(4-chloro-2-methylphenyl)acetamide in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-chloro-N-(4-chloro-2-methylphenyl)acetamide in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of this compound in various organic solvents. The document is intended for researchers, scientists, and professionals in drug development and chemical engineering who require a thorough understanding of solubility for process development, formulation, and purification. This guide delves into the physicochemical properties of the solute, the theoretical underpinnings of solubility, detailed experimental protocols for solubility determination, and an introduction to predictive thermodynamic models.

Introduction: The Critical Role of Solubility

In the realms of pharmaceutical sciences and chemical synthesis, understanding the solubility of a compound is paramount. Solubility dictates the ease of handling, the design of purification processes such as crystallization, and the bioavailability of a drug substance. The compound this compound, a substituted acetamide, presents a molecular structure with features that suggest a nuanced solubility profile across the spectrum of organic solvents. This guide aims to provide the foundational knowledge and practical steps to systematically investigate this profile.

Physicochemical Characterization of the Solute

A thorough understanding of the solute's molecular characteristics is the first step in predicting and explaining its solubility behavior.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Molecular Formula C₉H₉Cl₂NO
Molecular Weight 218.08 g/mol
Appearance Solid (predicted)
XLogP3 2.6
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 2

The presence of a substituted phenyl ring, an amide linkage, and chloro-substituents gives the molecule a moderate lipophilicity, as indicated by the XLogP3 value. The amide group provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), suggesting that hydrogen bonding will play a significant role in its interaction with protic solvents.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] This adage is a simplified representation of the complex interplay of intermolecular forces between solute and solvent molecules. The dissolution of a solid solute in a liquid solvent can be conceptualized as a three-step process:

  • Breaking of solute-solute interactions in the crystal lattice.

  • Breaking of solvent-solvent interactions to create a cavity for the solute molecule.

  • Formation of new solute-solvent interactions .

Solubility is favored when the energy released from the formation of solute-solvent interactions is comparable to or greater than the energy required to break the solute-solute and solvent-solvent interactions. The primary intermolecular forces at play are:

  • Van der Waals Forces: Present in all molecules, these are weaker, non-specific interactions.

  • Dipole-Dipole Interactions: Occur between polar molecules. The amide bond in this compound has a significant dipole moment.

  • Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (in this case, the nitrogen of the amide) and another nearby electronegative atom (the oxygen of the amide or a solvent molecule).

The Spectrum of Organic Solvents

The choice of solvent is critical in determining the solubility of a given solute. Organic solvents can be broadly classified based on their polarity.

Table 2: Properties of Common Organic Solvents [3][4][5]

SolventClassDielectric Constant (ε)Dipole Moment (μ, Debye)Hydrogen Bonding Capability
HexaneNonpolar1.9~0None
TolueneNonpolar2.40.36None
Diethyl EtherNonpolar4.31.15Acceptor
DichloromethanePolar Aprotic9.11.60None
AcetonePolar Aprotic20.72.88Acceptor
AcetonitrilePolar Aprotic37.53.92Acceptor
EthanolPolar Protic24.51.69Donor & Acceptor
MethanolPolar Protic32.71.70Donor & Acceptor
WaterPolar Protic80.11.85Donor & Acceptor

Based on the structure of this compound, it is expected to exhibit higher solubility in polar aprotic and polar protic solvents due to the potential for dipole-dipole interactions and hydrogen bonding. Its solubility in nonpolar solvents is likely to be limited.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[6] This method ensures that the solvent is saturated with the solute and that a true thermodynamic equilibrium has been reached.

Experimental Workflow: Shake-Flask Method

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess solid solute prep2 Add to a known volume of solvent in a sealed vial prep1->prep2 equil1 Agitate at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) prep2->equil1 equil2 Allow undissolved solid to settle equil1->equil2 samp1 Withdraw an aliquot of the supernatant equil2->samp1 samp2 Filter the aliquot to remove all solid particles samp1->samp2 samp3 Dilute the filtrate with a suitable solvent samp2->samp3 samp4 Determine the concentration of the solute samp3->samp4

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Protocol
  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess of solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient time (typically 24 to 48 hours) to allow the system to reach equilibrium.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Determine the concentration of the solute in the diluted sample using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Analytical Quantification

If the solute has a chromophore that absorbs in the UV-Vis range, this method can be employed.[8]

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) of this compound.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λ_max. Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Measure the absorbance of the diluted sample and determine its concentration using the calibration curve.

HPLC is a more specific and often more sensitive method for concentration determination.[9]

  • Method Development: Develop an HPLC method with a suitable column, mobile phase, and detector (e.g., UV detector) that can separate the solute from any potential impurities.

  • Calibration Curve: Prepare and inject a series of standard solutions of known concentrations to generate a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the diluted sample and determine the concentration based on the peak area from the calibration curve.

Molecular Interactions and Solubility Prediction

The interplay of molecular forces governs the solubility of this compound in different types of solvents.

G cluster_solvents Organic Solvents solute This compound polar_protic Polar Protic (e.g., Ethanol) solute->polar_protic Strong Interaction: - Hydrogen Bonding - Dipole-Dipole - Van der Waals polar_aprotic Polar Aprotic (e.g., Acetone) solute->polar_aprotic Moderate Interaction: - Dipole-Dipole - Van der Waals nonpolar Nonpolar (e.g., Toluene) solute->nonpolar Weak Interaction: - Van der Waals

Caption: Predicted Interactions of the Solute with Different Solvent Classes.

While experimental determination is the most accurate approach, theoretical models can provide useful estimations of solubility. Thermodynamic models often use parameters like the enthalpy of fusion and the activity coefficient to predict solubility.[10] Quantitative Structure-Property Relationship (QSPR) models use molecular descriptors to correlate the structure of a compound with its solubility.

Conclusion

The is a complex phenomenon governed by the interplay of its molecular structure and the properties of the solvent. This guide has provided a comprehensive framework for understanding and experimentally determining its solubility profile. A systematic approach, beginning with an analysis of the solute's physicochemical properties and the theoretical principles of solubility, followed by rigorous experimental determination using the shake-flask method and appropriate analytical techniques, will yield reliable and reproducible solubility data. This data is invaluable for the efficient development of processes involving this compound in research and industry.

References

  • ChemBK. (2024, April 9). 2-Chloro-N-(4-Methylphenyl)Acetamide. Retrieved from [Link]

  • PubChem. 2-Chloro-N-(4-methylphenyl)acetamide. Retrieved from [Link]

  • Wikipedia. Chloroacetamide. Retrieved from [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • ACS Publications. Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Retrieved from [Link]

  • ResearchGate. The Theory of HPLC Quantitative and Qualitative HPLC. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, January 13). Solubility of Organic Compounds. Retrieved from [Link]

  • PROAnalytics. (2018, December 19). Introduction to UV/VIS Spectrophotometry: Using Spectrophotometer To Determine Concentration. Retrieved from [Link]

  • PubChem. This compound. Retrieved from [Link]

  • Chemical Reviews. Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

  • University of Houston-Downtown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Agilent. The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]

  • Wikipedia. Solubility. Retrieved from [Link]

  • Contract Testing Laboratories of America. (2022, January 17). Identity and Concentration Testing with HPLC. Retrieved from [Link]

  • National Institutes of Health. Thermodynamics of Isomers and Solubility Prediction in Multicomponent Sugar Solutions. Retrieved from [Link]

  • Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Retrieved from [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • JASCO Global. (2025, December 9). Principles of HPLC (5) Qualitative and quantitative analysis. Retrieved from [Link]

  • Rowan Scientific. Predicting Solubility. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Retrieved from [Link]

  • ACS Publications. Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Retrieved from [Link]

  • University of Wisconsin-River Falls. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • ResearchGate. Dielectric constants and dipole moment of seven solvents. Retrieved from [Link]

  • Chromatography Forum. (2019, September 6). Concentration calculation from HPLC. Retrieved from [Link]

  • National Institutes of Health. Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

  • PubMed Central. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Retrieved from [Link]

  • YouTube. (2021, February 12). 4: Predicting the solubility of organic molecules. Retrieved from [Link]

  • YouTube. (2021, September 16). Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. Retrieved from [Link]

  • Wikipedia. Metolachlor. Retrieved from [Link]

  • Wikipedia. Ultraviolet–visible spectroscopy. Retrieved from [Link]

  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Retrieved from [Link]

  • Chem LibreTexts. Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

  • National Bureau of Standards. Circular of the Bureau of Standards no. 514: table of dielectric constants of pure liquids. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. Illustrated Glossary of Organic Chemistry - Dielectric constant. Retrieved from [Link]

  • YouTube. (2021, December 15). Solvent Dielectric Effects on Reaction Mechanisms. Retrieved from [Link]

  • PubChem. 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. Retrieved from [Link]

Sources

2-chloro-N-(4-chloro-2-methylphenyl)acetamide melting point and boiling point

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Chloro-N-(4-chloro-2-methylphenyl)acetamide

Executive Summary

This compound (CAS 62593-77-5) is a specialized chloroacetanilide intermediate used primarily in the synthesis of agrochemicals (herbicides) and as a building block in medicinal chemistry.[1] Its structural core—a chloroacetylated aniline—serves as a versatile electrophile for nucleophilic substitution, allowing for the introduction of complex heterocycles or amine moieties.

This guide provides a rigorous technical profile of the compound, focusing on its thermophysical properties, validated synthesis protocols, and purification strategies. It addresses the scarcity of public experimental data by providing calculated property ranges and robust experimental methodologies for verification.

Chemical Identity & Structural Analysis

The compound is an N-acylated derivative of 4-chloro-2-methylaniline (4-chloro-o-toluidine). The steric bulk of the ortho-methyl group restricts rotation around the N-aryl bond, influencing both the melting point and the solubility profile compared to its non-methylated analogs.

AttributeDetail
IUPAC Name This compound
Common Synonyms N-(4-Chloro-2-methylphenyl)-2-chloroacetamide; Chloroacetyl-4-chloro-o-toluidine
CAS Number 62593-77-5
Molecular Formula C₉H₉Cl₂NO
Molecular Weight 218.08 g/mol
SMILES CC1=C(C=CC(=C1)Cl)NC(=O)CCl

Thermophysical Properties

The melting and boiling points of chloroacetanilides are critical for process design. While specific experimental values for this exact isomer are often proprietary, they can be reliably estimated based on Structure-Activity Relationships (SAR) of homologous series.

Table 1: Physicochemical Data
PropertyValue / RangeConfidence / Method
Melting Point 145°C – 155°C (Predicted)High Confidence. Based on homologous series: • 2-Cl-N-phenylacetamide: 116-118°C• 2-Cl-N-(4-chlorophenyl)acetamide: 169-173°C• The ortho-methyl group typically lowers MP slightly vs. the para-chloro analog due to packing disruption.
Boiling Point > 320°C (Decomposes)Experimental Observation. Chloroacetamides generally decompose via dehydrohalogenation or hydrolysis before reaching their atmospheric boiling point.
Predicted BP 342°C ± 25°CCalculated (760 mmHg)
Density 1.35 ± 0.05 g/cm³Predicted
Solubility Low in Water (<0.5 g/L)Soluble in DCM, Ethyl Acetate, Acetone, DMF.

Technical Insight: For precise melting point determination, Differential Scanning Calorimetry (DSC) is recommended over capillary methods to detect potential polymorphic transitions common in acetanilides.

Synthesis Protocol

The most robust synthesis involves the N-acylation of 4-chloro-2-methylaniline with chloroacetyl chloride. This reaction is highly exothermic and requires careful temperature control to prevent the formation of di-acylated byproducts.

Reaction Scheme

Synthesis Aniline 4-Chloro-2-methylaniline (CAS 95-69-2) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack (0-5°C, DCM/AcOH) Reagent Chloroacetyl Chloride (CAS 79-04-9) Reagent->Intermediate Base Base (NaOAc or Et3N) Byproduct HCl (Captured by Base) Base->Byproduct Scavenging Product This compound (Solid Precipitate) Intermediate->Product Elimination (-HCl) Intermediate->Byproduct

Figure 1: Acylation pathway for the synthesis of the target chloroacetamide.

Experimental Procedure (Laboratory Scale)

Reagents:

  • 4-Chloro-2-methylaniline (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Solvent: Glacial Acetic Acid (Method A) or Dichloromethane (DCM) with Triethylamine (Method B).

  • Base: Sodium Acetate (sat. aq.) for Method A.

Method A: Glacial Acetic Acid (Preferred for High Purity)

  • Dissolution: Dissolve 4-chloro-2-methylaniline (14.1 g, 0.1 mol) in 50 mL of glacial acetic acid in a three-necked flask equipped with a thermometer and addition funnel.

  • Cooling: Cool the solution to 10–15°C using a water bath.

  • Addition: Add chloroacetyl chloride (12.4 g, 0.11 mol) dropwise over 30 minutes. Caution: Reaction is exothermic.

  • Quenching: Stir for 1 hour at room temperature. Pour the reaction mixture into 300 mL of ice-cold saturated sodium acetate solution. The buffering action precipitates the product immediately.

  • Isolation: Filter the white solid precipitate. Wash copiously with cold water to remove acid and salts.

Method B: DCM/Triethylamine (Preferred for Yield)

  • Dissolve the aniline and triethylamine (1.2 eq) in dry DCM at 0°C .

  • Add chloroacetyl chloride dropwise.

  • Stir at room temperature for 2 hours.

  • Wash organic layer with 1N HCl (to remove unreacted aniline), then NaHCO₃, then Brine.

  • Evaporate solvent to yield the crude solid.

Purification & Analytical Validation

To achieve the target melting point range and remove trace aniline (which is toxic), recrystallization is mandatory.

Recrystallization Protocol
  • Solvent System: Ethanol/Water (3:1) or Toluene/Hexane.

  • Procedure: Dissolve crude solid in boiling ethanol. Add hot water until slight turbidity appears. Cool slowly to 4°C.

  • Target Purity: >98% by HPLC.

Validation Workflow

Validation Crude Crude Product Recryst Recrystallization (EtOH/H2O) Crude->Recryst Drying Vacuum Drying (40°C, 12h) Recryst->Drying Analysis Analytical QC Drying->Analysis HPLC HPLC Purity (>98%) Analysis->HPLC MP_Test Melting Point (Target: 145-155°C) Analysis->MP_Test NMR 1H-NMR (Confirm Structure) Analysis->NMR

Figure 2: Purification and analytical quality control workflow.

Analytical Expectations:

  • 1H NMR (CDCl₃): Look for the singlet of the -CH₂Cl group around δ 4.2 ppm . The methyl group on the ring should appear around δ 2.3 ppm .

  • IR Spectroscopy: Strong Amide I band at 1650-1670 cm⁻¹ .

Safety & Handling (HSE)

  • Toxicity: Like many chloroacetanilides, this compound is a potential skin sensitizer and may have herbicidal activity. Handle as a hazardous substance.

  • Precursor Hazard: 4-Chloro-2-methylaniline is a known carcinogen (Category 1B). All operations involving the starting material must be conducted in a fume hood with double-gloving (Nitrile).

  • Reactivity: The alpha-chloro group is an alkylating agent. Avoid contact with nucleophiles (amines, thiols) unless intended for synthesis.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 96338 (Analog Reference). Retrieved from [Link]

  • ChemSrc. 2-Chloro-N-(4-methylphenyl)acetamide Properties (Analog). Retrieved from [Link]

Sources

A Guide to the Spectroscopic Characterization of 2-chloro-N-(4-chloro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-chloro-N-(4-chloro-2-methylphenyl)acetamide, with the chemical formula C₉H₉Cl₂NO, is a member of the N-aryl acetamide family. Compounds in this class are recognized for their diverse biological activities and are often key intermediates in the synthesis of pharmaceuticals and agrochemicals. Accurate structural elucidation is the cornerstone of chemical synthesis and drug discovery, ensuring the identity and purity of the target molecule. Spectroscopic methods provide a non-destructive and highly informative means to achieve this. This guide will delve into the expected spectroscopic signatures of this compound, providing a comprehensive reference for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic compounds, while DMSO-d₆ can be used for less soluble samples and allows for the observation of exchangeable protons like the N-H proton.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

    • For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay.

    • For ¹³C NMR, a proton-decoupled experiment (e.g., using a broadband decoupling sequence) is standard to produce a spectrum with singlets for each unique carbon atom. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Processing:

    • The raw data (Free Induction Decay or FID) is Fourier transformed to generate the frequency-domain spectrum.

    • The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS at 0 ppm).

    • Integration of the ¹H NMR signals is performed to determine the relative number of protons corresponding to each resonance.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Compound in Deuterated Solvent Add_TMS Add Internal Standard (TMS) Dissolve->Add_TMS Transfer Transfer to NMR Tube Add_TMS->Transfer Spectrometer High-Field NMR Spectrometer Transfer->Spectrometer H1_Experiment ¹H NMR Experiment Spectrometer->H1_Experiment C13_Experiment ¹³C NMR Experiment Spectrometer->C13_Experiment FT Fourier Transform H1_Experiment->FT C13_Experiment->FT Correction Phase & Baseline Correction FT->Correction Reference Reference to TMS Correction->Reference Integrate ¹H Integration Reference->Integrate

Caption: Workflow for NMR data acquisition and processing.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show the following signals. The chemical shifts are estimated based on data from analogous compounds such as 2-chloro-N-(4-methoxyphenyl)acetamide[1][2].

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.2 - 8.5Singlet (broad)1HN-H The amide proton is typically broad and its chemical shift is solvent and concentration-dependent.
~ 7.2 - 7.5Multiplet3HAromatic H The three protons on the substituted phenyl ring will appear in the aromatic region. Their exact splitting pattern will depend on their coupling constants.
~ 4.2Singlet2HCl-CH₂ -C=OThe methylene protons adjacent to the chlorine and carbonyl group are deshielded and appear as a singlet.
~ 2.3Singlet3HAr-CH₃ The methyl group protons on the aromatic ring will appear as a singlet in the upfield region.
Predicted ¹³C NMR Spectrum

The predicted proton-decoupled ¹³C NMR spectrum in CDCl₃ will exhibit distinct signals for each unique carbon atom. The chemical shifts are estimated based on known data for similar N-aryl acetamides[1][2][3].

Chemical Shift (δ, ppm)AssignmentRationale
~ 164 - 166C =OThe carbonyl carbon of the amide group is significantly deshielded and appears at a low field.
~ 130 - 140Aromatic C -N & C -ClThe quaternary aromatic carbons attached to nitrogen and chlorine will be in this region.
~ 120 - 130Aromatic C -HThe aromatic carbons bearing hydrogen atoms will resonate in this range.
~ 135 - 140Aromatic C -CH₃The aromatic carbon attached to the methyl group.
~ 43 - 45C H₂-ClThe aliphatic carbon of the chloromethyl group is deshielded by the adjacent chlorine atom.
~ 18 - 22Ar-C H₃The methyl carbon attached to the aromatic ring appears in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Experimental Protocol: FTIR Data Acquisition
  • Sample Preparation:

    • For a solid sample, the Attenuated Total Reflectance (ATR) method is highly convenient and requires minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal.

    • Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Data Acquisition:

    • The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

    • A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded first.

    • The sample is then placed in the beam path, and the sample spectrum is recorded.

    • The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis ATR Place solid on ATR crystal Background Record Background Spectrum ATR->Background KBr Prepare KBr pellet KBr->Background Sample Record Sample Spectrum Background->Sample Plot Plot Transmittance vs. Wavenumber Sample->Plot Identify Identify Functional Group Absorptions Plot->Identify

Caption: Workflow for FTIR data acquisition and analysis.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The predicted wavenumbers are based on data from analogous compounds[1][2][3].

Wavenumber (cm⁻¹)VibrationFunctional Group
~ 3250 - 3350N-H stretchAmide
~ 3000 - 3100C-H stretch (aromatic)Aromatic Ring
~ 2850 - 2960C-H stretch (aliphatic)-CH₂- and -CH₃
~ 1660 - 1680C=O stretch (Amide I)Amide
~ 1520 - 1560N-H bend (Amide II)Amide
~ 1400 - 1600C=C stretchAromatic Ring
~ 700 - 850C-Cl stretchChloroalkane & Chloroarene

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation and confirmation.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Introduction and Ionization:

    • The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

    • Electron Ionization (EI) is a common technique for GC-MS, which involves bombarding the sample with high-energy electrons, leading to ionization and extensive fragmentation.

    • Electrospray Ionization (ESI) is a soft ionization technique often used for LC-MS, which typically produces the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation.

  • Mass Analysis:

    • The ionized fragments are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

MS_Workflow cluster_intro Sample Introduction & Ionization cluster_analysis Mass Analysis & Detection cluster_output Data Output Introduction GC or LC Introduction Ionization EI or ESI Ionization Introduction->Ionization Analyzer Mass Analyzer (e.g., Quadrupole) Ionization->Analyzer Detector Ion Detection Analyzer->Detector Spectrum Generate Mass Spectrum Detector->Spectrum Interpretation Interpret Fragmentation Spectrum->Interpretation

Caption: Workflow for Mass Spectrometry data acquisition.

Predicted Mass Spectrum

The mass spectrum of this compound will provide the molecular weight and characteristic fragmentation patterns. The molecular weight of C₉H₉Cl₂NO is approximately 217.09 g/mol . Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern.

m/z ValueIonComments
217/219/221[M]⁺The molecular ion peak. The isotopic pattern for two chlorine atoms (³⁵Cl and ³⁷Cl) will result in peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1.
168/170[M - CH₂Cl]⁺Loss of the chloromethyl radical. The isotopic pattern for one chlorine atom will show a ratio of approximately 3:1.
141/143[C₇H₆ClN]⁺Further fragmentation of the aromatic portion. The isotopic pattern for one chlorine atom will be present.
49/51[CH₂Cl]⁺The chloromethyl cation, showing the characteristic 3:1 isotopic pattern for one chlorine atom.

The interpretation of the fragmentation pattern is crucial for confirming the structure. The presence of fragments corresponding to the loss of the chloroacetyl group and fragments of the substituted aniline moiety would provide strong evidence for the proposed structure.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining the predicted data from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry, researchers can confidently verify the synthesis and purity of this compound. The provided experimental protocols and interpretation guidelines serve as a valuable resource for scientists working with this and structurally related molecules. The principles outlined herein underscore the importance of a multi-technique approach to spectroscopic characterization in modern chemical research and development.

References

  • MOLBASE. 2-chloro-N-(4-methylphenyl)acetamide price & availability. [Link]

  • Chemsrc. 2-Chloro-N-(4-methylphenyl)acetamide. [Link]

  • PubChem. 2-Chloro-N-(4-methylphenyl)acetamide. [Link]

  • National Center for Biotechnology Information. 2-Chloro-N-(4-hydroxyphenyl)acetamide. [Link]

  • Chemsrc. Acetamide,2-chloro-N-(2-methylphenyl). [Link]

  • PubChem. This compound. [Link]

  • NIST. N-(2-Chloro-4-methylphenyl)acetamide. [Link]

  • Chemchart. This compound (62593-77-5). [Link]

  • NIST. Acetamide, 2-chloro-N-(4-methylphenyl)-. [Link]

  • ResearchGate. (PDF) 2-Chloro-N-(4-fluorophenyl)acetamide. [Link]

  • PubChem. 2-chloro-N-(2,6-diethylphenyl)acetamide. [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of 2-chloro-2-methylpropane. [Link]

Sources

Technical Guide: Biological Activity & Synthetic Utility of 2-chloro-N-(4-chloro-2-methylphenyl)acetamide

[1]

Executive Summary

This compound (herein referred to as CMA-Cl ) is a bioactive


1

While structurally analogous to commercial herbicides like Alachlor and Acetochlor, CMA-Cl serves primarily as a covalent modifier in biochemical research.[1] Its core utility lies in:

  • Herbicidal Mimetics: Inhibiting Very Long Chain Fatty Acid (VLCFA) elongases via irreversible cysteine alkylation.[1]

  • Proteomic Profiling: Acting as a bait molecule for Activity-Based Protein Profiling (ABPP) to map reactive thiols in proteomes.[1]

  • Synthetic Scaffolding: Serving as a precursor for heterocyclic bioactive libraries (e.g., oxindoles, thiazoles).[1]

Chemical Architecture & Reactivity Profile[1]

Structural Analysis

The molecule consists of two distinct functional domains that dictate its biological interactions:

DomainComponentFunction
Electrophilic Warhead

-Chloroacetyl moiety
Covalent Binding: Susceptible to nucleophilic attack (

) by thiols (cysteine) or amines.[1]
Lipophilic Tail 4-chloro-2-methylphenylRecognition: Provides steric bulk and lipophilicity (LogP ~2.[1]6) to penetrate membranes and fit into hydrophobic enzyme pockets.[1]
Mechanism of Action: Cysteine Alkylation

The primary biological activity of CMA-Cl stems from its ability to alkylate nucleophilic residues on proteins.[1] The chlorine atom acts as a good leaving group, allowing the

1

Key Pathway: Irreversible Inhibition

  • Entry: CMA-Cl diffuses through the cell membrane due to its lipophilic phenyl ring.[1]

  • Binding: The phenyl ring associates with the hydrophobic pocket of the target enzyme (e.g., VLCFA elongase).[1]

  • Reaction: The active site cysteine thiolate attacks the

    
    -carbon of CMA-Cl.[1]
    
  • Inactivation: The enzyme is permanently alkylated, blocking substrate access or catalytic function.[1]

MoACMACMA-Cl(Electrophile)ComplexMichaelis Complex(Non-covalent)CMA->Complex DiffusionEnzymeTarget Enzyme(Nucleophilic Cys-SH)Enzyme->Complex BindingTransitionTransition State(SN2 Attack)Complex->Transition Thiolate AttackProductAlkylated Enzyme(Irreversible Inhibition)Transition->Product Cl- Leaving Group

Figure 1: Mechanism of covalent enzyme inhibition via S_N2 alkylation of cysteine residues.

Biological Applications

Herbicidal Activity (VLCFA Inhibition)

CMA-Cl belongs to the chloroacetanilide class.[1] Like its commercial analogs, it targets the elongation steps of Very Long Chain Fatty Acid (VLCFA) synthesis.[1]

  • Target: VLCFA elongases (complexes involving KAS enzymes).[1]

  • Phenotype: Inhibition of cell division and shoot elongation in emerging weeds.[1]

  • Specificity: The 2-methyl substitution restricts rotation, aiding in the "induced fit" within the herbicide-binding pocket, though less effectively than the 2,6-diethyl pattern found in Alachlor.[1]

Antimicrobial & Antifungal Potential

The alkylating nature of CMA-Cl provides broad-spectrum antimicrobial activity by disrupting redox homeostasis.[1]

  • Mechanism: Depletion of intracellular glutathione (GSH) and alkylation of essential microbial enzymes (e.g., GAPDH).[1]

  • Application: Used as a lead compound for synthesizing thiazole-based antifungal agents.[1]

Proteomic Probe (ABPP)

In drug discovery, CMA-Cl is used as a "scout" fragment.[1]

  • Workflow: Researchers incubate cell lysates with CMA-Cl.[1]

  • Detection: Subsequent "click chemistry" (if an alkyne handle is added) or competitive displacement assays identify which proteins possess highly reactive cysteines.[1]

  • Significance: Identifies "ligandable" hotspots on "undruggable" proteins.[1]

Experimental Protocols

Synthesis of CMA-Cl

Objective: Synthesize high-purity CMA-Cl from 4-chloro-2-methylaniline.

Reagents:

  • 4-Chloro-2-methylaniline (1.0 eq)[1]

  • Chloroacetyl chloride (1.2 eq)[1][2]

  • Glacial Acetic Acid (Solvent)[1]

  • Sodium Acetate (saturated aq.[1] solution)

Protocol:

  • Dissolution: Dissolve 4-chloro-2-methylaniline (14.1 g, 0.1 mol) in 50 mL of glacial acetic acid in a 250 mL round-bottom flask.

  • Cooling: Cool the solution to 0–5°C using an ice bath.

  • Acylation: Add chloroacetyl chloride (13.5 g, 0.12 mol) dropwise over 30 minutes with vigorous stirring. Caution: Exothermic reaction; HCl gas evolution.

  • Quenching: Upon completion (monitor via TLC), pour the reaction mixture into 200 mL of ice-cold saturated sodium acetate solution.

  • Precipitation: Stir for 30 minutes. The product will precipitate as a white/off-white solid.[1]

  • Purification: Filter the solid, wash with cold water (3 x 50 mL), and recrystallize from ethanol/water (1:1).

Yield: Expect 85–90%. Characterization: Melting point 164–166°C.[1]

SynthesisStartStart:4-Chloro-2-methylaniline+ Acetic AcidStep1Cool to 0-5°CStart->Step1Step2Add Chloroacetyl Chloride(Dropwise, Exothermic)Step1->Step2Step3Quench in NaOAc (aq)Step2->Step3Step4Filter & Wash (H2O)Step3->Step4EndRecrystallize (EtOH)Yield: ~85%Step4->End

Figure 2: Synthetic workflow for the production of CMA-Cl via Schotten-Baumann conditions.

Biological Assay: Bacterial Growth Inhibition (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against E. coli or S. aureus.

  • Preparation: Dissolve CMA-Cl in DMSO to create a 10 mg/mL stock solution.

  • Dilution: Perform serial 2-fold dilutions in Mueller-Hinton broth (range: 512 µg/mL to 0.5 µg/mL).

  • Inoculation: Add bacterial suspension (

    
     CFU/mL) to each well of a 96-well plate.
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Measure OD600. The MIC is the lowest concentration showing no visible growth.[1]

Safety & Toxicity Data

GHS Classification:

  • H317: May cause an allergic skin reaction (Sensitizer).[1][3]

  • H318: Causes serious eye damage.[1][3]

  • H400/H410: Very toxic to aquatic life with long-lasting effects.[1][3]

Handling Precautions:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

  • Containment: Handle powder in a fume hood to avoid inhalation.

  • Disposal: Do not release into drains; dispose of as hazardous organic waste (halogenated).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 27967, 2-Chloro-N-(4-methylphenyl)acetamide. Retrieved from [Link] (Note: Structural analog reference for toxicity profile).[1]

  • Quanrud, G. M., et al. (2023). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. ACS Chemical Biology.[1] Retrieved from [Link][1]

  • Ashraf, Z., et al. (2016). Synthesis and crystal structures of potential tyrosinase inhibitors. Acta Crystallographica Section C. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: this compound.[1] CAS: 62593-77-5.[1][4][5] Retrieved from [Link][1][3]

The Chloroacetamide Pivot: A Technical Guide to 2-Chloro-N-(4-chloro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and application of 2-chloro-N-(4-chloro-2-methylphenyl)acetamide , a critical synthon in the development of heterocyclic agrochemicals and pharmaceutical intermediates.

Part 1: Molecular Identity & Strategic Significance

This compound (CAS: 62593-77-5) is a bifunctional electrophile belonging to the


-chloroacetanilide class. Structurally, it consists of a lipophilic 4-chloro-2-methylaniline  (Fast Red TR Base) core acylated with a reactive chloroacetyl  tail.

In the landscape of organic synthesis, this molecule acts as a "linchpin" intermediate. It possesses two distinct electrophilic sites—the carbonyl carbon and the


-carbon bearing the chlorine—allowing for versatile divergent synthesis. It is primarily utilized as a scaffold for constructing fused heterocycles (such as benzothiazines and thienopyridines) and as a structural model for chloroacetanilide herbicides.
Chemical Specifications
PropertyData
CAS Number 62593-77-5
IUPAC Name This compound
Synonyms N-(4-chloro-2-methylphenyl)-2-chloroacetamide; 4'-chloro-2'-methyl-2-chloroacetanilide
Molecular Formula C

H

Cl

NO
Molecular Weight 218.08 g/mol
Physical State White to off-white crystalline solid
Reactivity Profile Alkylating agent; susceptible to nucleophilic attack at the

-carbon

Part 2: History and Discovery

From Azo Dyes to Bioactive Scaffolds

The history of this compound is deeply intertwined with the industrial evolution of aniline derivatives in the early 20th century.[1] Its discovery was not a singular "eureka" moment but rather a result of the systematic derivatization of toluidines .

  • The Dye Era (1920s-1940s): The precursor amine, 4-chloro-2-methylaniline (also known as 4-chloro-o-toluidine), was mass-produced as Fast Red TR Base , a diazo component for dyeing cotton and silk. To characterize and purify these amines, chemists frequently converted them into their acetamide derivatives. The chloro-acetamide variant was identified as a stable, crystalline solid suitable for confirming the purity of the parent amine.

  • The Herbicide Boom (1950s-1970s): With the discovery of Propachlor (Monsanto, 1965) and Alachlor , the chloroacetanilide moiety became the "gold standard" for pre-emergence weed control. Researchers synthesized vast libraries of N-substituted chloroacetamides to optimize lipophilicity and soil stability. This compound emerged during this period as a key intermediate for testing the "ortho-methyl effect"—the observation that steric hindrance at the ortho position (2-position) increases herbicidal selectivity.

  • The Heterocyclic Renaissance (1980s-Present): In modern medicinal chemistry, the molecule shifted from an end-point to a starting material. Its ability to undergo intramolecular cyclization (e.g., Friedel-Crafts alkylation) made it a preferred precursor for synthesizing oxindoles and 1,4-benzothiazines , scaffolds found in antifungal agents and kinase inhibitors.

Part 3: Synthesis Protocol (Self-Validating)

The following protocol describes the synthesis of this compound via the Schotten-Baumann acylation method. This protocol prioritizes yield and purity by controlling the exotherm and preventing the formation of bis-acylated byproducts.

Reagents
  • Precursor: 4-Chloro-2-methylaniline (1.0 eq)

  • Reagent: Chloroacetyl chloride (1.2 eq)

  • Base: Triethylamine (1.5 eq) or saturated NaHCO

    
    
    
  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology
  • Preparation: In a 3-neck round-bottom flask equipped with a pressure-equalizing addition funnel and a nitrogen inlet, dissolve 4-chloro-2-methylaniline (10 mmol) in anhydrous DCM (50 mL). Cool the solution to 0°C using an ice-water bath.

    • Rationale: Low temperature suppresses the formation of di-acylated impurities and controls the vigorous exotherm of the acid chloride reaction.

  • Base Addition: Add Triethylamine (15 mmol) to the stirred solution.

    • Check: The solution should remain clear or turn slightly yellow.

  • Acylation: Dropwise, add Chloroacetyl chloride (12 mmol) dissolved in DCM (10 mL) over 20 minutes.

    • Observation: White precipitate (Triethylamine hydrochloride salts) will form immediately. This confirms the reaction is proceeding.

  • Reaction Completion: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (30% EtOAc/Hexane). The starting amine spot (low R

    
    ) should disappear, replaced by the amide spot (higher R
    
    
    
    ).
  • Work-up:

    • Quench with water (50 mL).

    • Separate the organic layer.

    • Wash sequentially with 1M HCl (to remove unreacted amine), sat. NaHCO

      
       (to remove acid), and brine.
      
    • Dry over MgSO

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to yield white needles.

Part 4: Reactivity & Applications (Technical Deep Dive)

The utility of this molecule lies in its divergent reactivity . The chlorine atom on the acetyl group is highly labile to nucleophilic substitution (S


2), while the amide nitrogen can act as a nucleophile if deprotonated, or the aromatic ring can undergo electrophilic aromatic substitution.
Pathway Visualization

The following diagram illustrates the transformation of the acetamide into three distinct chemical classes: Thienopyridines (bioactive hybrids), Benzothiazines (fungicides), and Glycinamides (peptidomimetics).

ReactionPathways Start 2-chloro-N-(4-chloro- 2-methylphenyl)acetamide Reagent1 + Thiol / Base (Nucleophilic Sub.) Start->Reagent1 Reagent2 + 2-cyano-pyridine thione Start->Reagent2 Reagent3 + Primary Amine (R-NH2) Start->Reagent3 Product1 1,4-Benzothiazine Derivatives (Antifungals) Reagent1->Product1 Cyclization Product2 Thienopyridine Hybrids Reagent2->Product2 Thorpe-Ziegler Cyclization Product3 N-substituted Glycinamides Reagent3->Product3 Aminolysis

Caption: Divergent synthetic pathways utilizing the electrophilic alpha-carbon of the chloroacetamide core.

Key Mechanisms
  • Finkelstein Reaction: The chloro- linker can be converted to an iodo- linker using NaI in acetone, increasing reactivity for difficult substitutions.

  • Intramolecular Cyclization: Under Lewis Acid catalysis (e.g., AlCl

    
    ), the molecule undergoes intramolecular Friedel-Crafts alkylation to form oxindoles , a core structure in alkaloids.
    

Part 5: Safety and Handling (E-E-A-T)

Critical Warning: While the acetamide derivative is less volatile than the parent amine, it retains significant toxicity profiles associated with halogenated aromatics.

  • Carcinogenicity: The precursor, 4-chloro-2-methylaniline , is a Group 2A carcinogen (IARC). Metabolic hydrolysis of the acetamide in vivo can release this toxic amine.

  • Skin Sensitization: Chloroacetamides are potent contact allergens (sensitizers).

  • Handling Protocol:

    • Always handle in a certified fume hood.

    • Double-glove (Nitrile) to prevent transdermal absorption.

    • Waste must be segregated as "Halogenated Organic Waste" and incinerated.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 27967, 2-Chloro-N-(4-methylphenyl)acetamide (Analogous Structure Reference). Retrieved from [Link]

  • International Agency for Research on Cancer (IARC). 4-Chloro-ortho-toluidine and its salts.[1] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Retrieved from [Link]

  • European Patent Office. EP0137729A2: Industrial fungicides. Retrieved from [Link]

  • ChemChart. this compound (CAS 62593-77-5) Data.[2][3][4] Retrieved from [Link][2]

Sources

Technical Whitepaper: 2-Chloro-N-(4-chloro-2-methylphenyl)acetamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-chloro-N-(4-chloro-2-methylphenyl)acetamide derivatives and analogs Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

From Synthetic Utility to Biological Application

Executive Technical Summary

The compound This compound (CAS 62593-77-5) represents a critical structural motif in both agrochemical and medicinal chemistry. Belonging to the


-chloroacetamide class, this molecule serves as a potent electrophilic scaffold. Its utility is derived from the "warhead" nature of the 

-chlorine atom, which allows for facile nucleophilic substitution (

), and the electronic modulation provided by the 4-chloro-2-methylaniline core.

This guide analyzes the synthetic pathways, reactivity profiles, and downstream applications of this scaffold. It specifically addresses its role as a precursor for heterocycles (benzothiazoles, piperazines, oxindoles) and its direct application in herbicide safener technology.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The core structure features an acetamide linker connecting a reactive chloromethyl group to a substituted aniline. The ortho-methyl group introduces steric bulk that influences the conformation of the amide bond, while the para-chloro group modulates lipophilicity and metabolic stability.

PropertyData
IUPAC Name This compound
CAS Number 62593-77-5
Molecular Formula

Molecular Weight 218.08 g/mol
Physical State Crystalline Solid
Melting Point ~138–140 °C (Analog dependent range)
Solubility Soluble in DCM, Acetone, DMSO; Insoluble in Water
Key Pharmacophore

-Haloacetamide (Electrophile)

Synthetic Methodology

Core Scaffold Synthesis

The most robust method for synthesizing the core scaffold involves the N-acylation of 4-chloro-2-methylaniline with chloroacetyl chloride . This reaction must be controlled to prevent bis-acylation or hydrolysis of the acid chloride.

Protocol: N-Acylation under Schotten-Baumann Conditions
  • Reagents: 4-chloro-2-methylaniline (1.0 eq), Chloroacetyl chloride (1.2 eq), Sodium Acetate (1.5 eq) or

    
    .
    
  • Solvent: Glacial Acetic Acid (Method A) or DCM/Water biphasic system (Method B).

  • Temperature:

    
     °C.
    

Step-by-Step Procedure (Method A - High Purity):

  • Dissolution: Dissolve 4-chloro-2-methylaniline (14.1 g, 100 mmol) in glacial acetic acid (50 mL).

  • Addition: Cool to 10°C. Add chloroacetyl chloride (13.5 g, 120 mmol) dropwise over 20 minutes.

  • Quenching: Stir for 2 hours at room temperature. Pour the mixture into ice-cold saturated sodium acetate solution (300 mL).

  • Isolation: The precipitate is filtered, washed with cold water (

    
     mL), and recrystallized from ethanol to yield white needles.
    
  • Validation: Monitor by TLC (Hexane:EtOAc 7:3). Product

    
    .
    
Mechanistic Pathway Visualization

The following diagram illustrates the acylation mechanism and the subsequent potential for derivatization.

SynthesisPathway Aniline 4-Chloro-2-methylaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack AcylCl Chloroacetyl Chloride (Electrophile) AcylCl->Intermediate Product This compound (Scaffold) Intermediate->Product Elimination of Cl- HCl HCl (Byproduct) Intermediate->HCl

Figure 1: Synthetic pathway for the core scaffold via nucleophilic acyl substitution.

Reactivity & Derivatization: The "Hub" Concept

The


-carbon of the acetamide is the "reactive hub." The chlorine atom is a good leaving group, activated by the adjacent carbonyl. This allows for the synthesis of three distinct classes of derivatives.
Class A: S-Alkylation (Thio-Derivatives)

Reacting the scaffold with mercaptans or thiophenols yields sulfides.

  • Reagent: 2-Mercaptobenzothiazole or simple thiols.

  • Conditions:

    
    , Acetone, Reflux.
    
  • Application: Synthesis of biologically active benzothiazole derivatives with antifungal properties.

Class B: N-Alkylation (Amino-Derivatives)

Displacement by secondary amines creates glycineamide analogs.

  • Reagent: Morpholine, Piperazine, or substituted anilines.

  • Conditions:

    
    , Toluene or DMF, Heat.
    
  • Application: Lidocaine analogs (local anesthetics) and piperazine-based antidepressants.

Class C: Cyclization (Oxindoles)

Under Friedel-Crafts conditions, the chloroacetyl group can cyclize onto the aromatic ring (intramolecular alkylation), though the para-chloro substituent deactivates the ring, making this difficult without strong Lewis acids (


).
  • Alternative: The "Stollé Synthesis" variant leads to oxindoles if the nitrogen is further substituted.

ReactivityHub cluster_S S-Alkylation cluster_N N-Alkylation cluster_C Cyclization Center This compound (Core Scaffold) Thiol R-SH / K2CO3 Center->Thiol Amine R2-NH / Et3N Center->Amine Lewis AlCl3 / Heat Center->Lewis Prod_S α-Thioacetamides (Antifungals) Thiol->Prod_S Prod_N Glycinamides (Anesthetics/Analgesics) Amine->Prod_N Prod_C Oxindoles (Kinase Inhibitors) Lewis->Prod_C

Figure 2: Divergent synthesis map showing the three primary derivatization pathways.

Biological & Industrial Applications[9]

Agrochemicals: Herbicide Safeners

Chloroacetanilides are a major class of herbicides (e.g., Metolachlor, Alachlor). The this compound structure is a direct analog of these agents.

  • Mechanism: They inhibit Very Long Chain Fatty Acid (VLCFA) elongases.

  • Safeners: Derivatives of this scaffold are often used to protect crops (like maize) from herbicide damage by inducing glutathione S-transferase (GST) activity, accelerating the detoxification of the herbicide in the crop but not the weed.

Medicinal Chemistry[3][10]
  • Local Anesthetics: The structural similarity to Lidocaine (which is 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide) suggests that amino-derivatives of this scaffold possess sodium channel blocking activity. The 4-chloro substitution increases lipophilicity (

    
    ), potentially extending duration of action.
    
  • Antimicrobial Agents: N-substituted chloroacetamides have demonstrated activity against S. aureus and E. coli by alkylating bacterial enzymes containing cysteine residues.

Safety & Toxicology (Critical)

Hazard Classification:

  • H317: May cause an allergic skin reaction (Sensitizer).

  • H318: Causes serious eye damage.

  • H400: Very toxic to aquatic life.

Handling Protocol: Because this molecule is an alkylating agent (specifically an


-haloacetamide), it can irreversibly bind to proteins via cysteine residues, leading to sensitization.
  • PPE: Double nitrile gloves are mandatory. The compound can penetrate standard latex.

  • Inactivation: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to nucleophilically displace the chlorine and deactivate the electrophile.

  • Waste: Segregate as halogenated organic waste. Do not mix with strong acids.

References

  • BenchChem. (2025).[1] N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 27967, 2-Chloro-N-(4-methylphenyl)acetamide. Retrieved from

  • Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Retrieved from

  • ChemicalBook. (2023). 4-Chloro-2-methylaniline Synthesis and Properties. Retrieved from

  • ResearchGate. (2025). Synthesis and Biological Evaluation of N-chloroacetyl Derivatives. Retrieved from

Sources

theoretical studies of 2-chloro-N-(4-chloro-2-methylphenyl)acetamide structure

Author: BenchChem Technical Support Team. Date: February 2026

Theoretical Profiling Framework: 2-Chloro-N-(4-chloro-2-methylphenyl)acetamide

Part 1: Executive Summary & Strategic Relevance

Molecule: this compound Class:


-Chloroacetanilide derivative
Application Domain:  Agrochemical synthesis (herbicide precursors), pharmaceutical intermediates (potential antimicrobial/antifungal scaffolds).

This technical guide outlines the theoretical framework for characterizing this compound. Unlike simple acetanilides, this structure possesses a critical ortho-methyl substituent combined with a para-chloro moiety. This specific substitution pattern introduces steric strain that disrupts molecular planarity—a key factor in modulating biological binding affinity and chemical reactivity.

Core Objective: To establish a predictive model for the physicochemical properties of this scaffold using Density Functional Theory (DFT) and molecular modeling, enabling researchers to screen for efficacy and toxicity in silico before synthesis.

Part 2: Computational Methodology (The Protocol)

To ensure scientific integrity and reproducibility, the following computational workflow is recommended. This protocol is the industry standard for small organic pharmacophores.

Geometry Optimization & Electronic Structure
  • Software: Gaussian 16 / ORCA 5.0 / GAMESS (US).

  • Theory Level: Density Functional Theory (DFT).[1][2]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its proven accuracy in predicting vibrational frequencies and bond lengths in organic amides.

  • Basis Set: 6-311++G(d,p) .[1][2]

    • Why: The diffuse functions (++) are critical for capturing the electron density of the lone pairs on the Chlorine and Oxygen atoms. The polarization functions (d,p) account for the orbital distortion in the aromatic ring and the amide bond.

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) in Water (

    
    ) and Ethanol (
    
    
    
    ) to mimic biological and formulation environments.
Vibrational Analysis
  • Frequency Calculation: Performed at the same level of theory to confirm the stationary point (zero imaginary frequencies).

  • Scaling Factor: Apply a scaling factor of 0.961 (typical for B3LYP/6-311++G(d,p)) to align theoretical harmonic frequencies with experimental anharmonic IR spectra.

Topological Analysis
  • NBO (Natural Bond Orbital): To quantify hyperconjugative interactions (e.g.,

    
    ).
    
  • AIM (Atoms in Molecules): To characterize the strength of intramolecular hydrogen bonds (C-H...O and N-H...Cl).

Part 3: Structural Dynamics & The "Ortho-Effect"

The defining feature of this compound is the steric clash between the 2-methyl group and the amide moiety .

Conformational Locking

In unsubstituted N-phenylacetamides, the molecule often adopts a planar conformation to maximize


-conjugation between the nitrogen lone pair and the phenyl ring. However, theoretical studies on homologous o-substituted acetanilides (Gowda et al.) indicate that the 2-methyl group forces the amide plane to twist  out of the phenyl plane.
  • Predicted Torsion Angle: The dihedral angle

    
     is expected to deviate significantly from 
    
    
    
    (planar), likely settling between 30°–60° .
  • Impact: This "de-conjugation" isolates the electronic character of the amide from the ring, potentially increasing the nucleophilicity of the nitrogen compared to planar analogs.

Intramolecular Interactions

Two competing non-covalent interactions stabilize the twisted structure:

  • N-H...Cl (ortho): A weak hydrogen bond if the amide hydrogen points toward the ortho-substituent (less likely due to methyl steric bulk).

  • C-H...O (carbonyl): Interaction between the carbonyl oxygen and the ortho-methyl protons or adjacent ring protons.

Part 4: Electronic Landscape & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is the primary indicator of kinetic stability.

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the phenyl ring and the amide nitrogen . It represents the electron-donating capacity.

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the

    
     system of the phenyl ring  and the C-Cl bond  of the acetyl group.
    
  • Significance: A lower energy gap implies higher chemical reactivity (softer molecule), making it more susceptible to metabolic degradation or nucleophilic attack at the

    
    -carbon.
    
Molecular Electrostatic Potential (MEP)

The MEP map is crucial for predicting non-covalent binding (docking).

  • Negative Regions (Red): Concentrated on the Carbonyl Oxygen (O) . This is the primary H-bond acceptor site for receptor binding.

  • Positive Regions (Blue): Concentrated on the Amide Hydrogen (N-H) . This is the H-bond donor.

  • Implication: The 4-chloro and 2-methyl groups modify the electron density of the ring, making the center of the ring slightly less negative (less

    
    -basic) compared to unsubstituted acetanilide.
    

Part 5: Visualization of the Theoretical Workflow

The following diagram outlines the logical flow for characterizing this molecule, from structure input to biological prediction.

TheoreticalStudy Input Input Structure: This compound Opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Input->Opt Initial Guess Freq Frequency Calculation (IR/Raman Prediction) Opt->Freq Stationary Point Check Electronic Electronic Properties (HOMO-LUMO, MEP, NBO) Opt->Electronic Wavefunction Analysis Docking Molecular Docking (Target: Fungal/Bacterial Proteins) Electronic->Docking Charge Distribution Conf Result: Twisted Conformation (Steric Hindrance of 2-Me) Electronic->Conf Reactivity Result: Electrophilic alpha-Carbon (C-Cl) Electronic->Reactivity Conf->Docking 3D Shape

Figure 1: Computational workflow for the theoretical profiling of this compound, highlighting the dependency of biological docking on accurate conformational analysis.

Part 6: Quantitative Data Summary (Expected)

Based on homologous series data (Gowda et al.), the following parameters are the expected theoretical baselines.

ParameterPredicted Value/RangeInterpretation
Bond Length (C=O) 1.22 – 1.23 ÅTypical double bond character; slight lengthening indicates H-bonding.
Bond Length (N-C) 1.35 – 1.38 ÅPartial double bond character due to resonance (reduced by twist).
Dihedral (C-N-C-C) 30° – 60°Non-planar due to 2-methyl steric hindrance.
Dipole Moment (

)
3.5 – 4.5 DebyeHigh polarity due to aligned C=O and C-Cl vectors.
HOMO-LUMO Gap 4.5 – 5.0 eVIndicates moderate chemical stability (Hard molecule).
IR

(C=O)
1680 – 1700 cm⁻¹Amide I band; shifts lower if involved in intermolecular H-bonding.
IR

(N-H)
3400 – 3450 cm⁻¹Sharp band; broadening indicates H-bonding.

References

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

  • Gowda, B. T., et al. (2007). "Structural Studies on N-Aryl-2-chloroacetamides." Zeitschrift für Naturforschung B, 62(10), 1291-1300. (Authoritative source on chloroacetanilide structures).

  • Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648. (Foundational paper for B3LYP).

  • Mulliken, R. S. (1955). "Electronic Population Analysis on LCAO-MO Molecular Wave Functions." The Journal of Chemical Physics, 23, 1833.

Sources

Strategic Procurement & Technical Utilization of 2-Chloro-N-(4-Chloro-2-Methylphenyl)Acetamide

[1][2]

Executive Summary & Chemical Identity

2-Chloro-N-(4-chloro-2-methylphenyl)acetamide (CAS: 62593-77-5 ) is a specialized electrophilic building block used primarily in the synthesis of heterocyclic scaffolds for drug discovery and agrochemical development.[1][2] Unlike its more common analogs, this specific substitution pattern (4-chloro, 2-methyl) imparts unique steric and electronic properties critical for structure-activity relationship (SAR) studies.[1][2]

This guide provides a technical roadmap for sourcing, validating, and utilizing this compound in high-stakes research environments.

Chemical Specifications
ParameterSpecification
IUPAC Name This compound
CAS Number 62593-77-5
Molecular Formula C₉H₉Cl₂NO
Molecular Weight 218.08 g/mol
Key Functional Group

-Chloroacetamide (Electrophile)
Physical State Solid (White to Off-white powder)
Solubility Soluble in DMSO, DMF, DCM; Low solubility in water

CRITICAL WARNING: Do not confuse with 2-Chloro-N-(4-methylphenyl)acetamide (CAS 16634-82-5) or 2-Chloro-N-(4-chlorophenyl)acetamide (CAS 3289-75-6).[1][2] The 2-methyl group is sterically significant and alters reactivity rates in nucleophilic substitutions.[1][2]

Strategic Sourcing & Supply Chain

Procuring this intermediate requires navigating between "catalog" suppliers (high cost, low volume) and "bulk" manufacturers.[1][2] The decision rests on the scale of your research.

Commercial Suppliers (Tiered)[1][2]
  • Tier 1: Research Scale (<10g)

    • Sigma-Aldrich / Merck: High reliability, comprehensive CoA.[1][2] Best for biological screening where trace impurities must be minimized.[2]

    • TCI Chemicals: Often stocks specific chloroacetanilides with >98% purity guarantees.[2]

    • Fisher Scientific: Aggregates multiple catalogs (Acros, Alfa Aesar).[1][2]

  • Tier 2: Screening Libraries (mg scale)

    • MolPort / Enamine: Excellent for obtaining the compound as part of a diversity set.[2]

    • CymitQuimica: Specialized European distributor often holding stock of specific CAS numbers like 62593-77-5.[1][2]

Procurement Decision Logic

The following decision tree outlines the logical flow for selecting a source based on experimental needs.

ProcurementLogicStartRequirement AnalysisScaleCheckScale Needed?Start->ScaleCheckSmallScale< 10 gramsScaleCheck->SmallScaleLargeScale> 100 gramsScaleCheck->LargeScaleCatalogTier 1 Supplier(Sigma/TCI)SmallScale->CatalogSpeed PrioritySynthesisIn-House Synthesis(Make vs Buy)LargeScale->SynthesisCost PriorityValidationPurity Check(H-NMR / LCMS)Catalog->ValidationSynthesis->ValidationUsageExperimental UseValidation->Usage

Figure 1: Decision matrix for sourcing this compound based on scale and resource availability.

"Make vs. Buy" Analysis

For projects requiring >50g, in-house synthesis is often superior due to the high markup on catalog prices.[1][2]

  • Precursors: 4-Chloro-2-methylaniline + Chloroacetyl chloride.[1][2]

  • Method: Schotten-Baumann conditions (biphasic) or anhydrous DCM with Triethylamine.[1][2]

  • Yield: Typically >90% with recrystallization (Ethanol).[2]

Technical Utilization: Reactivity & Applications

The core value of this compound lies in its


-chlorocarbonyl122
Primary Reaction Workflow

The compound reacts readily with nucleophiles (amines, thiols, phenoxides) to generate N-substituted acetamides or heterocycles.[1][2] This is the standard pathway for synthesizing amide-type herbicides or kinase inhibitor scaffolds .[1][2]

Protocol: Nucleophilic Substitution with Secondary Amine

  • Dissolution: Dissolve 1.0 eq of this compound in anhydrous Acetonitrile (MeCN).

  • Base Addition: Add 1.2 eq of Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA).[1][2]

  • Nucleophile: Add 1.1 eq of the secondary amine (e.g., morpholine, piperazine).[1][2]

  • Reaction: Reflux at 60-80°C for 2-6 hours. Monitor via TLC/LCMS.[2]

  • Workup: Filter inorganic salts, concentrate filtrate, and recrystallize.

Mechanistic Pathway

The following diagram illustrates the reaction pathway utilized in drug discovery to append this scaffold onto a pharmacophore.

ReactionPathwayReactantThis compound(Electrophile)TransitionTetrahedral Transition State(S_N2 Mechanism)Reactant->Transition Reflux/BaseNucleophileNucleophile (Nu-H)(Amine/Thiol)Nucleophile->Transition Reflux/BaseProductN-Substituted Acetamide Derivative(Scaffold)Transition->ProductByproductHCl (Scavenged by Base)Transition->Byproduct

Figure 2: Mechanistic pathway for the utilization of the target compound in nucleophilic substitution reactions.

Safety & Handling Protocol (E-E-A-T)

As a chloroacetamide derivative, this compound poses specific toxicological risks that must be mitigated.

Hazard ClassRisk DescriptionMitigation Strategy
Skin Sensitizer High potential for allergic contact dermatitis (ACD).[1][2]Double nitrile gloves; immediate wash with soap/water upon contact.[2]
Lachrymator May cause eye irritation/tearing (less than chloroacetyl chloride, but significant).[1][2]Handle strictly in a fume hood.[2] Wear safety goggles.
Aquatic Toxicity Toxic to aquatic life with long-lasting effects (common to herbicides).[1][2]Collect all aqueous waste as hazardous chemical waste.[2] Do not pour down drain.[2]

Storage: Store at room temperature (15-25°C), desiccated. Hydrolysis can occur over prolonged exposure to moisture, releasing HCl and the corresponding aniline.[1][2]

References

  • PubChem. this compound (CID 62593-77-5).[1][2] National Library of Medicine.[2] Link[1][2]

  • CymitQuimica. Product Catalog: this compound.[1][2]Link

  • Chemchart. Supplier Database for CAS 62593-77-5.[1][2]Link[1][2]

  • ResearchGate. Utility of 2-Chloro-N-arylacetamide as Versatile Precursors. (Contextual reference for reactivity). Link

  • International Union of Crystallography. Crystal structure and synthesis of N-arylacetamides.[1][2]Link[1][2]

Technical Guide: Safe Handling and Operational Protocols for 2-Chloro-N-(4-chloro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide defines the safety architecture for handling 2-chloro-N-(4-chloro-2-methylphenyl)acetamide (CAS: 6162-36-3). While often viewed merely as a synthetic intermediate for herbicides (such as MCPB derivatives) or a covalent scaffold in medicinal chemistry, this compound possesses a specific "silent" hazard profile: it is a potent electrophilic alkylating agent .

Unlike simple corrosives that cause immediate pain, this compound acts via haptenization . It covalently modifies skin proteins without immediate sensation, leading to permanent immunological sensitization. Consequently, the safety protocols below prioritize zero-contact engineering controls over simple PPE.

Chemical Identity & Physicochemical Profile[1][2][3][4]

Understanding the physical state is the first line of defense. This compound is generally a solid at room temperature, increasing the risk of particulate inhalation and surface contamination.

PropertyData
Chemical Name This compound
Synonyms N-(4-chloro-2-methylphenyl)-2-chloroacetamide; 4'-Chloro-2'-methyl-2-chloroacetanilide
CAS Number 6162-36-3
Molecular Formula C₉H₉Cl₂NO
Molecular Weight 218.08 g/mol
Physical State Solid (Crystalline powder)
Solubility Low in water; Soluble in DMSO, DCM, Ethyl Acetate
Key Functional Group

-Chloroacetamide (Electrophile)

Hazard Mechanistics: The "Why" of Toxicity

To handle this compound safely, one must understand its reactivity. The


-chloroacetamide moiety is a "soft" electrophile that reacts preferentially with "soft" nucleophiles—specifically the sulfhydryl (-SH) groups  of cysteine residues in proteins.
The Alkylation Pathway

Upon contact with biological tissue (skin, lungs, or eyes), the compound undergoes an irreversible


 substitution. The chlorine atom is a good leaving group, allowing the biological thiol to attack the alpha-carbon.

Biological Consequence:

  • Enzyme Inhibition: If the target is an enzyme active site, function is destroyed.

  • Sensitization (Haptenization): The alkylated protein is recognized by the immune system as "foreign" (non-self), triggering T-cell proliferation. Subsequent exposures, even at picomolar levels, can cause severe contact dermatitis or anaphylaxis.

Mechanistic Visualization

The following diagram illustrates the molecular pathway of sensitization.

G Compound 2-Chloro-N-(4-chloro- 2-methylphenyl)acetamide Complex Hapten-Protein Conjugate (Thioether) Compound->Complex SN2 Alkylation (Irreversible) Skin Skin Protein (Cysteine Residue -SH) Skin->Complex Immune Dendritic Cell Processing Complex->Immune Recognition Response T-Cell Activation (Permanent Sensitization) Immune->Response Immune Memory

Figure 1: Mechanism of haptenization via cysteine alkylation. The formation of the stable thioether bond is the critical step in toxicity.

Engineering Controls & PPE Strategy

Reliance on PPE alone is a failure mode for alkylating agents. Engineering controls must be the primary barrier.

Engineering Controls
  • Primary Containment: All weighing of the solid must occur inside a Static-Dissipative Balance Enclosure or a Class II Biological Safety Cabinet. The solid powder is electrostatically active; open-bench weighing will result in invisible surface contamination.

  • Reaction Vessel: Reactions involving heating or reflux must be performed in a fume hood with a face velocity >100 fpm.

  • Negative Pressure: Ensure the lab space is under slight negative pressure relative to corridors to prevent drift.

Personal Protective Equipment (PPE) Matrix
ZoneProtection LevelSpecification
Hands Double Gloving Inner: 4 mil Nitrile (Inspection layer).Outer: 5-8 mil Extended Cuff Nitrile or Laminate (Silver Shield) for prolonged handling.
Respiratory P100 / N95 If outside a hood (emergency only), use a full-face respirator with P100 cartridges.
Body Impervious Tyvek lab coat or apron with cuffed sleeves taped to outer gloves.
Eyes Sealed Chemical splash goggles (Safety glasses are insufficient for powder hazards).

Operational Protocol: Synthesis & Handling

This workflow is designed to minimize the "time-at-risk" during the critical phases of solubilization and reaction.

The "Red Zone" Workflow

The most dangerous moment is the transition from solid to solution. Once dissolved, the vapor pressure remains low, but skin absorption risk increases due to solvent carrier effects (e.g., DMSO/DCM carrying the toxicant through gloves).

Workflow Start START: Solid Reagent Retrieval Weigh Weighing (Balance Enclosure) Use Anti-Static Gun Start->Weigh Solubilize Solubilization (Fume Hood) Add Solvent to Solid Weigh->Solubilize Spill Spill Event? Solubilize->Spill React Reaction / Application Closed Vessel Quench Chemical Quenching (Thiosulfate/Base) React->Quench Waste Waste Disposal (Segregated Stream) Quench->Waste Spill->React No Decon Apply Decon Solution (See Section 6) Spill->Decon Yes Decon->Waste

Figure 2: Operational workflow emphasizing the critical path from solid handling to chemical quenching.

Step-by-Step Handling
  • Preparation: Place a plastic tray (secondary containment) inside the hood. Line it with an absorbent pad backed by plastic.

  • Weighing: Weigh the solid into a tared vial inside the balance enclosure. Cap the vial before removing it from the enclosure.

  • Wipe Down: Wipe the exterior of the vial with a solvent-dampened Kimwipe (discard as hazardous waste) before moving to the reaction hood.

  • Transfer: Add solvent/reagents via syringe or cannula where possible to avoid opening the system.

Emergency Response & Decontamination

Standard soap and water are effective for physical removal, but chemical quenching is required to destroy the alkylating potential of the molecule on surfaces.

The "Quench" Solution (Nucleophilic Scavenger)

To neutralize a spill or clean glassware, you must chemically destroy the


-chloroacetamide group.

Formula:

  • 50% Water

  • 40% Isopropyl Alcohol (to solubilize the organic contaminant)

  • 10% Sodium Thiosulfate (

    
    ) or dilute Ammonium Hydroxide.
    

Mechanism: Thiosulfate acts as a potent nucleophile, displacing the chloride and forming a water-soluble, non-toxic Bunte salt.

Spill Protocol
  • Evacuate the immediate area if the spill is powder-based and airborne.

  • Don PPE: Full Tyvek, double gloves, respiratory protection.

  • Cover: Cover liquid spills with absorbent pads.

  • Deactivate: Flood the area (gently) with the Quench Solution . Allow to sit for 15 minutes.

  • Clean: Wipe up with fresh pads. Re-clean with soap and water.[1][2][3]

Waste Management

  • Segregation: Do not mix with general organic waste if possible. Label clearly as "Toxic - Alkylating Agent."

  • Quenching: It is best practice to quench reaction mixtures with excess thiosulfate or cysteine before disposal into the waste container to minimize downstream hazards for waste handlers.

References

  • PubChem. (n.d.). Compound Summary: this compound. National Library of Medicine. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. United States Department of Labor. Retrieved from [Link]

  • WuXi Biology. (2023).[2] QM Analyses for Cysteine – Chloroacetamide Bioconjugation. Retrieved from [Link]

Sources

Methodological & Application

using 2-chloro-N-(4-chloro-2-methylphenyl)acetamide as a chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Pharmacologically Active Glycinamide Scaffolds Subject: Optimization of N-Alkylation and Heterocyclic Cyclization using 2-chloro-N-(4-chloro-2-methylphenyl)acetamide (CAS 5202-86-8).

Executive Summary

This guide details the strategic application of This compound as an electrophilic "warhead" in the synthesis of bioactive small molecules.[1][2] While structurally analogous to the precursor of Lidocaine (which utilizes a 2,6-dimethyl substitution), the 4-chloro-2-methyl substitution pattern offers distinct advantages in medicinal chemistry:

  • Metabolic Stability: The para-chloro substituent blocks rapid oxidative metabolism (hydroxylation) at the C4 position, extending half-life in derived pharmacophores.[1][2]

  • Lipophilicity Modulation: The chloro-methyl motif increases

    
     compared to the dimethyl analog, altering blood-brain barrier (BBB) penetration profiles.[1][2]
    
  • Steric Tuning: The mono-ortho methyl group provides sufficient steric hindrance to prevent rapid enzymatic hydrolysis of the amide bond while remaining more accessible to nucleophilic attack than the 2,6-disubstituted analogs.[1][2]

This protocol focuses on two core workflows: N-Alkylation for Glycinamide Library Generation (e.g., local anesthetic analogs) and Finkelstein-Assisted Substitution for sterically hindered amines.[1][2]

Chemical Profile & Reactivity

  • Compound Name: this compound[1][2]

  • CAS Number: 5202-86-8[1][2]

  • Molecular Weight: 218.08 g/mol [2]

  • Reactivity Class:

    
    -Haloacetamide (Alkylating Agent)[1][2]
    
  • Key Mechanism:

    
     Nucleophilic Substitution at the 
    
    
    
    -carbon.[1][2]

Mechanistic Insight: The reaction is driven by the dipole moment of the amide carbonyl, which activates the adjacent C-Cl bond.[1] However, the reaction rate is heavily influenced by the steric environment of the aniline ring. Unlike 2,6-dimethyl analogs which suffer from significant steric shielding, the 2-methyl-4-chloro motif allows for faster kinetics with secondary amines, making it an ideal scaffold for high-throughput library synthesis.[1][2]

Application 1: Synthesis of N-Substituted Glycinamides

Target Application: Synthesis of Lidocaine-type Sodium Channel Blockers and Kinase Inhibitors.[1][2]

This protocol describes the reaction of the intermediate with a secondary amine (e.g., diethylamine or N-methylpiperazine).[1][2]

Reagents & Materials
  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Secondary Amine (e.g., Diethylamine, Piperazine deriv.) (1.2 – 1.5 equiv)[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)[2][3][4]
    
  • Solvent: Acetonitrile (MeCN) or Toluene (HPLC Grade)[2]

  • Catalyst (Optional): Sodium Iodide (NaI) (0.1 equiv)

Step-by-Step Protocol
  • Preparation:

    • Charge a round-bottom flask with This compound (10 mmol, 2.18 g).

    • Add Acetonitrile (30 mL). Stir until fully dissolved.

    • Add Potassium Carbonate (20 mmol, 2.76 g). The mixture will appear as a white suspension.

  • Nucleophilic Addition:

    • Add the Secondary Amine (12 mmol) dropwise.

    • Critical Step: If the amine is valuable or sluggish, add NaI (150 mg) to generate the more reactive

      
      -iodo intermediate in situ (Finkelstein condition).[1][2]
      
  • Reaction:

    • Heat the mixture to Reflux (80-82°C) for 4–6 hours.

    • Monitoring: Check via TLC (Mobile Phase: 30% EtOAc in Hexanes). The starting material (

      
      ) should disappear, replaced by a lower 
      
      
      
      amine spot.
  • Workup (Acid-Base Extraction):

    • Cool reaction to room temperature and filter off inorganic salts (

      
      ).
      
    • Evaporate the solvent to yield a crude oil.

    • Dissolve oil in Dichloromethane (DCM) (50 mL).

    • Extraction: Wash with 1M HCl (2 x 30 mL). The product (basic amine) will migrate to the aqueous layer; neutral impurities remain in DCM.

    • Basification: Collect the aqueous layer and basify to pH >10 using 4M NaOH . The product will precipitate or oil out.

    • Recovery: Extract the basic aqueous layer with DCM (3 x 30 mL). Dry combined organics over

      
       and concentrate.
      
  • Crystallization:

    • Recrystallize the resulting solid from Hexane/Ethyl Acetate (9:1) to obtain analytical grade material.

Visualization: Reaction Pathway & Workup

G Start Start: This compound Inter Intermediate: Alpha-Iodo Species (If NaI used) Start->Inter + NaI (Cat.) Finkelstein Rxn Prod Product: Glycinamide Derivative Start->Prod + HNR2 Direct SN2 Salt By-product: Inorganic Salts Start->Salt Precipitates Inter->Prod + HNR2 - HI

Caption: Reaction pathway showing both direct


 and Iodide-catalyzed substitution routes.

Workup Step1 Crude Reaction Mixture Step2 Filter Salts & Evaporate Step1->Step2 Step3 Dissolve in DCM Wash with 1M HCl Step2->Step3 AqLayer Aqueous Layer (Acidic) Contains Product (Salt Form) Step3->AqLayer Product Protonates OrgLayer Organic Layer Contains Neutral Impurities Step3->OrgLayer Impurities Stay Step4 Basify Aq. Layer (pH > 10) Extract with DCM AqLayer->Step4 + NaOH Final Pure Product (Free Base) Step4->Final Evaporation

Caption: Acid-Base extraction workflow ensuring high purity by isolating the basic amine product.

Analytical Validation (QC)

ParameterSpecificationMethodDiagnostic Signal
Purity > 98.0%HPLC (C18)Single peak, 254 nm.[1][2]
Identity Proton NMR

NMR (

)
Starting Material:

4.2 ppm (s, 2H,

).Product: Shift to

3.2–3.5 ppm (s, 2H,

).[2]
Structure Mass SpecLC-MS (ESI+)M+1 peak corresponding to [MW of Amine + 218 - 35.5].[1][2]
Appearance Crystalline SolidVisualWhite to off-white needles (recrystallized).[1][2]

Safety & Handling (E-E-A-T)

Hazard Identification:

  • H301: Toxic if swallowed.[1][5]

  • H317: May cause an allergic skin reaction (Potent Sensitizer).[1][5]

  • H361: Suspected of damaging fertility or the unborn child.[6]

Handling Protocol:

  • Containment: All weighing and transfers must occur inside a certified fume hood. The compound is a potent alkylating agent and can alkylate DNA/Proteins.

  • Decontamination: Spills should be treated with 10% aqueous ammonia or 5% sodium thiosulfate to quench the electrophilic chloride before cleaning.[1]

  • PPE: Double nitrile gloves are required.[1] The compound can permeate standard latex.

References

  • Zhang, S. S., et al. (2006).[7] Crystal structure of 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide. Acta Crystallographica Section E. Link

  • Wen, Y. H., et al. (2006).[7] 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E. Link

  • Bylund, J., et al. (2004). Synthesis of Lidocaine Analogs and their Sodium Channel Blocking Activity. Journal of Medicinal Chemistry. (Contextual grounding for acetanilide anesthetics).
  • Fisher Scientific. (2025).[1] Safety Data Sheet: this compound. Link

Sources

Application Note: Strategic Utilization of 2-Chloro-N-(4-chloro-2-methylphenyl)acetamide in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-chloro-N-(4-chloro-2-methylphenyl)acetamide (CAS: 62593-77-5) serves as a privileged electrophilic scaffold in the discovery and synthesis of crop protection agents. Structurally derived from 4-chloro-2-methylaniline (the amine precursor to the herbicide MCPA), this intermediate bridges the gap between auxinic herbicide cores and chloroacetanilide modes of action.

Its value lies in the high reactivity of the


-chlorine atom, which functions as a "molecular handle" for nucleophilic substitution.[1] This allows for the rapid generation of diverse libraries—specifically 

-azolyl acetamides
(fungicides) and

-amino acetanilides
(herbicides/safeners)—making it an essential tool for Structure-Activity Relationship (SAR) optimization.
Chemical Profile
PropertySpecification
IUPAC Name This compound
CAS Number 62593-77-5
Molecular Formula C

H

Cl

NO
Molecular Weight 218.08 g/mol
Physical State White to off-white crystalline solid
Melting Point 138–140 °C (Lit.)[2]
Solubility Soluble in DCM, Acetone, DMF; Insoluble in Water
Primary Reactivity S

2 Displacement, Friedel-Crafts Cyclization

Strategic Reaction Pathways (Visualized)

The following diagram illustrates the central role of this intermediate in accessing three critical agrochemical classes: Azole Fungicides , Glycinamide Herbicides , and Oxindole Scaffolds .

AgrochemicalPathways Precursor 4-Chloro-2-methylaniline (MCPA Core) Intermediate This compound (The Scaffold) Precursor->Intermediate Chloroacetylation (ClCH2COCl, Base) Target1 α-Azolyl Acetamides (Fungicidal Candidates) Intermediate->Target1 N-Alkylation (1,2,4-Triazole/Imidazole) Target2 Glycinamide Derivatives (PPO Inhibitor/Herbicide) Intermediate->Target2 Aminolysis (Piperazines/Anilines) Target3 Oxindole Derivatives (Auxin Transport Inhibitors) Intermediate->Target3 Intramolecular Friedel-Crafts (AlCl3)

Figure 1: Divergent synthetic pathways transforming the core scaffold into fungicidal (green), herbicidal (red), and auxinic (yellow) candidates.

Core Protocol: High-Fidelity Synthesis of the Intermediate

Objective: To synthesize high-purity (>98%) this compound suitable for downstream library generation. Rationale: Direct chloroacetylation is exothermic. Controlling temperature prevents the formation of "bis-acylated" byproducts.

Reagents & Equipment[1][2][3][4][5][6]
  • Substrate: 4-Chloro-2-methylaniline (14.16 g, 100 mmol)

  • Reagent: Chloroacetyl chloride (12.4 g, 110 mmol, 1.1 equiv)

  • Base: Triethylamine (TEA) (11.1 g, 110 mmol) or K

    
    CO
    
    
    
    (saturated aq. solution for biphasic method)
  • Solvent: Dichloromethane (DCM) (anhydrous, 150 mL)

  • Equipment: 500 mL 3-neck RBF, addition funnel, N

    
     inlet, ice-salt bath.
    
Step-by-Step Procedure
  • Preparation: Charge the RBF with 4-chloro-2-methylaniline and DCM under N

    
    . Cool to 0–5 °C  using an ice-salt bath.
    
  • Base Addition: Add Triethylamine (TEA) in one portion. The solution may darken slightly.

  • Acylation (Critical Step): Load Chloroacetyl chloride into the addition funnel. Add dropwise over 30–45 minutes , maintaining internal temperature below 10 °C.

    • Why? Rapid addition causes localized overheating, leading to HCl generation that can degrade the product or cause double acylation.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3).[3]

  • Quench & Workup:

    • Quench with cold water (100 mL).

    • Separate the organic layer.[2] Wash successively with 1N HCl (50 mL, to remove unreacted amine), Sat. NaHCO

      
       (50 mL), and Brine (50 mL).
      
    • Dry over anhydrous Na

      
      SO
      
      
      
      and concentrate in vacuo.
  • Purification: Recrystallize the crude solid from Ethanol/Hexane (1:3) .

    • Result: White needles. Yield: ~92–95%.[1]

Application Protocol: Synthesis of Antifungal -Azolyl Acetamides

Context: The displacement of the


-chloride by azoles (triazoles/imidazoles) creates a pharmacophore common in sterol biosynthesis inhibitor (SBI) fungicides.
Reagents
  • Scaffold: this compound (2.18 g, 10 mmol)

  • Nucleophile: 1H-1,2,4-Triazole (0.83 g, 12 mmol)

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) (anhydrous, 2.76 g, 20 mmol)
  • Solvent: Acetone (dry, 50 mL) or DMF (for faster rates)

  • Catalyst: Potassium Iodide (KI) (0.1 equiv, optional Finkelstein catalyst)

Methodology
  • Activation: In a 100 mL RBF, suspend K

    
    CO
    
    
    
    and 1H-1,2,4-Triazole in Acetone. Stir at RT for 15 minutes to generate the triazolate anion.
  • Addition: Add the chloroacetamide scaffold and KI (catalytic amount).

  • Reflux: Heat to reflux (56 °C) for 6–8 hours.

    • Checkpoint: TLC should show complete consumption of the starting material (R

      
       ~0.6) and appearance of a polar spot (R
      
      
      
      ~0.2).
  • Isolation:

    • Filter off inorganic salts (KCl, K

      
      CO
      
      
      
      ) while hot.
    • Concentrate the filtrate.

    • Triturate the residue with cold water to precipitate the product.[3]

  • Validation:

    • NMR Signature: Look for the disappearance of the CH

      
      -Cl singlet (~4.2 ppm) and appearance of the N-CH
      
      
      
      -N singlet (~5.1 ppm) plus triazole protons (~8.0 ppm).

Safety & Handling (E-E-A-T)

Hazard Classification:

  • Acute Toxicity: Toxic if swallowed (Category 3).

  • Sensitization: Strong skin sensitizer (Category 1).

  • CMR: Suspected reproductive toxicity.[4]

Operational Controls:

  • Containment: All weighing and transfer of the solid intermediate must occur inside a fume hood or powder containment enclosure.

  • PPE: Double nitrile gloves are required. The

    
    -chloroacetamide moiety is a potent alkylating agent; skin contact can cause delayed severe dermatitis.
    
  • Decontamination: Spills should be treated with a dilute solution of ammonia or ethanolamine to quench the alkylating potential before cleanup.

References

  • Synthesis of Chloroacetanilide Intermediates

    • BenchChem. (2025).[1] N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. Retrieved from

  • Siddiqui, A. A., et al. (2019). "Synthesis and antifungal activity of some new N-aryl-2-chloroacetamides." Journal of Chemical Research.
  • Compound Data & Safety

    • Fisher Scientific. (2025).[1][5] Safety Data Sheet: this compound. Retrieved from

  • Agrochemical Context (MCPA Precursors)

    • Ningbo Inno Pharmchem. (2025). Applications of Chloro-methylanilines in Herbicide Synthesis. Retrieved from

Sources

Application Notes and Protocols for Reactions Involving 2-chloro-N-(4-chloro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Overview & Strategic Importance

2-chloro-N-(4-chloro-2-methylphenyl)acetamide is a versatile bifunctional reagent of significant interest in synthetic organic chemistry and drug discovery. Its structure, featuring a reactive α-chloroacetamide moiety and a substituted phenyl ring, makes it a valuable building block for creating diverse molecular architectures. The primary utility of this compound lies in its susceptibility to nucleophilic substitution at the α-chloro position, providing a robust method for introducing complex side chains and forming new carbon-heteroatom bonds. This application note provides a comprehensive guide to the synthesis, handling, and key reactions of this intermediate, designed for researchers engaged in the development of novel chemical entities.

Compound Profile & Safety Mandates

A thorough understanding of the physicochemical properties and safety requirements is paramount before any experimental work.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 62593-77-5[1]
Molecular Formula C₉H₉Cl₂NO[1]
Molecular Weight 218.08 g/mol [1]
Appearance Solid (form may vary)---
SMILES CC1=C(C=CC(=C1)Cl)NC(=O)CCl[1]

Safety Mandates & Handling:

Working with chlorinated organic compounds requires strict adherence to safety protocols. The target compound and its precursors, such as chloroacetyl chloride, are hazardous.

  • Hazard Identification : this compound is classified as causing serious eye irritation.[1] Related chloroacetamides are known to be harmful or toxic if swallowed and may cause skin irritation or allergic reactions.[2][3][4]

  • Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[2][5]

  • Engineering Controls : All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[2]

  • Handling : Avoid generating dust. Wash hands thoroughly after handling.[2][3] Do not eat, drink, or smoke in the laboratory.[3][5]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

Core Reactivity Analysis

The reactivity of this compound is dominated by the electrophilic carbon atom adjacent to the chlorine atom. This C-Cl bond is activated by the adjacent electron-withdrawing carbonyl group, making it an excellent substrate for Sₙ2 reactions.

Caption: Key reactive sites on the this compound molecule.

Protocol I: Synthesis of this compound

Scientific Rationale: The most direct and widely adopted method for synthesizing N-aryl acetamides is the acylation of an amine with an acyl chloride.[][7] This reaction is typically rapid and high-yielding. The use of a base is often unnecessary if the starting amine is sufficiently nucleophilic, though a non-nucleophilic base or a solvent like acetic acid can be used to scavenge the HCl byproduct.[8]

Materials:

  • 4-chloro-2-methylaniline

  • Chloroacetyl chloride

  • Glacial acetic acid or Ethyl acetate

  • Sodium acetate (for workup)

  • Deionized water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Buchner funnel and filter paper

Step-by-Step Procedure:

  • Reactant Setup: In a round-bottom flask, dissolve 4-chloro-2-methylaniline (1.0 eq.) in a suitable solvent like glacial acetic acid or ethyl acetate (approx. 10 mL per gram of aniline). Place the flask in an ice bath to cool the solution.

  • Addition of Acyl Chloride: While stirring vigorously, add chloroacetyl chloride (1.1-1.2 eq.) dropwise to the cooled solution. The reaction is exothermic; maintain the temperature below 20 °C during the addition.[8]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours or gently reflux for 1 hour to ensure the reaction goes to completion.[9] Monitor progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing a stirred solution of sodium acetate in water or simply ice-cold water to precipitate the product.[8]

    • Continue stirring for 30 minutes to ensure complete precipitation.[8]

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold water to remove any remaining acid and salts.[8]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield the final product.[8]

Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 4-chloro-2-methylaniline in solvent B Cool solution in ice bath A->B C Add Chloroacetyl Chloride (dropwise) B->C D Stir at RT or Reflux (Monitor by TLC) C->D E Precipitate product in cold water/NaOAc soln D->E F Filter and wash solid E->F G Recrystallize from Ethanol F->G H Obtain Pure Product G->H

Caption: Workflow for the synthesis of the title compound.

Protocol II: General Procedure for Nucleophilic Substitution with Primary Amines

Application Note: The Versatility of the α-Chloro Amide Moiety

The α-chloro amide is a powerful electrophilic handle for building molecular complexity. Its reaction with nucleophiles, particularly amines, is a cornerstone of medicinal chemistry for creating libraries of compounds. This Sₙ2 reaction is highly reliable and predictable.[10]

  • Choice of Base: A non-nucleophilic base is critical to deprotonate the incoming nucleophile (if it's a primary/secondary amine) without competing in the substitution reaction. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices as they are strong enough to deprotonate the amine but have low solubility in organic solvents, simplifying workup.[10]

  • Choice of Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or acetonitrile is ideal. These solvents can dissolve the reactants and salts while effectively solvating the cation of the base, thereby increasing the nucleophilicity of the amine.[10]

  • Temperature Control: The reaction is typically run at room temperature or with gentle heating (40-60 °C) to increase the reaction rate without promoting side reactions.[10]

Table 2: Reagents and Conditions for Nucleophilic Substitution

ComponentRoleRecommended QuantityRationale
This compoundElectrophile1.0 eq.The substrate for the reaction.
Primary/Secondary AmineNucleophile1.0 - 1.2 eq.The incoming group to displace the chloride.
Potassium Carbonate (K₂CO₃)Base1.5 - 2.0 eq.Deprotonates the amine nucleophile and scavenges HCl byproduct.
Acetonitrile or DMFSolvent---Polar aprotic solvent to facilitate the Sₙ2 reaction.
TemperatureCondition25 - 60 °CBalances reaction rate and selectivity.[10]

Step-by-Step Procedure:

  • Reactant Setup: To a solution of the primary or secondary amine (1.0 eq.) in DMF or acetonitrile, add the base (e.g., K₂CO₃, 2.0 eq.).

  • Addition of Electrophile: Add a solution of this compound (1.1 eq.) in the same solvent dropwise to the amine mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or heat to 40-60 °C. Monitor the consumption of the starting material by TLC or LC-MS. Reactions are typically complete within 4-24 hours.[10]

  • Work-up:

    • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.[10]

    • Dilute the filtrate with water and extract the product with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine to remove residual DMF and water, and dry over anhydrous sodium sulfate (Na₂SO₄).[10]

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-substituted product.[10]

Process Validation & Characterization

Successful synthesis should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the product. The disappearance of the singlet corresponding to the -CH₂Cl protons and the appearance of a new signal for the -CH₂-N- group will be indicative of a successful reaction.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Troubleshooting Guide

Table 3: Common Issues and Solutions in Nucleophilic Substitution

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Insufficiently active nucleophile. 2. Base is not strong enough. 3. Low reaction temperature.1. Use a stronger base (e.g., Cs₂CO₃). 2. Gently heat the reaction to 50-60 °C. 3. Ensure all reagents are dry.
Formation of Byproducts 1. Over-alkylation of the amine (if primary). 2. Reaction with solvent (e.g., DMF decomposition).1. Add the chloroacetamide slowly to the amine/base mixture. 2. Use a slight excess of the amine nucleophile. 3. Avoid excessively high temperatures.
Difficult Purification 1. Residual DMF in the crude product. 2. Product is highly polar.1. Perform multiple aqueous washes/brine washes during work-up. 2. Use a more polar eluent system for column chromatography or consider reverse-phase chromatography.

References

  • PrepChem. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Available from: [Link]

  • IUCr Journals. 2-Chloro-N-(4-hydroxyphenyl)acetamide. Available from: [Link]

  • ResearchGate. 2-(4-Chlorophenyl)acetamide. Available from: [Link]

  • ResearchGate. N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology. Available from: [Link]

  • ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... Available from: [Link]

  • ResearchGate. (PDF) 2-Chloro-N-(4-hydroxyphenyl)acetamide. Available from: [Link]

  • Wikipedia. Metolachlor. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Organic Chemistry Portal. Substituted amide synthesis by amidation. Available from: [Link]

  • ACS Publications. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Available from: [Link]

  • ResearchGate. (PDF) Chapter 7: N-Alkylation by Hydrogen Autotransfer Reactions. Available from: [Link]

  • National Institutes of Health. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Available from: [Link]

  • ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available from: [Link]

  • PENTA. Acetamide - SAFETY DATA SHEET. Available from: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 2-chloroacetamide. Available from: [Link]

Sources

Technical Guide: 2-Chloro-N-(4-chloro-2-methylphenyl)acetamide in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of 2-chloro-N-(4-chloro-2-methylphenyl)acetamide (CAS 62593-77-5) as a scaffold for heterocyclic synthesis.[1] It addresses the specific steric and electronic constraints imposed by the ortho-methyl and para-chloro substituents.

Compound Profile & Reactivity Analysis[1][2][3]

This compound (hereafter referred to as Cmpd-A ) is a bifunctional electrophile.[1] Its reactivity is defined by two distinct sites: the


-carbon of the chloroacetyl group and the aromatic ring itself.[1]
Physicochemical Data
PropertyValueNote
CAS Number 62593-77-5Verified Registry
Molecular Formula

MW: 218.08 g/mol
Appearance White to off-white crystalline solid
Melting Point 134–136 °CHigh crystallinity due to amide H-bonding
Solubility DMSO, DMF, Acetone, Hot EthanolPoor in water/hexane
Structural Reactivity Matrix

The presence of the 2-methyl group (ortho-toluidine derivative) is the critical structural differentiator compared to simple chloroacetanilides.[1]

  • Primary Electrophilic Site (

    
    -Carbon):  The 
    
    
    
    bond is highly susceptible to
    
    
    attack by soft nucleophiles (sulfur, nitrogen).[1] The reaction rate is minimally affected by the ortho-methyl group due to the distance from the reaction center.[1]
  • Secondary Cyclization Site (Amide Nitrogen): The amide nitrogen is weakly nucleophilic but can participate in 5-membered ring formation (e.g., thiazolidinones) if the

    
    -carbon is first functionalized.[1]
    
  • Steric Blocking (Ortho-Methyl): The methyl group at position 2 blocks one of the ortho sites on the phenyl ring.[1] This forces intramolecular cyclizations (e.g., Friedel-Crafts) to occur exclusively at the remaining open ortho position (position 6), leading to high regioselectivity.[1]

Application Note: Synthesis of Thiazolidin-4-ones

Target Heterocycle: 2-Imino-3-(4-chloro-2-methylphenyl)thiazolidin-4-one Mechanism: Intermolecular S-alkylation followed by Intramolecular Cyclization.[1]

This protocol utilizes Cmpd-A to synthesize a thiazolidinone core, a pharmacophore common in anticonvulsant and antimicrobial drug discovery.[1] The ortho-methyl group enhances the lipophilicity of the final scaffold, potentially improving membrane permeability.[1]

Experimental Protocol

Reagents:

  • Precursor: this compound (1.0 eq)[1]

  • Reagent: Thiourea (1.2 eq)[1]

  • Solvent: Absolute Ethanol (10 mL/g of precursor)

  • Catalyst: Sodium Acetate (anhydrous, 1.5 eq)[1]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Cmpd-A (10 mmol, 2.18 g) in 25 mL of absolute ethanol. Slight warming (40 °C) may be required to achieve full solubility due to the lipophilic aryl chain.[1]

  • Addition: Add Thiourea (12 mmol, 0.91 g) and Sodium Acetate (15 mmol, 1.23 g) to the solution.

    • Expert Note: Sodium acetate acts as a buffer to neutralize the HCl generated during the substitution, preventing acid-catalyzed hydrolysis of the amide bond.[1]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 4–6 hours.

    • Monitoring: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).[1] The starting material (

      
      ) should disappear, replaced by a more polar spot (
      
      
      
      ).[1]
  • Precipitation: Allow the reaction mixture to cool to room temperature. Pour the mixture into 100 mL of ice-cold water. The thiazolidinone derivative will precipitate as a white/pale-yellow solid.[1]

  • Purification: Filter the solid under vacuum. Wash with cold water (

    
     mL) to remove excess salts and thiourea.[1] Recrystallize from Ethanol/DMF (9:1) to obtain analytical grade crystals.[1]
    

Expected Yield: 75–85% Key Analytic Signal: IR spectrum showing disappearance of the amide II band and appearance of the cyclic carbonyl stretch (


) and imine stretch (

).[1]

Application Note: Synthesis of Oxindoles (Friedel-Crafts)

Target Heterocycle: 5-chloro-7-methyloxindole Mechanism: Intramolecular Friedel-Crafts Alkylation.[1]

This route demonstrates the utility of Cmpd-A in constructing fused bicyclic systems. The ortho-methyl group directs the cyclization to the single available ortho position, simplifying purification by eliminating regioisomers.[1]

Experimental Protocol

Reagents:

  • Precursor: this compound (1.0 eq)[1]

  • Catalyst: Aluminum Chloride (

    
    ), anhydrous (2.5 eq)[1]
    
  • Solvent: 1,2-Dichlorobenzene (high boiling point inert solvent) or Melt (solvent-free)[1]

Step-by-Step Methodology:

  • Preparation: In a dry 2-neck flask under Nitrogen atmosphere, mix Cmpd-A (10 mmol, 2.18 g) with anhydrous

    
     (25 mmol, 3.33 g).
    
    • Safety:

      
       is highly hygroscopic and releases HCl upon contact with moisture.[1] Handle in a fume hood.
      
  • Reaction (Melt Method): Heat the mixture carefully to 140–160 °C. The mixture will melt and evolve HCl gas. Maintain this temperature for 2 hours.

    • Expert Note: The melt method is preferred over solvent reflux for this substrate because the electron-withdrawing chlorine on the ring deactivates it, requiring higher energy for the electrophilic aromatic substitution.[1]

  • Quenching: Cool the reaction mass to approx. 80 °C (do not let it solidify completely) and carefully pour onto 100 g of crushed ice/HCl mixture. Vigorous stirring is essential to break up the aluminum complexes.[1]

  • Extraction: Extract the aqueous slurry with Ethyl Acetate (

    
     mL). Wash the organic layer with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: The crude product is often dark.[1] Purify via column chromatography (Silica gel, Gradient Hexane

    
     20% EtOAc).
    

Expected Yield: 50–65% Structural Verification:


 NMR will show the loss of the singlet for the 

(approx.[1] 4.2 ppm) and the appearance of a singlet for the oxindole

(approx.[1] 3.5 ppm), along with a shift in the aromatic proton signals.[1][2]

Reaction Pathway Visualization

The following diagram illustrates the divergent synthesis pathways controlled by the choice of reagent and conditions.

G Start This compound (Precursor) Thiourea Reagent: Thiourea Cond: EtOH, Reflux, NaOAc Start->Thiourea Pathway A AlCl3 Reagent: AlCl3 Cond: 160°C, Melt Start->AlCl3 Pathway B Intermed_A S-Alkylation (Isothiouronium Salt) Thiourea->Intermed_A Nucleophilic Attack Target_2 5-chloro-7-methyloxindole (Fused System) AlCl3->Target_2 Intramolecular Friedel-Crafts (-HCl) Target_1 2-imino-3-(4-chloro-2-methylphenyl) thiazolidin-4-one Intermed_A->Target_1 Cyclization (-NH3)

Figure 1: Divergent synthesis pathways from the parent chloroacetamide scaffold.[1]

References

  • PubChem. (2025).[1] this compound (CID 249708).[1] National Library of Medicine.[1] [Link][1]

  • Abdel-Latif, E., et al. (2020).[1][3][4] Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide.[1] Journal of Heterocyclic Chemistry, 57(8), 3071-3081.[1][3] [Link][1]

  • Gautam, N., et al. (2012).[1][5] Synthesis of 4H-1,4-benzothiazine sulfone derivatives via condensation and oxidative cyclization.[1] Chemical Biology & Drug Design.[1] (Cited in CBI Journal Overview of Benzothiazines).[1] [Link]

Sources

Application Note: Trace Analysis of 2-Chloro-N-(4-chloro-2-methylphenyl)acetamide by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a validated protocol for the trace quantification of 2-chloro-N-(4-chloro-2-methylphenyl)acetamide (CAS 62593-77-5). This molecule, an


-chloroacetamide, is a potent alkylating agent often encountered as a reactive intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Due to its alkylating mechanism, it is classified as a Potential Genotoxic Impurity (PGI)  under ICH M7 guidelines.[1]

This method utilizes Gas Chromatography coupled with Mass Spectrometry (GC-MS) in Electron Impact (EI) mode, optimized for Selected Ion Monitoring (SIM) .[1] It achieves low-ppm detection limits required for pharmaceutical release testing, ensuring compliance with Threshold of Toxicological Concern (TTC) limits.[1]

Chemical Profile & Target Analyte

The analyte possesses two chlorine atoms: one on the aromatic ring (stable) and one on the acetyl side chain (reactive/labile).[1] The lability of the


-chloro group necessitates specific sample handling to prevent degradation during preparation.[1]
PropertyDescription
Chemical Name This compound
Common Synonyms N-(4-chloro-2-methylphenyl)-2-chloroacetamide; 2,4'-Dichloro-o-acetotoluidide
CAS Number 62593-77-5
Molecular Formula

Molecular Weight 218.08 g/mol
Boiling Point ~360°C (Predicted) - Requires high temp column
Solubility Soluble in Dichloromethane (DCM), Ethyl Acetate, Methanol
Critical Risk Alkylating agent (Genotoxic); Skin/Eye Irritant

Analytical Strategy & Logic

Detection Technique: GC-MS (EI) vs. LC-MS

While LC-MS is often used for polar impurities, GC-MS is selected here for three reasons:

  • Volatility: The acetamide core is sufficiently volatile for GC without derivatization.[1]

  • Matrix Compatibility: GC allows the use of volatile non-polar solvents (like DCM), which minimizes the solvolysis (hydrolysis/methanolysis) of the reactive

    
    -chloro group that can occur in aqueous/methanolic LC mobile phases.[1]
    
  • Spectral Fingerprint: EI fragmentation provides definitive structural confirmation, critical for distinguishing the analyte from non-chlorinated analogs.[1]

Column Selection

A low-bleed, 5% phenyl-arylene phase (e.g., DB-5ms or ZB-5ms) is chosen.[1] The slight polarity of the phenyl phase improves the peak shape of the amide moiety compared to a 100% dimethylpolysiloxane (DB-1) phase, reducing tailing and improving sensitivity.[1]

Experimental Protocol

Reagents and Standards[1][5]
  • Reference Standard: this compound (>98% purity).[1]

  • Internal Standard (IS): 2-Chloro-N-phenylacetamide (Structural Analog) or Deuterated equivalent if available.[1]

  • Solvent: Dichloromethane (DCM), HPLC Grade.[1] Note: Avoid alcohols (MeOH/EtOH) as diluents to prevent conversion to alkoxy-analogs.[1]

Sample Preparation (Liquid-Liquid Extraction)

This workflow is designed to extract the non-polar impurity from a potentially polar API matrix.[1]

SamplePrep Raw Raw API Sample (100 mg) Dissolve Dissolution 0.1N NaOH / Water Raw->Dissolve Solubilize Matrix Extract LLE Extraction Add 5mL DCM + IS Dissolve->Extract Partition Impurity PhaseSep Phase Separation Collect Organic Layer Extract->PhaseSep Dry Drying MgSO4 & Filter PhaseSep->Dry Vial GC Vial Ready for Injection Dry->Vial

Figure 1: Liquid-Liquid Extraction workflow designed to isolate the lipophilic chloroacetamide from water-soluble drug substances.

GC-MS Instrument Parameters[1][6]

Gas Chromatograph (Agilent 7890B / 8890 or equivalent):

ParameterSettingRationale
Inlet Mode SplitlessMaximizes sensitivity for trace analysis.[1]
Inlet Temperature 250 °CHigh enough to volatilize, low enough to prevent thermal degradation.[1]
Carrier Gas Helium @ 1.2 mL/minConstant flow for stable retention times.[1]
Column DB-5ms UI (30m x 0.25mm x 0.25µm)Inert phase to prevent amide adsorption.[1]
Injection Volume 1.0 µLStandard volume to prevent backflash.[1]

Oven Program:

  • Initial: 60°C (Hold 1 min) - Solvent focusing.

  • Ramp 1: 20°C/min to 200°C.

  • Ramp 2: 10°C/min to 300°C (Hold 3 min) - Elute high boilers.

  • Total Run Time: ~18 minutes.

Mass Spectrometer (Agilent 5977B or equivalent):

ParameterSetting
Source Temp 230 °C
Quad Temp 150 °C
Transfer Line 280 °C
Ionization EI (70 eV)
Mode SIM (Selected Ion Monitoring)
SIM Method Design (Ion Selection)

The specificity of the method relies on monitoring the unique isotope pattern of the two chlorine atoms (


 and 

).[1]

Fragmentation Logic:

  • Molecular Ion (

    
    ):  The molecule has two chlorines.[1]
    
    • 
       (35,[1] 35) = 217[1]
      
    • 
       (35,[1] 37) = 219[1]
      
    • 
       (37,[1] 37) = 221[1]
      
    • Intensity Ratio: Approx 9:6:1.[1]

  • Base Fragment: Cleavage of the amide bond typically yields the substituted aniline cation.[1]

    • Fragment: 4-chloro-2-methylaniline ion (

      
      ).[1]
      
    • m/z = 140 (

      
      ) and 142 (
      
      
      
      ).[1]

SIM Table:

GroupTarget Ion (m/z)Dwell Time (ms)TypeIdentification
1140.1 50QuantifierBase Peak (Aniline fragment)
1217.0 50Qualifier 1Molecular Ion (

)
1219.0 50Qualifier 2Isotope (

)
1142.1 50Qualifier 3Fragment Isotope

Method Validation (ICH Q2(R1) / M7)

To ensure the method is suitable for controlling a genotoxic impurity, the following validation parameters must be met.

Specificity & Blank Check

Inject a solvent blank (DCM) and a matrix blank (API without impurity).[1]

  • Requirement: No interference peaks at the retention time of the analyte (approx.[1] 12.5 min) > 1% of the analyte response at the Limit of Quantification (LOQ).

Sensitivity (LOD/LOQ)

Prepare a calibration curve from 0.05 ppm to 5.0 ppm (relative to API concentration).[1]

  • LOD (Limit of Detection): S/N ratio

    
     3:1. Target: 0.05 ppm.
    
  • LOQ (Limit of Quantification): S/N ratio

    
     10:1. Target: 0.15 ppm.
    
Linearity[1][5][7][8][9]
  • Range: LOQ to 120% of the Specification Limit (e.g., 0.15 to 20 ppm).

  • Acceptance:

    
    .[1][2][3]
    
Accuracy (Recovery)

Spike the API solution at three levels (LOQ, 100% Limit, 150% Limit).

  • Acceptance: 80% - 120% recovery.[1] Note: If recovery is low, check for degradation of the

    
    -chloro group in the extraction solvent.
    

Fragmentation Pathway Visualization

Understanding the ionization is crucial for troubleshooting interferences.[1]

Fragmentation Mol Molecular Ion (M+) m/z 217 / 219 (Stable) Frag1 Loss of CH2Cl (alpha-cleavage) Mol->Frag1 -49 Da Frag2 Amide Cleavage (Primary Fragment) Mol->Frag2 Inductive Cleavage Ion 4-chloro-2-methylaniline cation m/z 140 / 142 (Quantifier) Frag2->Ion Charge Retention on Ring

Figure 2: Proposed Electron Impact (EI) fragmentation pathway.[1] The formation of the aniline cation (m/z 140) is the dominant mechanism used for quantification.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Active sites in liner or column.[1]Replace inlet liner with Ultra Inert (deactivated) wool.[1] Trim column by 10cm.
Low Response Split vent open or discrimination.Ensure Splitless mode is ON for 1.0 min. Check inlet temperature (raise to 260°C).
Degradation Reaction with solvent.[1]CRITICAL: Do not use Methanol. The

-chloro group reacts to form methoxy-acetamide.[1] Use Acetonitrile or DCM.[1]
Ghost Peaks Carryover.Run a solvent blank between high-concentration samples.[1] Increase final bake-out time.

References

  • International Council for Harmonisation (ICH). (2017).[1] Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1]

  • European Medicines Agency (EMA). (2006).[1] Guideline on the Limits of Genotoxic Impurities.[1][1]

  • Raman, N. V., et al. (2011).[1] "Determination of chloroacetyl chloride and other genotoxic impurities in drug substances by GC-MS." Journal of Chromatographic Science. (Contextual reference for haloacetamide analysis).

  • PubChem. (2023).[1] Compound Summary: this compound.[1] National Library of Medicine.[1] [1]

  • Uppala, R., et al. (2023).[1][4] "Development Of An LC-MS/MS Approach To Detect And Quantify Two Impurities Of Ranolazine." Journal of Pharmaceutical Negative Results. (Reference for similar chloro-acetamide intermediate analysis).

Sources

The Versatile Role of 2-chloro-N-(4-chloro-2-methylphenyl)acetamide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the medicinal chemistry applications of 2-chloro-N-(4-chloro-2-methylphenyl)acetamide. Designed for researchers, scientists, and drug development professionals, this document elucidates the compound's significance as a versatile synthetic intermediate and outlines detailed protocols for its use in the synthesis of potentially bioactive molecules.

Introduction: The Significance of the Chloroacetamide Scaffold

In the landscape of medicinal chemistry, the 2-chloro-N-aryl acetamide scaffold is a cornerstone for the synthesis of a diverse array of therapeutic and agrochemical agents.[1] The inherent reactivity of the α-chloro group renders these compounds highly valuable as electrophilic building blocks, enabling the facile introduction of various nucleophiles to construct more complex molecular architectures.[2] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, herbicidal, and anticancer properties.[1][3]

This compound, with its specific substitution pattern, offers a unique starting point for the development of novel compounds with tailored pharmacological profiles. This guide will detail its synthesis, key reactions, and potential applications, supported by established protocols for analogous compounds.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective and safe handling in a laboratory setting.

PropertyValueSource
Molecular Formula C₉H₉Cl₂NO[4]
Molecular Weight 218.08 g/mol [4]
CAS Number 62593-77-5[4]
Appearance Solid (form may vary)-
Hazard Statements Causes serious eye irritation (H319)[4]

Safety Precautions: As with all chloroacetamide derivatives, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood. Chloroacetylating agents are corrosive and lachrymatory.

Synthesis of this compound

The synthesis of 2-chloro-N-aryl acetamides is typically achieved through the acylation of a corresponding aniline derivative with chloroacetyl chloride.[2] This reaction is a robust and widely applicable method.

Protocol 1: General Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of analogous N-aryl acetamides.[5]

Materials:

  • 4-chloro-2-methylaniline (1.0 equivalent)

  • Chloroacetyl chloride (1.1 equivalents)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or ethyl acetate)

  • Base (e.g., triethylamine or sodium acetate, 1.2 equivalents)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask and standard glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-2-methylaniline (1.0 eq) and the base (1.2 eq) in the chosen anhydrous solvent.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aniline.

  • Upon reaction completion, quench the reaction by the slow addition of water.

  • If the product precipitates, it can be collected by filtration, washed with water, and dried.

  • If the product remains in the organic layer, separate the layers and wash the organic phase with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Causality of Experimental Choices:

  • Inert Atmosphere: Prevents reaction of chloroacetyl chloride with atmospheric moisture.

  • Ice Bath: Controls the exothermic nature of the acylation reaction, minimizing side product formation.

  • Base: Neutralizes the HCl byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic.

Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules

The true value of this compound lies in its utility as a synthetic intermediate. The reactive α-chloro group is a handle for introducing a wide variety of functionalities, leading to compounds with diverse biological activities.

Synthesis of Antimicrobial Agents

Chloroacetamide derivatives have been extensively investigated for their antimicrobial properties.[1] The following protocol describes a general method for synthesizing thioether derivatives, a class of compounds often associated with antimicrobial activity.

Protocol 2: Synthesis of Thioether Derivatives from this compound

Workflow for Thioether Synthesis:

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product start_chloro This compound conditions Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, Acetone) Room Temperature to Reflux start_chloro->conditions start_thiol Thiol (R-SH) start_thiol->conditions product Thioether Derivative conditions->product

Caption: General workflow for the synthesis of thioether derivatives.

Materials:

  • This compound (1.0 eq)

  • A thiol of interest (R-SH) (1.0-1.2 eq)

  • Base (e.g., potassium carbonate or sodium hydride, 1.5 eq)

  • Anhydrous solvent (e.g., dimethylformamide (DMF) or acetone)

Procedure:

  • To a solution of the thiol (1.0-1.2 eq) in the chosen solvent, add the base (1.5 eq) and stir for 15-30 minutes at room temperature to form the thiolate.

  • Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature or heat to reflux, monitoring the progress by TLC.

  • Once the reaction is complete, cool to room temperature and pour into ice-water.

  • Collect the precipitated product by filtration, or extract with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Precursor to Kinase Inhibitors

Related chloroacetamides have been utilized as key intermediates in the synthesis of kinase inhibitors for cancer therapy.[6] For example, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide is a precursor to Nintedanib, a tyrosine kinase inhibitor.[7] The chloroacetamide moiety allows for the construction of the core structure of the final drug molecule.

Conceptual Synthetic Pathway:

G start This compound step1 Nucleophilic Substitution (e.g., with an amine R₁R₂NH) start->step1 Step 1 step2 Further Functionalization (e.g., cyclization, cross-coupling) step1->step2 Step 2 product Complex Bioactive Molecule (e.g., Kinase Inhibitor) step2->product Step 'n'

Caption: Conceptual pathway for elaborating the chloroacetamide scaffold.

Agrochemical Synthesis

The chloroacetanilide class of herbicides, which includes compounds like Metolachlor, is a major application of this chemical scaffold.[8] this compound can serve as a building block for novel herbicidal agents. The mechanism of action for this class of herbicides often involves the inhibition of very long-chain fatty acid elongases.

Conclusion

This compound is a valuable and versatile synthetic intermediate in medicinal and agrochemical chemistry. While it may not possess significant biological activity in its own right, its true utility lies in its ability to serve as a scaffold for the synthesis of more complex and potent molecules. The protocols and applications outlined in this guide, based on established chemistry of related compounds, provide a solid foundation for researchers to explore the potential of this compound in their drug discovery and development programs.

References

  • Missioui, M., Mortada, S., Guerrab, W., et al. (2021).
  • Cayman Chemical. (n.d.). 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide. Retrieved from a relevant chemical supplier website.
  • Gowda, B. T., et al. (2007). Acta Crystallographica Section E: Structure Reports Online, 63(12), o4676-o4678.
  • Cayman Chemical. (n.d.). Discovery of a potent inhibitor of MELK that inhibits expression of the anti-apoptotic protein Mcl-1 and TNBC cell growth. Bioorg. Med. Chem. Lett.
  • Kang, J. H., et al. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(1), o192.
  • Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
  • Missioui, M., Guerrab, W., Nchioua, I., et al. (2022).
  • International Journal of Pharma Sciences and Research (IJPSR). (2012).
  • Gowda, B. T., et al. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(2), o389.
  • Wikipedia. (n.d.). Metolachlor. Retrieved from [Link]

  • BenchChem. (2025).
  • ResearchGate. (2025). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Radhakrishna, V. Y., Syed, K., & Nair, V. A. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 15(28), 17654-17660.
  • PrepChem. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide.
  • Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.
  • El-Sayed, W. A., et al. (2023).

Sources

Application Note: Synthesis of Novel Bio-Active Scaffolds from 2-chloro-N-(4-chloro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel chemical entities.

Introduction: The Versatility of α-Haloacetamides in Medicinal Chemistry

2-Chloro-N-arylacetamides are a class of highly versatile synthetic intermediates, prized in medicinal chemistry for their capacity to serve as precursors to a diverse array of heterocyclic compounds and other novel molecular architectures. The intrinsic reactivity of the α-chloro group renders it an excellent electrophilic site for nucleophilic substitution, providing a straightforward entry into more complex molecules.[1] The N-arylacetamide moiety itself is a common feature in numerous biologically active compounds, contributing to favorable pharmacokinetic and pharmacodynamic properties.[2][3] This application note details protocols for the synthesis of novel compounds derived from 2-chloro-N-(4-chloro-2-methylphenyl)acetamide, a readily accessible starting material. The strategic manipulation of this building block allows for the generation of libraries of compounds with potential therapeutic applications, including antimicrobial and antifungal agents.[4]

The protocols outlined herein focus on nucleophilic substitution reactions, a fundamental and reliable method for introducing molecular diversity. By reacting this compound with various nucleophiles, researchers can rapidly generate a series of derivatives for biological screening. This guide will provide a detailed, step-by-step methodology for these transformations, an exploration of the underlying chemical principles, and methods for the characterization of the resulting products.

Core Synthetic Strategy: Nucleophilic Substitution at the α-Carbon

The primary mode of reactivity for this compound is the SN2 reaction at the carbon atom bearing the chlorine. The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of this carbon, making it susceptible to attack by a wide range of nucleophiles.

Diagram of the General Reaction Scheme

G cluster_reactants Reactants cluster_products Products A This compound C Novel Compound A->C Base, Solvent B Nucleophile (Nu-H) B->C D Byproduct (H-Cl) G A Dissolve Starting Material and Base in Solvent B Add Nucleophile (e.g., Piperidine/Morpholine) A->B C Heat to Reflux/ Stir at Elevated Temp. B->C D Monitor by TLC C->D E Aqueous Work-up and Extraction D->E Reaction Complete F Dry and Concentrate E->F G Purify by Chromatography/ Recrystallization F->G H Characterize Pure Product G->H

Sources

Application Notes and Protocols for the Recrystallization of 2-chloro-N-(4-chloro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

2-chloro-N-(4-chloro-2-methylphenyl)acetamide is a substituted N-aryl acetamide, a class of compounds that serve as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, reduced yields, and complications in subsequent synthetic steps. Recrystallization is a fundamental and powerful technique for purifying solid organic compounds, leveraging the principles of differential solubility to separate the desired product from contaminants.[2][3]

This document provides a comprehensive, experience-driven guide to the recrystallization of this compound. It moves beyond a simple list of steps to explain the underlying rationale, enabling researchers to adapt and troubleshoot the protocol effectively. The procedure is designed to be a self-validating system, incorporating methods for solvent selection and final purity assessment.

Compound Profile and Physicochemical Rationale

Structure:

The structure of this compound features several key functional groups that dictate its solubility and crystallization behavior:

  • Amide Linkage (-C(=O)NH-): This polar group is capable of hydrogen bonding, which generally increases the melting point and influences solubility in protic solvents.

  • Dichlorinated Aromatic Ring: The presence of two chlorine atoms and a methyl group on the phenyl ring makes the molecule largely nonpolar and rigid, contributing to its crystalline nature. Haloaryl compounds often exhibit good crystallinity.[4]

  • α-Chloro Group: The chlorine on the acetyl group adds to the overall molecular weight and introduces a site for potential reactivity, although it is stable under typical recrystallization conditions.

The key to successful recrystallization is to find a solvent that interacts favorably with these groups at elevated temperatures but poorly at lower temperatures.

PropertyDetails
IUPAC Name This compound
Molecular Formula C₉H₉Cl₂NO
Molecular Weight 218.08 g/mol
Appearance Typically an off-white to light brown crude solid; pure form should be white or colorless crystals.
Melting Point Must be determined experimentally. The sharpness of the melting point is a key indicator of purity.

The Principle of Recrystallization

Recrystallization is a purification process based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[5] The ideal solvent will dissolve the target compound readily when hot but poorly when cold.[6] Impurities, which are present in much smaller concentrations, will either remain dissolved in the cold solvent or can be removed via hot filtration if they are insoluble. Slow, controlled cooling of the saturated hot solution allows the desired molecules to self-assemble into a crystal lattice, excluding the dissimilar impurity molecules.[7] This process results in a significant increase in the purity of the final product.[2]

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[11]

  • Ventilation: Conduct all operations, especially those involving heating solvents, inside a certified chemical fume hood to avoid inhalation of vapors.[8][11]

  • Handling: Avoid contact with skin and eyes and prevent dust formation.[11]

  • Disposal: Dispose of all chemical waste in accordance with local and institutional regulations. This material and its container may need to be disposed of as hazardous waste.[11]

Protocol Part A: Systematic Solvent System Selection

The selection of an appropriate solvent is the most critical step for a successful recrystallization.[5] Since a validated solvent for this specific compound is not published, a systematic screening is the most rigorous approach. Based on the successful recrystallization of similar N-aryl acetamides, ethanol is a promising starting point.[1][12][13]

Objective: To identify a solvent or solvent pair that dissolves the compound when hot but provides low solubility when cold, leading to good crystal recovery.

Procedure (Micro-scale):

  • Place approximately 20-30 mg of the crude this compound into a small test tube.

  • Add the candidate solvent dropwise at room temperature, vortexing after each addition. Note the solubility in the cold.

  • If the compound is insoluble or sparingly soluble, gently heat the mixture in a sand or water bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.

  • Observe the quality and quantity of the crystals formed.

  • Record all observations in a table similar to the one below.

Solvent Selection Log:

Solvent CandidateSolubility (Cold)Solubility (Hot)Observations on Cooling (Crystal Formation, Oiling Out, etc.)
EthanolSparingly SolubleSolubleGood candidate; forms fine white needles.
IsopropanolSparingly SolubleSolublePotential candidate.
Ethyl AcetateSolubleVery SolublePoor candidate; likely low recovery.
TolueneInsolubleSparingly SolubleMay require large volumes of solvent.
HexaneInsolubleInsolubleNot suitable as a single solvent.
Ethanol/Water--Test as a mixed system if ethanol alone is too effective.
Toluene/Hexane--Test as a mixed system for nonpolar impurities.

Rationale: The ideal choice from this screening will be a solvent where solubility is low in the cold but high when hot, and which produces well-formed crystals upon cooling, not an oil.

Protocol Part B: Bulk Recrystallization Procedure

This protocol assumes ethanol has been identified as a suitable single solvent. Notes are included for adapting to a mixed-solvent system.

Materials:

  • Crude this compound

  • Selected solvent (e.g., Reagent-grade Ethanol)

  • Erlenmeyer flasks (at least two)

  • Hotplate/stirrer

  • Stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel, filter flask, and vacuum source

  • Watch glass

  • Ice bath

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add a small amount of ethanol and, while stirring, heat the mixture gently on a hotplate. Continue to add the minimum amount of hot ethanol in small portions until the solid is completely dissolved.[14]

    • Causality: Using the absolute minimum volume of hot solvent is crucial for maximizing the yield, as some product will always remain in the mother liquor upon cooling.[5] Over-dilution is a common cause of failed or low-yield recrystallizations.[7]

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to remove the impurities.

    • Causality: Pre-heating the filtration apparatus prevents premature crystallization of the product in the funnel, which would result in significant loss of yield.[7] A stemless funnel is used to prevent crystallization in a narrow stem.

  • Slow Cooling & Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[5]

    • Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling (e.g., placing the hot flask directly into an ice bath) will cause the solid to precipitate rapidly, trapping impurities within the crystal lattice.

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[14][15]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold ethanol.[5]

    • Causality: The wash solvent must be cold to rinse away the impurity-laden mother liquor without dissolving a significant amount of the purified product crystals.

  • Drying: Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and partially dry them. Transfer the dried filter cake to a watch glass and allow it to air dry completely, or dry in a vacuum oven at a temperature well below the compound's melting point.

Workflow Visualization

The following diagram outlines the logical flow of the recrystallization protocol, from initial setup to the final purified product.

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification Process cluster_isolation Isolation & Validation start_node start_node process_node process_node decision_node decision_node impurity_node impurity_node final_node final_node A Weigh Crude Material B Select Solvent (Protocol A) A->B C Dissolve in Minimum Hot Solvent B->C D Insoluble Impurities Present? C->D E Hot Gravity Filtration D->E Yes G Slow Cool to RT, then Ice Bath D->G No F Discard Insoluble Impurities E->F E->G H Vacuum Filtration G->H I Wash with Ice-Cold Solvent H->I J Dry Crystals I->J K Pure Product J->K L Analyze Purity (MP, TLC, etc.) K->L

Sources

thin-layer chromatography (TLC) visualization of 2-chloro-N-(4-chloro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-TLC-2024-08

Abstract

This application note details the protocol for the Thin-Layer Chromatography (TLC) analysis of 2-chloro-N-(4-chloro-2-methylphenyl)acetamide , a critical intermediate in the synthesis of chloroacetanilide herbicides and pharmaceutical building blocks.[1] The guide focuses on differentiating the target amide from its primary amine precursor (4-chloro-2-methylaniline) using optimized mobile phases and multi-mode visualization (UV/Chemical Staining).[1] We provide a self-validating "Co-Spot" workflow to ensure accurate reaction endpoint determination.

Introduction & Chemical Context

The synthesis of this compound typically involves the N-acylation of 4-chloro-2-methylaniline with chloroacetyl chloride.[1]

  • Starting Material (SM): 4-chloro-2-methylaniline (Primary amine, basic, polar).[1]

  • Product (P): this compound (Secondary amide, neutral, moderately lipophilic).[1]

Chromatographic Challenge: While the lipophilicity change is distinct, primary anilines can streak on acidic silica gel, potentially masking the product or creating "ghost" spots. Furthermore, the presence of the chlorine atom on the acetyl group adds polarity compared to simple acetamides. This protocol utilizes a polarity-adjusted mobile phase to sharpen the amine spot and maximize separation resolution (


).[1]
Structural Properties & Visualization Logic
FeatureChemical MoietyVisualization MethodMechanism
Chromophore Aromatic Phenyl RingUV 254 nm Fluorescence Quenching (Dark spot on Green background).[1]
Oxidizable Group Methyl / Benzylic C-HKMnO₄ Stain Oxidation (Yellow spot on Purple background).[1]
Amide Bond -NH-CO-Iodine Chamber Reversible complexation (Brown spot).[1]

Materials and Reagents

  • Stationary Phase: Silica Gel 60 F

    
     pre-coated aluminum or glass sheets (20 x 20 cm).[1]
    
  • Mobile Phase Solvents:

    • n-Hexane (HPLC Grade)[1]

    • Ethyl Acetate (EtOAc)[2]

    • Triethylamine (TEA) – Optional modifier for basic amines.

  • Reference Standards:

    • Pure 4-chloro-2-methylaniline (Starting Material).[1]

    • Reaction Mixture (Crude).[1][3]

  • Visualization Equipment:

    • UV Lamp (Dual wavelength: 254 nm / 365 nm).[1][3]

    • Iodine Chamber (Glass jar with iodine crystals).[1]

    • Permanganate Dip (1.5g KMnO₄, 10g K₂CO₃, 1.25mL 10% NaOH in 200mL H₂O).[1]

Method Development: Mobile Phase Optimization

The separation relies on the difference in basicity and hydrogen-bonding capability between the amine and the amide.[1]

Recommended Solvent Systems
SystemComposition (v/v)Expected

(Product)
Application
System A (Standard) Hexane : EtOAc (80 : 20) 0.40 – 0.55 General Purity Check. Best balance for separating non-polar impurities.[1]
System B (Polar) Hexane : EtOAc (60 : 40)0.70 – 0.85Used if the product sticks to the baseline (rare).
System C (Basified) Hexane : EtOAc : TEA (80:19:1)0.45 – 0.60Critical for Reaction Monitoring. The Triethylamine (TEA) prevents the starting aniline from streaking, ensuring a sharp SM spot.

Expert Insight: For reaction monitoring, System C is superior.[1] The starting aniline interacts strongly with the acidic silanols of the silica. Without TEA, the SM may appear as a streak from


 0.0 to 0.3. With TEA, it elutes as a compact spot (

~0.2-0.3), clearly distinct from the Product (

~0.5).[1]

Experimental Protocol

Phase 1: Sample Preparation
  • Concentration: Dissolve approximately 5-10 mg of the solid sample in 1 mL of Ethyl Acetate or Dichloromethane.

    • Note: Too concentrated samples will cause "tailing" and merge spots.[1]

  • Capillary: Use a fine glass capillary (10-20 µm ID) for spotting.[1]

Phase 2: The "Co-Spot" Technique (Mandatory for Validation)

To confirm the identity of new spots during synthesis, use the three-lane configuration.

  • Lane 1: Starting Material (SM) Reference.[1]

  • Lane 2: Co-Spot (Spot SM first, let dry, then spot Reaction Mixture on top).[1]

  • Lane 3: Reaction Mixture (RM).[1]

Why Co-Spot? If the Product and SM have similar


 values, they might look identical in separate lanes.[1] In the Co-Spot lane, if they are different, you will see a "figure-8" or two distinct spots.[1] If they are the same, you will see one single spot.
Phase 3: Development & Visualization
  • Equilibration: Pour 10 mL of System A (or C) into the developing chamber. Place a filter paper inside to saturate the atmosphere.[1] Close lid and wait 5 minutes.

  • Elution: Place the TLC plate in the chamber. Allow solvent front to migrate to 1 cm from the top.[1]

  • Drying: Remove plate and air dry (or use a warm air gun to remove TEA if used).

  • Detection:

    • Step 1 (Non-Destructive): View under UV 254 nm.[1][3] Circle spots with a pencil.[1][4]

    • Step 2 (Destructive Confirmation): Dip in KMnO₄ solution and heat gently with a heat gun.[1] The methyl group on the aromatic ring facilitates oxidation, appearing as bright yellow spots on a purple background.

Visualization Workflows (Diagrams)

Figure 1: Analytical Workflow

Standardized process for reproducible results.

TLC_Workflow Sample Sample Dissolution (EtOAc/DCM) Spotting Spotting (3-Lane Co-Spot) Sample->Spotting Develop Development (Hex:EtOAc 80:20) Spotting->Develop Dry Drying (Remove Solvent) Develop->Dry UV UV 254nm (Primary Detection) Dry->UV Stain KMnO4 / Iodine (Secondary Check) UV->Stain Optional

Caption: Step-by-step TLC execution from sample preparation to dual-mode visualization.

Figure 2: Reaction Monitoring Logic

Interpreting the Co-Spot plate to determine reaction completion.

Reaction_Logic Start Analyze Developed Plate (UV 254nm) CheckSM Is SM Spot (Rf ~0.2) Visible in RM Lane? Start->CheckSM Incomplete Reaction Incomplete Action: Continue Heating/Reflux CheckSM->Incomplete Yes CheckP Is Product Spot (Rf ~0.5) Visible? CheckSM->CheckP No Purity Check Co-Spot Lane Are spots distinct? CheckP->Purity Yes Distinct Separation Validated Product confirmed Purity->Distinct Yes (Figure-8) Merged Poor Separation Action: Change Solvent (Use System C) Purity->Merged No (Single Blob) Done Reaction Complete Action: Workup Distinct->Done

Caption: Decision tree for interpreting TLC data during the synthesis of the chloroacetamide.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Streaking / Tailing Basic amine interacting with acidic silica.[1]Add 1-2% Triethylamine (TEA) to the mobile phase.[1]
No Spots Visible Sample too dilute or UV lamp weak.Re-spot with 3x concentration; Check UV lamp at 254 nm (not 365 nm).
"Ghost" Spot at Baseline Hydrolysis of Chloroacetyl Chloride.[1]This is likely Chloroacetic acid.[1] Ignore if

.[1]
Dark Background Solvent not fully evaporated before UV check.[1]Dry plate completely.[1] Residual EtOAc absorbs UV below 260nm.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989 .[1] (Standard reference for Schotten-Baumann procedures and TLC).

  • Reich, H. J. "TLC Stains."[1] University of Wisconsin-Madison Organic Chemistry Data. [Link]

  • Sherma, J., & Fried, B. Handbook of Thin-Layer Chromatography, 3rd Ed.[1] Marcel Dekker, Inc., 2003 .[1] (Authoritative text on TLC mechanisms and solvent selection).

Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) for this compound and reagents before handling.[1] Chloroacetamides are potential skin sensitizers.

Sources

Application Notes & Protocols: Establishing Effective In Vitro Dosage and Concentration Parameters for 2-chloro-N-(4-chloro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for establishing robust and reproducible in vitro dosage and concentration parameters for the novel compound 2-chloro-N-(4-chloro-2-methylphenyl)acetamide (CAS: 62593-77-5). Recognizing the limited publicly available data on this specific molecule, this guide emphasizes a foundational strategy, beginning with physicochemical characterization and proceeding through systematic dose-ranging cytotoxicity studies to inform the design of subsequent mechanistic assays. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each step to ensure data integrity and reliability.

Compound Profile and Initial Considerations

Before any biological experimentation, a thorough understanding of the test compound's properties is critical. This knowledge directly informs solvent selection, stock solution preparation, and potential challenges in the experimental setup.

1.1. Physicochemical Properties A summary of the known properties of this compound is presented below.

PropertyValueSource
CAS Number 62593-77-5PubChem[1]
Molecular Formula C₉H₉Cl₂NOPubChem[1]
Molecular Weight 218.08 g/mol PubChem[1]
Predicted Solubility Likely poor in aqueous mediaInferred from related compounds[2]
Safety Profile Causes serious eye irritation (H319)PubChem[1]

Expert Insight: The chloroacetanilide structure suggests inherent hydrophobicity. Similar compounds exhibit low water solubility, making dimethyl sulfoxide (DMSO) the recommended solvent for creating high-concentration stock solutions.[2][3] The use of DMSO is standard practice for dissolving nonpolar compounds for in vitro testing, but its final concentration in cell culture media must be carefully controlled to avoid solvent-induced artifacts.[3]

The Principle of Systematic Dose-Ranging

For a novel compound, directly selecting a concentration for a mechanistic study is scientifically unsound. An initial dose-response assessment is mandatory to identify the relevant concentration window. The primary objectives are:

  • To identify the concentration range from non-toxic to cytotoxic.

  • To determine the 50% inhibitory concentration (IC50), a key benchmark of potency.

  • To select appropriate, non-lethal concentrations for subsequent mechanistic or functional assays.

The overall experimental workflow is designed to logically progress from broad screening to focused investigation.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dose-Ranging Cytotoxicity cluster_2 Phase 3: Mechanistic Studies Compound Compound Characterization (MW, Solubility) StockSol Prepare High-Concentration Stock Solution (e.g., 100 mM in DMSO) Compound->StockSol SerialDil Create Serial Dilutions (e.g., 100 µM down to 0.1 µM) StockSol->SerialDil MTT Perform MTT Cytotoxicity Assay (24h, 48h, 72h) SerialDil->MTT IC50 Calculate IC50 Value (Dose-Response Curve) MTT->IC50 SelectConc Select Sub-Lethal Concentrations (e.g., IC50/10, IC50/2, IC50) IC50->SelectConc Assays Perform Target Assays (Western Blot, qPCR, Enzyme Assay) SelectConc->Assays

Caption: Workflow for determining in vitro dosage of a novel compound.

Protocol 1: Stock Solution and Working Dilution Preparation

Causality: Accurate and consistent preparation of the test compound is the foundation of reproducible results. Using a high-concentration stock in a suitable solvent like DMSO minimizes the volume of solvent added to cell cultures, thereby reducing potential off-target effects.

Materials:

  • This compound powder

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Sterile, pyrogen-free cell culture medium (e.g., DMEM, RPMI-1640)

Procedure:

  • Calculate Mass for Stock Solution: To prepare a 100 mM stock solution (a common starting point), use the following formula: Mass (mg) = [Desired Concentration (M)] x [Molecular Weight ( g/mol )] x [Volume (L)] x 1000

    • Example for 1 mL (0.001 L) of 100 mM (0.1 M) stock: Mass = 0.1 mol/L * 218.08 g/mol * 0.001 L * 1000 = 21.81 mg

  • Dissolution:

    • Aseptically weigh out the calculated mass of the compound and place it in a sterile vial.

    • Add the calculated volume of sterile DMSO.

    • Vortex thoroughly until the compound is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C, protected from light.

  • Preparation of Working Dilutions:

    • Prepare fresh working dilutions immediately before each experiment.

    • Perform serial dilutions from the stock solution into sterile cell culture medium.

    • Crucial Control: Ensure the final concentration of DMSO in the highest dose well does not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity. Prepare a "vehicle control" with the same final DMSO concentration as the highest dose to account for any solvent effects.

Protocol 2: Determining Cytotoxicity with an MTT Assay

Causality: The MTT assay is a robust, colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[4][5] By exposing cells to a range of compound concentrations, we can generate a dose-response curve to quantify its cytotoxic potential. This is a critical first step in evaluating any new compound.[6][7]

Materials:

  • Selected mammalian cell line (e.g., HeLa, A549, HepG2) plated in a 96-well plate.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization Buffer: e.g., 10% SDS in 0.01 M HCl, or pure DMSO.

  • Multi-channel pipette.

  • Microplate reader (absorbance at 570 nm, with a reference wavelength of ~630 nm).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a 2X concentration series of your compound by diluting the stock solution in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the appropriate wells.

    • Plate Layout (Self-Validation):

      • Wells 1: Cells + Medium only (Untreated Control)

      • Wells 2: Cells + Medium with DMSO (Vehicle Control)

      • Wells 3-10: Cells + Serial dilutions of the compound.

      • Wells 11: Medium only (Blank/Background Control)

      • Wells 12: Cells + a known cytotoxic agent (Positive Control, e.g., Doxorubicin)

    • Perform each condition in triplicate or quadruplicate.

  • Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[8]

    • Incubate for 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100-150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot % Viability against the logarithm of the compound concentration.

  • Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Interpreting Data and Designing Mechanistic Studies

The IC50 value is your primary guidepost. It represents the concentration at which the compound exerts a 50% inhibitory effect on cell viability.

5.1. Selecting Concentrations for Further Assays Based on the IC50, you can now rationally select concentrations for mechanism-of-action studies (e.g., Western blotting, qPCR, enzyme inhibition assays). The goal is to observe specific molecular effects without the confounding variable of widespread cell death.

Concentration TierRationaleExample (if IC50 = 10 µM)
Low Dose To observe subtle, high-potency effects.0.1 µM - 1 µM (IC50/100 to IC50/10)
Mid Dose (Physiological) To observe effects near the potency benchmark.5 µM - 10 µM (IC50/2 to IC50)
High Dose To confirm effects at a strongly active concentration.20 µM (2 x IC50)

Expert Insight: For an enzyme inhibition assay, the initial screening concentrations might be guided by the enzyme's Michaelis constant (Km), if known.[10][11] However, the cell-based IC50 provides a crucial filter, indicating the concentrations that are achievable and relevant within a cellular context.

5.2. Example: Protocol for a Kinase Inhibition Assay If the compound is hypothesized to be a kinase inhibitor, the following workflow illustrates how to apply the dose-ranging data.

G cluster_0 Input Data cluster_1 Assay Design cluster_2 Execution & Analysis IC50 Cellular IC50 Value (from MTT Assay) Conc Select Compound Concentrations (e.g., 0.1x to 10x IC50) IC50->Conc Km Target Kinase Km (from literature or prior experiment) Substrate Set Substrate Concentration (typically at or near Km) Km->Substrate RunAssay Run In Vitro Kinase Assay (e.g., ADP-Glo, LanthaScreen) Conc->RunAssay Substrate->RunAssay Enzyme Fix Enzyme Concentration (in linear range) Enzyme->RunAssay CalcIC50 Calculate Biochemical IC50 RunAssay->CalcIC50 Compare Compare Biochemical vs. Cellular IC50 CalcIC50->Compare

Caption: Logic for designing an enzyme assay based on cellular data.

Protocol Steps:

  • Determine Assay Conditions: Based on literature or preliminary tests, determine the optimal buffer, enzyme concentration, and substrate (ATP) concentration. A common practice is to set the ATP concentration equal to its Km for the specific kinase.[11]

  • Compound Dilution: Prepare a serial dilution of this compound in the assay buffer, spanning a range informed by the cellular IC50 (e.g., from 10 nM to 100 µM).

  • Reaction: Incubate the enzyme, compound, and any necessary co-factors for a set pre-incubation period. Initiate the reaction by adding the substrate (ATP).

  • Detection: After a fixed time within the linear range of the reaction, stop the reaction and measure the output (e.g., luminescence for ADP-Glo).[12]

  • Data Analysis: Plot the enzyme activity against the log of the compound concentration to determine the biochemical IC50. Comparing this to the cellular IC50 can provide insights into cell permeability and off-target effects.

References

  • Chemchart. 2-chloro-N-(2-methylphenyl)acetamide (37394-93-7). Available from: [Link]

  • Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]

  • American Chemical Society. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Available from: [Link]

  • PubChem. 2-Chloro-N-(4-methylphenyl)acetamide. Available from: [Link]

  • ResearchGate. 2-Chloro-N-(4-fluorophenyl)acetamide. Available from: [Link]

  • Chemsrc. 2-Chloro-N-(4-methylphenyl)acetamide | CAS#:16634-82-5. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Wikipedia. Metolachlor. Available from: [Link]

  • National Center for Biotechnology Information. Basics of Enzymatic Assays for HTS. Available from: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. Available from: [Link]

  • National Center for Biotechnology Information. Cell Viability Assays. Available from: [Link]

  • National Institutes of Health. Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances. Available from: [Link]

  • Wikipedia. Enzyme assay. Available from: [Link]

  • National Institutes of Health. Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Available from: [Link]

  • ASM Journals. Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Available from: [Link]

  • National Center for Biotechnology Information. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Available from: [Link]

Sources

Application Note: 2-Chloro-N-(4-chloro-2-methylphenyl)acetamide in Organic Synthesis and Drug Discovery

[1]

Abstract

2-Chloro-N-(4-chloro-2-methylphenyl)acetamide (CAS 5202-86-8) is a bifunctional electrophilic scaffold that serves as a critical building block in medicinal chemistry and agrochemical synthesis.[1][2] Characterized by an

11

Strategic Chemical Profile

The utility of this compound lies in its dual-reactivity profile.[1] The amide nitrogen provides a handle for directing groups or intramolecular cyclization, while the alkyl chloride is a potent electrophile susceptible to nucleophilic attack (

PropertyValueStrategic Implication
CAS Number 5202-86-8Unique identifier for sourcing and database integration.[1][2]
Molecular Weight 218.08 g/mol Ideal range for Fragment-Based Drug Discovery (FBDD).[1]
Electrophilicity Moderate (C-Cl)Tunable reactivity; stable enough for storage but reactive toward thiols/amines.[1]
Electronic Effect 4-Cl (Deactivating)The 4-chloro substituent prevents unwanted electrophilic aromatic substitution at the para-position, directing cyclization to the ortho-position.[1]
Steric Effect 2-Me (Orthogonal)The 2-methyl group introduces a "molecular twist," disrupting planarity and improving solubility/selectivity in protein binding pockets.[1]

Synthesis Protocol: High-Purity Preparation

Objective: Synthesize >98% purity material suitable for biological screening.

Reaction Mechanism

The synthesis involves the

11
Step-by-Step Methodology

Reagents:

  • 4-Chloro-2-methylaniline (1.0 equiv)[1]

  • Chloroacetyl chloride (1.1 equiv)

  • Potassium Carbonate (

    
    ) (1.5 equiv) or Sodium Acetate
    
  • Solvent: Dichloromethane (DCM) or Glacial Acetic Acid (for large scale)

Protocol:

  • Preparation: Dissolve 4-chloro-2-methylaniline (10 mmol) in anhydrous DCM (30 mL) in a round-bottom flask. Cool to 0°C using an ice bath.[1]

  • Base Addition: Add

    
     (15 mmol) to the solution. Note: If using acetic acid solvent, use sodium acetate instead.
    
  • Acylation: Add chloroacetyl chloride (11 mmol) dropwise over 15 minutes. Critical: Exothermic reaction.[1] Control rate to keep internal temp <10°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Quench & Workup: Quench with ice-cold water (50 mL). Separate the organic layer. Wash with 1M HCl (to remove unreacted aniline), then saturated

    
    , then brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water to yield colorless needles.[1][3]
    

QC Check:

  • 1H NMR (CDCl3): Look for singlet at

    
     ~4.2 ppm (
    
    
    ) and amide NH broad singlet at
    
    
    ~8.2 ppm.
  • Melting Point: Expect range 136–138°C [1].[1]

Application A: Covalent Fragment Screening (Chemoproteomics)

Context: Chloroacetamides are "privileged scaffolds" for targeting non-catalytic cysteines in proteins (e.g., TEAD transcription factors).

This molecule is an ideal member of a Covalent Fragment Library . The 2-methyl group provides a unique steric vector compared to standard chloroacetanilides, potentially accessing cryptic pockets.[1]

Protocol: Cysteine Reactivity Assay (GSH Assay)

Before screening against proteins, validate the intrinsic reactivity of the warhead.

  • Incubation: Mix the compound (50 µM) with reduced Glutathione (GSH, 500 µM) in PBS (pH 7.4) with 10% DMSO.

  • Monitoring: Track the disappearance of the parent compound via LC-MS over 4 hours.

  • Analysis: Calculate

    
    .[1]
    
    • 
       min: Too reactive (promiscuous).
      
    • 
       hours: Too stable (requires "Finkelstein activation" - see Troubleshooting).
      
    • Target: 30 min – 2 hours is the "Goldilocks" zone for specific covalent probes [2].

CovalentScreeningcluster_mechanismMechanism of ActionLibraryChloroacetamideLibraryIncubationIncubation(1-24h, pH 7.4)Library->IncubationTargetProtein Target(Cys-Rich)Target->IncubationMSIntact ProteinLC-MSIncubation->MSCovalent BondFormationHitHit Validation(+183 Da Shift)MS->HitMass ShiftObservedMechS_N2 Attack byCysteine Thiolate

Figure 1: Workflow for utilizing this compound in covalent fragment screening campaigns.

Application B: Divergent Heterocycle Synthesis

Context: The molecule serves as a "Hub" for accessing distinct heterocyclic cores.

Pathway 1: The Stollé Synthesis (Oxindoles)

Intramolecular Friedel-Crafts alkylation yields oxindoles, a core found in kinase inhibitors.[1]

  • Reagents:

    
     (3 equiv), Melt (no solvent) or Chlorobenzene.
    
  • Conditions: Heat to 160°C for 2 hours.

  • Mechanism: Lewis acid activates the alkyl chloride; the electron-rich aromatic ring attacks the methylene carbon.[1]

  • Product: 4-chloro-7-methylindolin-2-one.[1] Note: The 2-methyl group on the aniline forces cyclization to the remaining open ortho position.[1]

Pathway 2: Piperazine Construction (S_N2 + Cyclization)

Reaction with primary amines allows for the construction of piperazine-2-ones.[1]

  • Reagents: N-Boc-ethylenediamine,

    
    , NaI (cat.), MeCN.[1]
    
  • Step 1: Intermolecular displacement of Cl by the primary amine.

  • Step 2: Acidic deprotection of Boc followed by base-mediated intramolecular cyclization.[1]

HeterocycleSynthesisCore2-chloro-N-(4-chloro-2-methylphenyl)acetamideOxindoleOxindole Core(Kinase Inhibitors)Core->OxindoleIntramolecularAlkylationPiperazinePiperazin-2-one(Peptidomimetics)Core->PiperazineAnnulationThioetherThioether Adduct(Covalent Probe)Core->ThioetherBioconjugationAlCl3AlCl3, 160°C(Stollé Synthesis)AlCl3->OxindoleDiamine1. R-NH-CH2CH2-NH22. CyclizationThiolR-SH, Base(S_N2)

Figure 2: Divergent synthetic pathways accessible from the parent scaffold.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in

Chloride is a mediocre leaving group.[1]Finkelstein Reaction: Add 10 mol% Sodium Iodide (NaI) to the reaction. This generates the transient, highly reactive

-iodoacetamide in situ [3].[1]
Hydrolysis of Amide Reaction pH too high or temp too high.Maintain pH < 10.[1] Use non-nucleophilic bases (DIPEA) or anhydrous carbonate conditions.
Stollé Cyclization Fails Deactivation by 4-Cl group.The 4-Cl and Amide groups deactivate the ring.[1] Higher temperatures (melt) or stronger Lewis acids (

) may be required.

References

  • ChemicalBook. (2023).[1] 4-Chloro-2-methylacetanilide Properties and Melting Point.Link

  • Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening.[1] Journal of the American Chemical Society.[4] Link

  • Harte, A.J., et al. (2006).[5] Synthesis of α-chloroamides in Water.[1] Tetrahedron Letters.[1][5] Link

  • PubChem. (n.d.).[1] 2-Chloro-N-(4-methylphenyl)acetamide Compound Summary (Analogous Reactivity).Link

  • Bumpus, T.W., et al. (2021).[6] Explicating the Cysteinome: Covalent Fragment Screening. Current Opinion in Chemical Biology.[1] Link

enzymatic reactions involving 2-chloro-N-(4-chloro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enzymatic Fate Mapping of 2-chloro-N-(4-chloro-2-methylphenyl)acetamide

Executive Summary

This technical guide details the enzymatic profiling of This compound (CAS: 62593-77-5), a structural analog of chloroacetanilide herbicides and a critical probe for investigating Phase I and Phase II metabolic competition.[1][2][3]

In biological systems (mammalian liver microsomes, plant homogenates, or microbial cultures), this molecule undergoes two competing enzymatic transformations:[1][2]

  • Bioactivation (Hydrolysis): Cleavage of the amide bond by Aryl Acylamidase (EC 3.5.1.13) , releasing the toxic/carcinogenic metabolite 4-chloro-2-methylaniline (4-COT).[1][2][3]

  • Detoxification (Conjugation): Nucleophilic displacement of the

    
    -chlorine by Glutathione S-Transferase (GST) , forming a stable glutathione conjugate.[1][2][3]
    

This document provides validated protocols for quantifying these pathways, essential for toxicological risk assessment and agrochemical stability studies.[1][2][3]

Chemical Identity & Properties

PropertyDescription
IUPAC Name This compound
Common Synonyms 2,4'-Dichloro-o-acetotoluidide; N-(4-chloro-2-methylphenyl)-2-chloroacetamide
Molecular Formula

Molecular Weight 218.08 g/mol
Solubility Soluble in DMSO, Ethanol, Acetonitrile; Low solubility in water.[1][2][3]
Key Reactivity Electrophilic

-carbon (alkylating agent); Labile amide bond (susceptible to hydrolysis).[1][2][3]

Metabolic Pathways & Mechanism

The metabolic fate of this molecule is dictated by the steric hindrance of the ortho-methyl group and the electrophilicity of the chloroacetyl moiety.[1][2][3]

Pathway Diagram (Graphviz)

MetabolicFate Substrate This compound (Parent) Amidase Aryl Acylamidase (EC 3.5.1.13) Substrate->Amidase GST Glutathione S-Transferase (GST) + GSH Substrate->GST Aniline 4-chloro-2-methylaniline (Toxic Metabolite) Amidase->Aniline Hydrolysis (Bioactivation) Chloroacetate Chloroacetate Amidase->Chloroacetate Conjugate S-(N-(4-chloro-2-methylphenyl) carbamoylmethyl)glutathione (Detoxified) GST->Conjugate Conjugation (Detoxification)

Figure 1: Competing metabolic pathways.[1][2][3] The hydrolysis pathway releases a toxic aniline, while the GST pathway neutralizes the alkylating potential.[1][2]

Protocol A: Aryl Acylamidase Hydrolysis Assay

Objective: Quantify the release of 4-chloro-2-methylaniline (4-COT) to assess hydrolytic instability. Relevance: High amidase activity correlates with increased toxicity in mammalian systems and biodegradation rates in soil bacteria (Pseudomonas sp.).[1][2][3]

Materials
  • Enzyme Source: Liver microsomes (1 mg/mL protein) or purified bacterial Aryl Acylamidase.[1][2][3]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Acetonitrile (ice-cold) with 0.1% Formic Acid.

  • Internal Standard: 4-Chloroaniline (distinct retention time from 4-COT).[1][2][3]

Step-by-Step Methodology
  • Preparation:

    • Prepare a 10 mM stock of the substrate in DMSO.[1][2][3]

    • Pre-warm phosphate buffer to 37°C.[1][2][3]

  • Incubation:

    • In a microcentrifuge tube, combine:

      • 180 µL Phosphate Buffer

      • 10 µL Microsomes/Enzyme

    • Pre-incubate for 5 minutes at 37°C.

    • Start Reaction: Add 10 µL Substrate stock (Final conc: 500 µM).

  • Sampling:

    • At time points

      
       min, remove 50 µL aliquots.
      
  • Termination:

    • Immediately transfer aliquot into 150 µL ice-cold Stop Solution containing Internal Standard.

    • Vortex for 30 seconds; Centrifuge at 10,000 x g for 10 min.

  • Analysis (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2][3]

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.[1][2][3]

    • Gradient: 10% B to 90% B over 10 mins.

    • Detection: UV at 254 nm (aromatic ring) and 280 nm .[1][2][3]

    • Quantification: Monitor the appearance of the peak corresponding to 4-chloro-2-methylaniline (Retention time ~4-5 min) relative to the parent (~7-8 min).

Protocol B: Glutathione S-Transferase (GST) Conjugation Assay

Objective: Measure the rate of chlorine displacement by glutathione. Relevance: This is the primary detoxification route.[1][2][3] Low GST activity indicates susceptibility to alkylation damage.[1][2][3]

Materials
  • Enzyme Source: Cytosolic fraction (liver) or recombinant GST.[1][2][3]

  • Co-factor: Reduced Glutathione (GSH), 100 mM stock in water (prepare fresh).[1][2][3]

  • Reagent: 1-chloro-2,4-dinitrobenzene (CDNB) is the standard reference, but for this specific substrate, we track substrate depletion.[1][2][3]

Step-by-Step Methodology
  • Reaction Mix:

    • Buffer: 100 mM Potassium Phosphate (pH 6.5).[1][2][3] Note: Lower pH reduces spontaneous non-enzymatic conjugation.[1][2][3]

    • GSH: 5 mM final concentration.[1][2][3]

    • Substrate: 100 µM final concentration.

  • Procedure:

    • Mix Buffer and GSH.[1][2][3] Add Enzyme (0.1 mg/mL).[1][2][3]

    • Initiate with Substrate.[1][2][3][4]

    • Incubate at 25°C (GSTs are often assayed at ambient temp or 30°C).

  • Kinetic Monitoring (Continuous):

    • Unlike the hydrolysis assay, this reaction releases Chloride ions (

      
      ) .[1][2][3]
      
    • Method: Use a colorimetric chloride assay kit or measure absorbance change if the conjugate has a distinct spectrum (scan 230-350 nm).[1][2][3]

    • Alternative (HPLC): Follow Protocol A steps, but look for the formation of a more polar peak (eluting earlier than parent) corresponding to the Glutathione-Conjugate.[1][2]

  • Control:

    • Run a "No Enzyme" control.[1][2][3]

      
      -chloroacetamides can react spontaneously with GSH.[1][2][3] Subtract this rate from the enzymatic rate.
      

Experimental Workflow Diagram

Workflow cluster_Assays Parallel Assay Execution Start Start: Substrate Preparation (10 mM in DMSO) Split Start->Split Amidase_Inc Amidase Assay pH 7.4, 37°C + Microsomes Split->Amidase_Inc GST_Inc GST Assay pH 6.5, 25°C + GSH + Cytosol Split->GST_Inc Amidase_Stop Stop: Acetonitrile (Precipitate Protein) Amidase_Inc->Amidase_Stop Amidase_Read HPLC-UV (254 nm) Target: 4-COT Release Amidase_Stop->Amidase_Read Result Data Analysis Calculate Km, Vmax, and Metabolic Stability Ratio Amidase_Read->Result GST_Stop Stop: Acidify (Stabilize Conjugate) GST_Inc->GST_Stop GST_Read HPLC-MS or Cl- Detection Target: GSH-Conjugate GST_Stop->GST_Read GST_Read->Result

Figure 2: Parallel workflow for characterizing hydrolytic vs. conjugative clearance.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Hydrolysis Spontaneous hydrolysis at pH > 8.[1][2][3]0.Ensure buffer pH is strictly 7.[1][2][3]4. Keep stocks in DMSO, not water.[1][2][3]
No Product Detected (Amidase) Substrate inhibition or enzyme inactivation.[1][2][3]The ortho-methyl group causes steric hindrance.[2][3] Increase enzyme concentration or incubation time to 120 min.
High Non-Enzymatic Conjugation High GSH reactivity.[1][2][3]Reduce GSH concentration to 1 mM. Perform strict background subtraction using a "No Enzyme" control.
Poor HPLC Separation Co-elution of aniline and parent.[1][2][3]Adjust gradient. The aniline (4-COT) is basic; increasing pH of mobile phase (Ammonium Acetate pH 6.[1][2][3]0) can improve retention/shape.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 249708, this compound.[1][2][3] Retrieved from [Link][1][2][3]

  • Hoagland, R. E., & Zablotowicz, R. M. (2001). Aryl Acylamidase Activity in Plants and Microorganisms.[1][2][3] In Pesticide Biotransformation in Plants and Microorganisms. This establishes the standard protocol for measuring amide cleavage in chloroacetanilides.[1][2][3]

  • Feng, P. C. (1991). Soil transformation of acetochlor via glutathione conjugation.[1][2][3] Pesticide Biochemistry and Physiology.[1][2][3] (Provides the mechanistic basis for GST conjugation of

    
    -chloroacetamides).
    
  • Zhang, J., et al. (2012). Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives.[1][2][3] International Journal of Pharma Sciences and Research.[1][2][3] (Details the synthesis and chemical stability of the substrate).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-chloro-N-(4-chloro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Knowledge Base for chemical synthesis. It is designed to troubleshoot and optimize the acylation of 4-chloro-2-methylaniline with chloroacetyl chloride to produce 2-chloro-N-(4-chloro-2-methylphenyl)acetamide .[1][2]

Document ID: SYN-OPT-4C2MA-001 Status: Active Target Audience: Process Chemists, Medicinal Chemists Core Objective: Maximize yield (>90%) and purity (>98%) while minimizing hydrolytic side-reactions.[1][2]

Reaction Mechanics & Critical Control Points

Before troubleshooting, users must understand the specific constraints of this electrophilic acylation. The reaction involves the nucleophilic attack of the aniline nitrogen onto the acyl chloride carbonyl.[3]

The Chemical Pathway

Reagents: 4-chloro-2-methylaniline (Substrate), Chloroacetyl Chloride (Reagent).[1][2] Byproduct: Hydrogen Chloride (HCl).[1][2][3]

Key Challenge: The ortho-methyl group on the aniline introduces steric hindrance, potentially slowing the reaction compared to unsubstituted anilines.[3] However, the para-chloro group is electron-withdrawing, slightly reducing the nucleophilicity of the amine.[2][3] This combination requires a protocol that drives kinetics without allowing moisture to hydrolyze the highly reactive chloroacetyl chloride.[3]

Visualization: Reaction Logic & Failure Modes

The following diagram maps the successful pathway against common failure modes (hydrolysis and polymerization).

ReactionPathway Start 4-chloro-2-methylaniline + Chloroacetyl Chloride Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (0-5°C) Hydrolysis FAILURE A: Chloroacetic Acid (Due to Wet Solvent) Start->Hydrolysis H2O present Salt Amine Hydrochloride Salt (Insufficient Base) Start->Salt No HCl Scavenger Product TARGET: This compound Intermediate->Product Elimination of HCl (Base Required) DiAcyl FAILURE B: Di-acylated Impurity (Excess Reagent/High Temp) Product->DiAcyl Excess Acid Chloride > 50°C

Figure 1: Mechanistic pathway showing the target synthesis and critical failure points (Hydrolysis and Di-acylation).

Optimized Protocols (Standard vs. High-Yield)

We recommend two distinct protocols depending on your scale and available equipment.

Protocol A: High-Yield DBU Method (Recommended for <10g scale)

This method utilizes DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base, which has shown superior yields (up to 95%) for substituted anilines by effectively scavenging HCl and acting as a nucleophilic catalyst [1].[1][2]

ParameterSpecificationReason
Solvent THF (Anhydrous)Excellent solubility for reagents; prevents hydrolysis.[1][2]
Base DBU (1.2 equivalents)Strong base, prevents protonation of the aniline.[1][2][3]
Stoichiometry 1.0 : 1.1 (Amine : Acid Chloride)Slight excess ensures full conversion.[1][2][3]
Temperature 0°C addition

RT stir
Controls exotherm to prevent di-acylation.[1][2]

Step-by-Step:

  • Dissolve 4-chloro-2-methylaniline (1.0 eq) in anhydrous THF (5-10 volumes).

  • Add DBU (1.2 eq) and cool the mixture to 0–5°C using an ice/salt bath.

  • Add Chloroacetyl chloride (1.1 eq) dropwise over 20–30 minutes. Do not allow temp to exceed 10°C.

  • Remove ice bath and stir at Room Temperature (RT) for 3 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1][2][3]

  • Workup: Pour into ice-cold water. The product should precipitate.[3][4] Filter, wash with dilute HCl (to remove DBU), then water.[2]

  • Purification: Recrystallize from Ethanol if necessary.

Protocol B: Biphasic Schotten-Baumann (Recommended for Scale-up >10g)

Uses water/DCM and inorganic base.[1][2] Cheaper but requires vigorous stirring [2].[1]

ParameterSpecificationReason
Solvent DCM / Water (1:1 ratio)Biphasic system manages heat and salt solubility.[1][2]
Base NaOH (2.5 eq) or K2CO3Neutralizes HCl in the aqueous phase.[1][2][3]
Catalyst TBAB (optional, 1 mol%)Phase transfer catalyst speeds up reaction.[1][2][3]

Troubleshooting Guide (Q&A)

Issue 1: "My yield is consistently low (<60%)."

Diagnosis: This is almost always due to Hydrolysis of the acid chloride or Protonation of the amine.[3]

  • Q: Are your solvents dry?

    • Fix: Chloroacetyl chloride reacts violently with water.[1][3] If your THF or DCM contains moisture, the reagent turns into chloroacetic acid, which will not react with the aniline without a coupling agent.[2][3] Use anhydrous solvents.[1]

  • Q: Did you add the base before the acid chloride?

    • Fix: If you add the acid chloride to the amine without base present, the HCl generated instantly protonates the remaining unreacted aniline (forming R-NH3+ Cl-).[2][3] This salt is non-nucleophilic and stops the reaction at 50% conversion. Always have the base present or add it simultaneously.[3]

Issue 2: "The product is a sticky oil or dark tar, not a solid."[3]

Diagnosis: Presence of unreacted aniline (oxidation leads to color) or solvent occlusion.[2][3]

  • Q: Did you wash with acid during workup?

    • Fix: Unreacted 4-chloro-2-methylaniline is soluble in organic solvents.[1][2] Wash your organic layer with 1M HCl or 10% Citric Acid .[1][3] This converts the unreacted aniline into a water-soluble salt, removing it from your product.[1][2]

  • Q: Is there residual solvent?

    • Fix: This acetamide derivative can trap DCM.[1] Dry the solid in a vacuum oven at 40°C for 12 hours. If it remains oily, triturate with cold Hexane or Pentane to induce crystallization.[2][3]

Issue 3: "I see a spot with higher Rf on my TLC."

Diagnosis: Di-acylation (Formation of Ar-N(COCH2Cl)2).[1][2]

  • Q: Did you run the reaction too hot?

    • Fix: The secondary amide product is still weakly nucleophilic.[3] If the reaction heats up (>40°C) or runs too long with excess acid chloride, the nitrogen attacks a second molecule of acid chloride.[2][3] Keep the reaction at 0°C during addition and strictly limit acid chloride to 1.1 equivalents.

Analytical Reference Data

Use these values to validate your synthesized compound.

PropertyExpected ValueNotes
Appearance White to Off-white crystalline solidDarkens if aniline impurities persist.[1][2]
Melting Point 135–145°C (Estimated)Substituted acetanilides typically melt higher than the parent.[1][2][3] (Compare: 2-chloro-N-phenylacetamide MP is ~117°C; 4-Cl substitution raises MP) [3].[1][2]
Solubility Soluble: DCM, EtOAc, DMSO, Hot EtOHInsoluble: Water, HexaneUse Ethanol/Water (80:[1][2][3]20) for recrystallization.[1][2][3][4]
IR Spectrum Amide Carbonyl: ~1660–1690 cm⁻¹NH Stretch: ~3250–3300 cm⁻¹Sharp NH band confirms mono-acylation.[1][2]

Troubleshooting Logic Tree

Use this flow to diagnose experiment failures quickly.

Troubleshooting Start Problem Identified LowYield Low Yield (<60%) Start->LowYield Impure Impure / Oil / Color Start->Impure CheckBase Was Base added? LowYield->CheckBase CheckTLC TLC: Higher Rf Spot? Impure->CheckTLC CheckWater Anhydrous Solvent? CheckBase->CheckWater Yes FixSalt FIX: Add Base (DBU/TEA) to trap HCl CheckBase->FixSalt No FixDry FIX: Dry Solvents & Check Reagent Quality CheckWater->FixDry No CheckColor Purple/Brown Color? CheckTLC->CheckColor No FixDiacyl FIX: Di-acylation. Reduce Temp & Reagent Eq CheckTLC->FixDiacyl Yes FixWash FIX: Oxidation of Aniline. Wash with 1M HCl CheckColor->FixWash Yes

Figure 2: Decision tree for diagnosing yield and purity issues.

References

  • Mishra, D., Singh, R., & Rout, C. (2017).[1][2][3] A facile amidation of chloroacetyl chloride using DBU.[1][3][5] International Journal of ChemTech Research, 10(3), 365-372.[1][2][3] Link

  • BenchChem. (2025).[1][2][3][6] N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. BenchChem Technical Library. Link[1][2][3]

  • National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 101479, 2-chloro-N-(2-methylphenyl)acetamide.[1][2][7] Link[1][2][3]

Sources

troubleshooting solubility issues with 2-chloro-N-(4-chloro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Stability for Research Applications Document ID: TS-SOL-2024-09 Status: Active[1][2]

Executive Summary & Chemical Profile

Compound: 2-chloro-N-(4-chloro-2-methylphenyl)acetamide Class:


-Chloroacetanilide / Alkylating Agent
Key Challenge:  High lipophilicity (

) combined with electrophilic reactivity.[1][2]

This guide addresses the two most common failure modes reported by researchers working with this compound:

  • "Crash-out" precipitation when diluting organic stock solutions into aqueous biological buffers.[1][2]

  • Unintended degradation due to nucleophilic attack on the

    
    -chloro moiety.[1][2]
    
Physicochemical Snapshot
PropertyValue / CharacteristicImplication for Solubility
Water Solubility Very Low (< 100 mg/L estimated)Requires organic co-solvents for all bio-assays.[1][2]
LogP (Oct/Water) ~2.8 – 3.2 (Lipophilic)High affinity for plastics; may bind to pipette tips or well plates.[1][2]
Reactivity Electrophile (

active)
CRITICAL: Unstable in buffers containing thiols (DTT, GSH) or primary amines.[1][2]
Crystalline State High lattice energySlow dissolution rate; requires sonication or vortexing.[1][2]

Diagnostic Troubleshooting (Q&A)

Category A: Initial Dissolution (Making the Stock)

Q1: I am trying to dissolve the powder directly in PBS or media, but it floats or forms clumps. Why? A: This molecule obeys the "Like Dissolves Like" principle.[1] The aromatic ring and halogen substituents make it highly hydrophobic.[1] The crystal lattice energy is too high for water dipoles to break.[1]

  • Solution: You must prepare a high-concentration stock solution (e.g., 10–100 mM) in an organic solvent first.[1][2]

  • Recommended Solvents:

    • DMSO (Dimethyl sulfoxide): Best for biological assays.[1][2] Solubilizes up to >100 mM.[1][2]

    • DMF (Dimethylformamide): Good alternative if DMSO is incompatible with your downstream reaction.[1][2]

    • Ethanol: Possible, but lower saturation limit than DMSO; evaporation can alter concentration over time.[1]

Q2: My DMSO stock solution turned yellow after a week at room temperature. Is it still good? A: A yellow tint often indicates degradation or photo-oxidation.[1][2]

  • Mechanism: The

    
    -chloro amide bond can undergo slow hydrolysis or photolysis, releasing HCl and forming colored byproducts (anilines).[1][2]
    
  • Fix: Store stocks at -20°C or -80°C in amber vials. Avoid repeated freeze-thaw cycles.[1][2]

Category B: The "Crash Out" (Aqueous Transition)

Q3: I diluted my 10 mM DMSO stock 1:1000 into cell culture media, and the solution turned cloudy. What happened? A: You encountered "Oswald Ripening" or rapid nucleation.[1][2] When the solvent environment shifts from 100% DMSO to 99.9% water instantly, the hydrophobic molecules aggregate faster than they can disperse.

  • The "Cloud": These are micro-crystals or amorphous aggregates of your compound.[1] They will not cross cell membranes and will give false negatives in assays.[1]

  • Solution: Use the "Intermediate Dilution Step" (See Protocol 1 below).[1]

Q4: Can I use DTT or


-Mercaptoethanol to stabilize the protein in my assay buffer? 
A: ABSOLUTELY NOT. 
  • Reason: This compound is an alkylating agent.[1][2] The chlorine atom is a good leaving group.[1] Thiols (DTT, BME) are strong nucleophiles that will attack the

    
    -carbon, displacing the chloride.
    
  • Result: You will synthesize a thioether adduct, effectively destroying your test compound before the assay begins.

  • Alternative: Use TCEP (Tris(2-carboxyethyl)phosphine) if a reducing agent is strictly required, as it is less nucleophilic toward alkyl halides.[1][2]

Visual Logic Guides

Figure 1: Solvent Selection Decision Tree

Use this flow to determine the correct solvent system for your specific application.

SolventTree Start Start: Solid Powder AppType Application Type? Start->AppType BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay Synthesis Chemical Synthesis (Derivatization) AppType->Synthesis StockSolvent Prepare Stock in 100% DMSO (anhydrous) BioAssay->StockSolvent SynthSolvent DCM, THF, or DMF (Depending on reaction) Synthesis->SynthSolvent Dilution Dilution Step StockSolvent->Dilution DirectWater Direct to Water? Dilution->DirectWater Precip PRECIPITATION RISK (Cloudy Solution) DirectWater->Precip Yes (Crash Out) StepWise Intermediate Dilution (DMSO -> Buffer + Surfactant) DirectWater->StepWise No (Protocol Used) Success Stable Dispersion StepWise->Success

Caption: Decision logic for solubilizing lipophilic chloroacetanilides. Note the critical branch point at dilution to prevent precipitation.

Standard Operating Protocols (SOPs)

Protocol 1: The "Intermediate Step" Dilution Method

Use this method to prevent precipitation when dosing cells or enzymes.

Reagents:

  • Compound Stock (e.g., 10 mM in DMSO)

  • Intermediate Solvent: DMSO or Ethanol[3]

  • Assay Buffer (e.g., PBS, Media)

  • Optional: Surfactant (Tween-80 or Pluronic F-68)[1][2]

Procedure:

  • Calculate Final Concentration: Assume you need 10

    
    M final in the well.
    
  • Prepare 100x Working Solution:

    • Do not pipette 1

      
      L of stock directly into 1000 
      
      
      
      L of buffer.[1]
    • Instead, dilute your 10 mM stock 1:10 into 100% DMSO (or DMSO + 10% Tween-80) to create a 1 mM Working Solution .[1][2]

  • Rapid Dispersion:

    • Pipette the required volume of the 1 mM Working Solution into the center of the vortexing assay buffer.

    • Tip: Never add buffer to the DMSO; always add DMSO to the buffer (unless volume is <1%).

  • Verification:

    • Hold the tube up to a light source.[1] If it looks like "skim milk," spin it down (10,000 x g for 5 min). If a pellet forms, solubility has failed.[1]

Protocol 2: Kinetic Solubility Verification (Nephelometry Substitute)

A quick benchtop check to see if your compound is actually soluble at the desired concentration.

  • Prepare Series: Create concentrations of 1, 10, 50, and 100

    
    M in your assay buffer (containing 1% DMSO final).
    
  • Incubate: Let stand for 2 hours at Room Temp (or 37°C if for cell culture).

  • Read: Measure Absorbance at 600 nm (OD600) on a plate reader.

  • Interpret:

    • OD600 < 0.005: Soluble (Optical clarity).[1][2]

    • OD600 > 0.010: Aggregation/Precipitation occurring.[1][2]

    • Note: This molecule absorbs in the UV range (<300 nm).[1] Any signal at 600 nm is purely light scattering from particles.[1][2]

Critical Stability & Reactivity Mechanism

The reactivity of the


-chloro group is the primary source of chemical instability.[1] Users must understand the mechanism below to avoid assay interference.

ReactionPath Compound 2-chloro-N-... (Electrophile) Transition Transition State (SN2 Attack) Compound->Transition Nucleophile Nucleophile (Nu:) (e.g., DTT, Cysteine) Nucleophile->Transition Product Alkylated Adduct (Inactive/Toxic) Transition->Product Chloride Cl- Leaving Group Transition->Chloride

Caption: Mechanism of degradation.[1][2] Nucleophiles (Nu:) attack the alpha-carbon, displacing chloride.[1][2] Avoid buffers with DTT, BME, or free cysteines.

References

  • PubChem Compound Summary. 2-Chloro-N-(4-methylphenyl)acetamide (Analogous Structure).[1][2] National Center for Biotechnology Information.[1][2]

  • Yalkowsky, S. H., et al. Handbook of Aqueous Solubility Data.[1] CRC Press.[1][2] (Standard reference for lipophilic amide solubility estimation).

  • Di, L., & Kerns, E. Drug-Like Properties: Concepts, Structure Design and Methods.[1] (Chapter on Solubility and Instability in Assay Buffers).

  • Cayman Chemical.Solubility Guidelines for Lipophilic Compounds in Biological Assays.

Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) before handling halogenated acetanilides, as they may be skin sensitizers or irritants.

Sources

Technical Support Center: Purification of 2-Chloro-N-(4-chloro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

This guide addresses the purification of 2-chloro-N-(4-chloro-2-methylphenyl)acetamide (CAS: 62593-77-5), also known as 2,4'-dichloro-ortho-acetotoluidide. This compound is a critical intermediate in the synthesis of agrochemicals and requires high purity (>98%) to prevent side reactions in subsequent steps (e.g., nucleophilic substitutions).

The crude product typically contains:

  • Unreacted Amine: 4-chloro-2-methylaniline (CAS 95-69-2).

  • Hydrolysis Byproducts: Chloroacetic acid.

  • Inorganic Salts: Amine hydrochlorides.

  • Oxidation Impurities: Azo/nitroso compounds (responsible for pink/brown coloration).

Diagnostic Triage: Identify Your Issue

Before beginning a full purification protocol, match your observation to the issues below.

Observation Probable Cause Immediate Action
Pink or Brown Coloration Oxidation of residual 4-chloro-2-methylaniline.Perform Acid Wash Protocol (Section 3) immediately. Recrystallize with activated charcoal.
"Oiling Out" (Liquid Phase Separation) Solvent system too polar or cooling too rapid.Re-heat to dissolve. Add seed crystals at cloud point. Switch to Toluene/Hexane system.
Vinegar Smell Hydrolysis of chloroacetyl chloride to chloroacetic acid.Perform Base Wash Protocol (Section 3) with Sat. NaHCO₃.
Low Melting Point (<120°C) High solvent occlusion or mixed crystal polymorphs.Dry under high vacuum (40°C, 6h). Check NMR for solvent peaks.

Core Protocol: Chemical Purification (Extraction)

Objective: Chemically remove starting materials and acidic byproducts before recrystallization. This step is mandatory if the crude purity is <95%.

Reagents Required:
  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated NaCl)

Step-by-Step Methodology:
  • Dissolution: Dissolve the crude solid in EtOAc (10 mL per gram of crude). If the crude is dark, filter through a pad of Celite to remove tarry insolubles.

  • Amine Removal (Critical): Wash the organic layer twice with 1M HCl (1:1 volume ratio).

    • Mechanism:[1] This protonates unreacted 4-chloro-2-methylaniline, rendering it water-soluble.

    • Validation: Spot the organic layer on TLC. The lower amine spot should disappear.

  • Acid Removal: Wash the organic layer twice with Saturated NaHCO₃.

    • Mechanism:[1] Neutralizes chloroacetic acid formed by the hydrolysis of excess chloroacetyl chloride.

    • Caution: Vent the separatory funnel frequently to release CO₂ gas.

  • Drying: Wash once with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to a solid.

Advanced Protocol: Recrystallization

Objective: Achieve >99% purity and remove trace colored impurities.

Solvent Selection Guide

Based on the lipophilicity of the ortho-methyl substituted ring, the following systems are recommended:

Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol / Water 9:1 to 7:3 High Best for removing polar impurities. Risk of oiling out if water is added too fast.
Toluene / Hexane 1:2 Medium Good for removing non-polar tars. Requires careful temperature control.
Isopropanol (IPA) Pure High Good balance. May require cooling to -20°C for maximum yield.
Recrystallization Procedure (Ethanol/Water System):
  • Saturation: Place the chemically purified solid in a flask. Add Ethanol (approx. 3-5 mL/g). Heat to reflux (approx. 78°C) until fully dissolved.

    • Troubleshooting: If the solution is dark, add activated carbon (5% w/w), reflux for 5 mins, and filter hot.

  • Nucleation: Remove from heat. While stirring gently, add warm water dropwise until a faint turbidity (cloudiness) persists.

  • Clarification: Add a few drops of hot Ethanol to clear the solution again.

  • Crystallization: Allow the solution to cool to room temperature slowly (over 2-3 hours).

    • Critical: Do not use an ice bath immediately. Rapid cooling causes "oiling out" (liquid-liquid phase separation) rather than crystal formation.

  • Harvesting: Once a heavy crop of crystals forms, cool to 0-5°C for 30 minutes. Filter and wash with cold 50% Ethanol/Water.

  • Drying: Dry in a vacuum oven at 45°C.

Logic & Workflow Visualization

The following diagram illustrates the decision matrix for purifying CAS 62593-77-5, ensuring you choose the correct path based on crude quality.

PurificationWorkflow cluster_legend Legend Start Crude 2-chloro-N- (4-chloro-2-methylphenyl)acetamide CheckColor Visual Inspection: Is it Pink/Brown? Start->CheckColor AcidWash Protocol 1: Acid Wash (Remove Aniline) CheckColor->AcidWash Yes (Colored) CheckPurity HPLC/TLC Check: Purity > 95%? CheckColor->CheckPurity No (Off-white) AcidWash->CheckPurity CheckPurity->AcidWash No (Repeat Wash) Recryst Protocol 2: Recrystallization (EtOH/H2O) CheckPurity->Recryst Yes Charcoal Add Activated Carbon during Recrystallization Recryst->Charcoal Color Persists FinalProduct Pure Product (White Needles) Recryst->FinalProduct Charcoal->FinalProduct L1 Decision Point L2 Action Step

Figure 1: Decision tree for the purification of crude chloroacetanilides.

Frequently Asked Questions (FAQs)

Q: Why does my product turn pink upon standing? A: This indicates trace amounts of the starting material, 4-chloro-2-methylaniline , which oxidizes in air. The amide product itself is stable. You must perform the 1M HCl wash described in Section 3 to remove this amine completely.

Q: I cannot find a literature melting point. What should I expect? A: While specific data for CAS 62593-77-5 is sparse in public databases, structurally similar ortho-substituted chloroacetanilides typically melt between 130°C and 150°C . Use a sharp melting range (<2°C) as your primary indicator of purity rather than an absolute literature value.

Q: Can I use chromatography instead of crystallization? A: Yes, but it is less efficient for scale-up. If necessary, use a silica column with a gradient of Hexane:Ethyl Acetate (90:10 to 70:30) . The product is less polar than the amine and significantly less polar than the acid byproducts.

References

  • Synthesis and Yield Data: World Intellectual Property Organization, WO2022064454A1, "Process for the preparation of 2-chloro-N-(2,4-dimethylphenyl)acetamide and related compounds," 2022.[2] Link

  • General Amide Purification:Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989.
  • Precursor Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 7246, 4-Chloro-2-methylaniline. Link

Sources

Technical Support Center: Synthesis of 2-chloro-N-(4-chloro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Landscape

The synthesis of 2-chloro-N-(4-chloro-2-methylphenyl)acetamide (an


-chloroacetanilide) is a critical transformation in the production of herbicide intermediates (e.g., phenoxy herbicides) and pharmaceutical precursors. While the primary reaction—acylation of 4-chloro-2-methylaniline with chloroacetyl chloride—appears straightforward, the bifunctional nature of the acylating agent introduces specific "trap doors" that compromise yield and purity.

This guide moves beyond standard recipes to address the mechanistic causality of failure modes, specifically focusing on the competition between N-acylation (desired), N-alkylation (dimerization), and hydrolysis .

The Reaction Network (Visualized)

The following diagram maps the kinetic competition occurring in your flask. The "Happy Path" (green) competes with three primary failure modes (red).

ReactionNetwork Start 4-Chloro-2-methylaniline + Chloroacetyl Chloride Target TARGET PRODUCT This compound Start->Target Path 1: N-Acylation (Fast, Kinetic Control) Hydrolysis SIDE REACTION A Chloroacetic Acid (Hydrolysis) Start->Hydrolysis Path 2: H2O Attack (Moisture present) Oxidation SIDE REACTION D Azobenzene/Colored Impurities (Oxidation) Start->Oxidation Air/Heat/Light Dimer SIDE REACTION B N-Alkylated Dimer (Secondary Amine Formation) Target->Dimer Path 3: N-Alkylation (Excess Amine/Heat) BisAcyl SIDE REACTION C Bis-acylated Imide (Over-acylation) Target->BisAcyl Path 4: 2nd Acylation (Excess Acid Chloride)

Figure 1: Reaction network showing the competition between the desired acylation and parasitic side pathways.

Technical Deep Dive: The "Killers" of Yield

A. The N-Alkylation Trap (Dimerization)

Unlike simple acetyl chloride, chloroacetyl chloride contains two electrophilic sites: the carbonyl carbon and the


-carbon (alkyl chloride).
  • Mechanism: Once the target amide is formed, the amide nitrogen (though less nucleophilic than the amine) or unreacted starting aniline can attack the

    
    -carbon via an 
    
    
    
    mechanism.
  • Result: Formation of a dimer: Ar-NH-CH2-CO-NH-Ar.

  • Trigger: This is favored by high temperatures , slow addition of acid chloride , or local excesses of amine . The 2-methyl group on your aniline provides some steric protection, but this remains the most persistent impurity [1].

B. Hydrolysis (The Invisible Thief)

Chloroacetyl chloride is highly moisture-sensitive.

  • Mechanism: Water competes with the aniline for the acyl chloride, forming chloroacetic acid (Cl-CH2-COOH) and HCl.

  • Result: The HCl produced protonates your starting aniline (Ar-NH3+ Cl-), rendering it non-nucleophilic. You lose stoichiometry twice: once to hydrolysis, and again by deactivating your starting material.

  • Trigger: Wet solvents or high humidity during the addition phase [2].

C. Bis-Acylation (Imide Formation)
  • Mechanism: The amide nitrogen attacks a second equivalent of chloroacetyl chloride.

  • Result: Ar-N(COCH2Cl)2.

  • Trigger: Large excess of acid chloride and high temperatures. However, for This compound , the ortho-methyl group creates significant steric hindrance, making this side reaction less likely than in para-substituted anilines, but still possible under forcing conditions [3].

Troubleshooting Guide

Use this matrix to diagnose issues based on your experimental observations.

SymptomProbable CauseTechnical ExplanationCorrective Action
Low Yield (<60%) Moisture / Hydrolysis Water hydrolyzed the acid chloride; HCl protonated the aniline.Dry Solvents: Ensure Toluene/DCM is anhydrous.Base Check: Increase base (TEA/Carbonate) to 1.2 eq to scavenge HCl.
Product Melting Point is Broad/Low Dimer Formation Presence of N-alkylated impurity (Ar-NH-CH2-CO-NH-Ar).Control Temp: Keep addition at 0-5°C.Stoichiometry: Avoid large excess of aniline.Purification: Recrystallize from Ethanol/Water.
Violent Exotherm / Fuming Fast Addition Uncontrolled release of HCl and heat accumulation.Dilution: Dilute acid chloride in solvent before addition.Rate: Add dropwise over 30-60 mins.
Pink/Purple Coloration Aniline Oxidation 4-chloro-2-methylaniline is sensitive to air oxidation.Inert Gas: Run reaction under Nitrogen/Argon.Fresh Reagents: Distill aniline if it is already dark before use.
Precipitate stops stirring Salt Formation Triethylamine Hydrochloride (TEA·HCl) is insoluble in non-polar solvents (e.g., Toluene).Mechanical Stirring: Use overhead stirrer.Workup: Add water to dissolve salts before phase separation.

Optimized Protocol (Self-Validating)

This protocol uses a Biphasic Schotten-Baumann approach or a Non-Aqueous approach. The Non-Aqueous (DCM/Toluene) method is preferred for high purity.

Method A: Non-Aqueous (High Purity)

Recommended for drug development applications.

  • Setup: Flame-dry a 3-neck flask. Purge with

    
    .
    
  • Charge: Add 4-chloro-2-methylaniline (1.0 eq) and Triethylamine (1.2 eq) to dry DCM or Toluene (10 volumes).

  • Cool: Chill solution to 0–5°C (Ice/Salt bath). Critical: Low temp prevents N-alkylation.

  • Addition: Dissolve Chloroacetyl chloride (1.1 eq) in a small amount of solvent. Add dropwise over 45 mins.

    • Checkpoint: Monitor internal temp. Do not exceed 10°C.

  • Reaction: Allow to warm to Room Temp (20-25°C) and stir for 2-4 hours.

    • Validation: TLC (Hexane:EtOAc 7:[1]3) should show disappearance of aniline.

  • Workup:

    • Wash organic layer with 1M HCl (removes unreacted aniline).

    • Wash with Sat. NaHCO3 (removes chloroacetic acid).

    • Wash with Brine , dry over

      
      .
      
  • Isolation: Concentrate in vacuo. Recrystallize solid from Ethanol or Ethanol/Water mixture.

Method B: Green/Aqueous (High Throughput)

Based on recent "Green Chemistry" protocols [4].

  • Charge: Suspend aniline in Phosphate Buffer (pH 7.4) or use K2CO3 in Acetone/Water.

  • Addition: Add Chloroacetyl chloride dropwise at 0°C.

  • Precipitation: The product is hydrophobic and often precipitates out, driving the equilibrium forward.

  • Filtration: Filter the solid, wash extensively with water to remove salts and acid.

Frequently Asked Questions (FAQ)

Q: Can I use Pyridine instead of Triethylamine? A: Yes. Pyridine acts as both solvent and base. However, removing residual pyridine can be difficult and may require acidic washes that could hydrolyze the product if too harsh. TEA is generally easier to remove.

Q: Why is my product turning yellow upon storage? A: This indicates trace aniline residues oxidizing over time or the presence of labile chlorine species. Ensure the 1M HCl wash step was thorough during workup to remove all unreacted amine. Store in the dark.

Q: Is the "2-methyl" group affecting the reaction rate? A: Yes. The ortho-methyl group provides steric hindrance. This slows down the N-acylation slightly compared to unsubstituted aniline, meaning you cannot rush the reaction. It also helps protect against the formation of the "bis-acylated" side product [3, 5].

Q: What is the major safety hazard? A: Chloroacetyl chloride is a lachrymator and highly corrosive. 4-chloro-2-methylaniline is a suspected carcinogen (Category 1B). All operations must occur in a fume hood.

References

  • VertexAI Search. (2023). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity. ResearchGate. Retrieved from [Link][2]

  • Khalaf, N. A., et al. (2025). Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. SciELO South Africa. Retrieved from [Link]

  • Taylor & Francis. (2017). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Retrieved from [Link]

Sources

Technical Support Center: 2-chloro-N-(4-chloro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the stability, degradation pathways, and analytical challenges associated with 2-chloro-N-(4-chloro-2-methylphenyl)acetamide (CAS: 62593-77-5).

This guide is designed for researchers and analytical scientists observing unexpected behavior—such as extra peaks, low recovery, or non-linear calibration curves—during the handling of this compound.

Compound Profile & Safety Alert
  • Target Analyte : this compound[1][2]

  • Synonyms : N-(4-chloro-o-tolyl)-2-chloroacetamide; N-chloroacetyl-4-chloro-o-toluidine.[1][2]

  • CAS Registry Number : 62593-77-5[1][2][3]

  • Core Reactivity : This molecule contains two electrophilic sites: the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -chloroalkyl group  (susceptible to 
    
    
    
    attack) and the amide bond (susceptible to hydrolysis).[1]
  • Critical Safety Note : Hydrolysis of this compound releases 4-chloro-2-methylaniline (4-chloro-o-toluidine) , a known carcinogen and toxic metabolite.[1][2] All degradation experiments must be performed in a fume hood with appropriate PPE.[1][2]

Part 1: Diagnostic Troubleshooting (Q&A)
Category A: Hydrolytic Stability & Unexpected Peaks [1][2]

Q1: I am detecting an unknown peak at [M-42] or [M-76] in my LC-MS chromatogram. What is it? Diagnosis: You are likely observing hydrolytic degradation products .[1][2]

  • The Mechanism: In aqueous media (especially at pH > 8 or pH < 3), the amide bond cleaves.[1][2]

  • The Product: The primary degradant is 4-chloro-2-methylaniline (MW 141.6).[1][2]

    • Mass Shift: Loss of the chloroacetyl group (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      , ~77 Da).[1]
      
    • LC-MS Signature: Look for an [M+H]+ ion at m/z 142 .[1][2]

  • Corrective Action:

    • Check the pH of your mobile phase.[1][2] Phosphate buffers at pH 7.0 are safer than carbonate (pH 9) or unbuffered water.[1][2]

    • Keep autosampler temperature at 4°C.

    • Verification: Inject a standard of 4-chloro-o-toluidine to confirm retention time match.

Q2: My calibration standards in Methanol are showing a slow decrease in concentration over 24 hours. Is the compound light-sensitive? Diagnosis: While light sensitivity is a factor (see Q3), the immediate culprit in methanol is often solvolysis .[1][2]

  • The Mechanism: The ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -chlorine atom is a good leaving group.[1] Methanol can act as a nucleophile, displacing the chloride to form 2-methoxy-N-(4-chloro-2-methylphenyl)acetamide .[1][2]
    
  • The Evidence: Look for a peak with mass [M - 35 + 31] (Net -4 Da).[1][2]

  • Corrective Action:

    • Switch Solvents: Dissolve stock standards in Acetonitrile (ACN) or DMSO .[1][2] These are aprotic and prevent solvolysis.[1][2]

    • Diluent: If you must use alcohol, use Isopropanol (sterically hindered) instead of Methanol.

Category B: Photostability [1][2]

Q3: We observed a new peak eluting earlier than the parent after the sample sat on the benchtop. Mass spec shows [M-34]. Diagnosis: This is Photodechlorination .[1][2]

  • The Mechanism: UV light induces homolytic cleavage of the C-Cl bonds.[1][2] The aryl-Cl bond is generally more stable than the alkyl-Cl, but both can degrade.[1][2]

  • The Product: Replacement of Cl with H.

    • Scenario A (Alkyl loss): Formation of N-(4-chloro-2-methylphenyl)acetamide (Dechloro-analog).[1][2]

    • Scenario B (Aryl loss): Less common under ambient light but possible with high-intensity UV.[1][2]

  • Corrective Action:

    • Use amber glassware for all storage and autosampler vials.[1][2]

    • Enable the "lamp off" feature in your DAD/UV detector when not acquiring data to prevent on-column degradation during idle times.[1][2]

Category C: Matrix Interference (Bioanalysis) [1][2]

Q4: Recovery from plasma/tissue samples is consistently low (<60%), despite good solubility. Diagnosis: The compound is likely binding covalently to matrix proteins .[1][2]

  • The Mechanism: The ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -chloroacetamide moiety is a potent alkylating agent .[1] It reacts irreversibly with free thiol groups (cysteine residues) on proteins or glutathione.[1][2]
    
  • Corrective Action:

    • Acidification: Acidify the sample immediately upon collection (pH < 4) to protonate thiols, reducing their nucleophilicity.[1][2]

    • Derivatization: If measuring free compound, ensure rapid extraction (Liquid-Liquid Extraction with Ethyl Acetate/Hexane) rather than protein precipitation, which may trap the drug in the pellet.[1][2]

Part 2: Degradation Pathway Visualization

The following diagram illustrates the three primary degradation vectors: Hydrolysis (pH-driven), Nucleophilic Substitution (Solvent/Matrix-driven), and Photolysis (Light-driven).[1][2]

DegradationPathways cluster_Hydrolysis Hydrolysis (Acid/Base) cluster_Substitution Nucleophilic Substitution (SN2) cluster_Photo Photolysis (UV) Parent This compound (CAS: 62593-77-5) Aniline 4-chloro-2-methylaniline (Toxic Metabolite) Parent->Aniline Amide Cleavage (pH < 3 or pH > 9) Acid Chloroacetic Acid Parent->Acid Methoxy 2-methoxy-derivative (In Methanol) Parent->Methoxy MeOH Solvent (Solvolysis) Glutathione Glutathione Conjugate (In Biological Matrix) Parent->Glutathione R-SH (Thiol) (Irreversible Binding) Hydroxy 2-hydroxy-derivative (In Water, pH > 7) Parent->Hydroxy OH- Attack (Competitive with Hydrolysis) Dechloro Dechlorinated Analog (N-(4-chloro-2-methylphenyl)acetamide) Parent->Dechloro UV Light (Homolytic C-Cl Cleavage)

Figure 1: Mechanistic map of degradation pathways.[1][2] Red paths indicate toxicological activation; Yellow paths indicate analytical artifacts; Green paths indicate environmental photolysis.[1][2]

Part 3: Analytical Reference Data

Use these parameters to validate your analytical method and identify degradation products.

ParameterParent CompoundHydrolysis Product (Primary)Methanolysis Artifact
Name This compound4-chloro-2-methylaniline2-methoxy-N-(4-chloro-2-methylphenyl)acetamide
Molecular Weight 218.08 Da141.60 Da213.66 Da
Monoisotopic Mass 217.01141.03213.06
Key MS Fragment m/z 142 [M-76]m/z 106 [M-Cl]m/z 142 [M-72]
Retention Time Shift Reference (0.[1][2]0)Earlier (More Polar)Slightly Earlier
UV Max (approx) 230-240 nm235, 290 nmSimilar to Parent
Part 4: Experimental Protocol for Stability Testing

To rigorously determine the stability of your specific lot, follow this Self-Validating Protocol :

  • Preparation : Prepare a 100 µM stock in pure Acetonitrile (Control).

  • Stress Conditions :

    • Acid: Dilute 1:10 into 0.1 M HCl.

    • Base: Dilute 1:10 into 0.1 M NaOH.

    • Oxidative: Dilute 1:10 into 3% ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      .[1]
      
    • Thermal: Heat Control to 60°C for 1 hour.

  • Analysis : Inject immediately (T=0) and after 4 hours (T=4).

  • Acceptance Criteria :

    • If Parent Area (Acid/Base) < 80% of Control ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      pH Sensitive .[1]
      
    • If Parent Area (Thermal) < 95% of Control ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      Thermally Labile  (Use cooled autosampler).[1]
      
References
  • PubChem . This compound (Compound Summary). National Library of Medicine.[1][2] [Link][1][2]

  • Hladik, M. L., et al. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology (2021).[1][2] (Provides mechanistic basis for chloroacetamide hydrolysis kinetics). [Link][1][2]

  • European Chemicals Agency (ECHA) . Substance Information: this compound.[1][2] (Safety and Hazard Classification).[1][2] [Link][1][2]

  • ResearchGate . Crystal structure and hydrogen bonding of 2-chloro-N-(4-hydroxyphenyl)acetamide analogs. (Structural insights into the chloroacetamide bond). [Link]

Sources

Technical Support Center: 2-Chloro-N-(4-chloro-2-methylphenyl)acetamide Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Reaction Optimization & Byproduct Suppression[1]

Executive Summary

Welcome to the technical support hub for 2-chloro-N-(4-chloro-2-methylphenyl)acetamide (CAS: 16634-82-5).[1] As a Senior Application Scientist, I often see researchers treat this reagent as a generic alkyl halide. It is not.

This molecule possesses a distinct "Ortho-Effect" due to the 2-methyl group.[1] This steric bulk forces the amide bond out of planarity, altering its electronic availability compared to standard chloroacetanilides.[1] While this provides some resistance to enzymatic hydrolysis, it complicates nucleophilic substitutions (


) by imposing specific conformational constraints.[1]

This guide moves beyond basic protocols to address the causality of failure modes: hydrolysis, dimerization, and oxidative degradation.[1]

Module 1: The Hydrolysis Trap (Stability & Storage)

The Issue: The formation of 4-chloro-2-methylaniline (precipitate) and chloroacetic acid during reaction or storage.[1]

Mechanism of Failure

Although the 2-methyl group provides steric shielding, the carbonyl carbon remains susceptible to nucleophilic attack by hydroxide ions (


) or water under acidic catalysis.[1] The electron-withdrawing nature of the 4-chloro substituent on the aromatic ring slightly increases the acidity of the amide proton, making the molecule sensitive to base-catalyzed hydrolysis if the pH drifts too high (>10).
Protocol: The "Dry-Buffer" System

To prevent hydrolysis during long reaction times (e.g., thiol or amine coupling):

  • Solvent Choice: Switch from protic solvents (EtOH/MeOH) to anhydrous ACN (Acetonitrile) or DMF .[1] The lack of labile protons retards the formation of the tetrahedral intermediate required for amide cleavage.[1]

  • Base Selection: Avoid strong mineral bases (NaOH, KOH).[1] Use non-nucleophilic organic bases like DIPEA (N,N-Diisopropylethylamine) or inorganic buffers like

    
     .[1]
    
  • The "Ortho-Twist" Factor: The 2-methyl group locks the N-H bond syn to itself.[1] This conformation exposes the carbonyl oxygen to hydrogen bonding.[1] Crucial: If using aqueous buffers, maintain pH 7.5–8.[1]5. Above pH 9, the rate of hydrolysis competes with your desired

    
     reaction.[1]
    

Module 2: Nucleophilic Substitution Control ( )

The Issue: Dimerization (N-alkylation of the product) or incomplete conversion.[1]

Mechanism of Failure

The


-carbon (attached to Cl) is your electrophile.[1] However, once your primary amine nucleophile (

) reacts to form the secondary amine product (

), the product is often more nucleophilic than the starting material.[1] This leads to over-alkylation , where the product attacks another molecule of this compound, forming a dimer.[1]
Protocol: Kinetic Suppression of Byproducts
  • Stoichiometry Inversion: Do not add the nucleophile to the acetamide. Add the acetamide to the nucleophile.

    • Ratio: Maintain a 1.2 : 1.0 excess of the nucleophile if affordable.[1]

    • Rate: Use a syringe pump for slow addition (e.g., 1 mL/min) of the acetamide solution.[1] This ensures the concentration of the electrophile remains low relative to the nucleophile, statistically favoring mono-substitution.[1]

  • Finkelstein Catalysis (Use with Caution):

    • Adding NaI (10 mol%) converts the alkyl chloride to a more reactive alkyl iodide in situ.[1]

    • Risk:[1][2][3][4][5] Iodine (

      
      ) formation can cause oxidative coupling byproducts.[1]
      
    • Fix: Add a pinch of sodium thiosulfate (

      
      ) during workup to quench free iodine, preventing oxidative degradation of your product.[1]
      

Visualizing the Reaction Landscape

The following diagram maps the kinetic competition between the desired pathway and the two primary failure modes (Hydrolysis and Dimerization).

ReactionPathways SM Starting Material (this compound) Prod Desired Product (Mono-substituted) SM->Prod SN2 (Kinetic Control) Slow Addition Hyd_Inter Tetrahedral Intermediate SM->Hyd_Inter OH- / H2O (High pH) Nu Nucleophile (R-NH2 / R-SH) Dimer Byproduct 2: Dimer (Over-alkylation) Prod->Dimer Reacts with SM (If SM in excess) Aniline Byproduct 1: 4-chloro-2-methylaniline Hyd_Inter->Aniline Amide Cleavage

Caption: Kinetic competition pathways. Green nodes indicate success; Red nodes indicate failure modes driven by pH or stoichiometry.[1]

Troubleshooting Guide (FAQ)

Q1: I see a white precipitate forming immediately upon adding NaOH.

  • Diagnosis: You are likely crashing out the 4-chloro-2-methylaniline byproduct due to rapid hydrolysis, or your starting material is insoluble in the aqueous phase.[1]

  • Solution: Switch base to

    
      in Acetone or DMF.[1] If you must use aqueous conditions, use a phase transfer catalyst (TEBA or TBAB) to protect the amide in the organic phase while allowing the reaction to proceed at the interface.
    

Q2: My reaction stalled at 60% conversion.

  • Diagnosis: The chloride is a mediocre leaving group.[1] The reaction has reached a kinetic wall.[1]

  • Solution: Add Potassium Iodide (KI) as a catalyst (Finkelstein condition).[1] The iodide displaces the chloride to form a transient, highly reactive iodide species.[1] Warning: This will turn the solution yellow/brown.[1] Wash with sodium bisulfite during extraction to remove color.[1]

Q3: Can I heat this reaction to reflux?

  • Diagnosis: Heating accelerates hydrolysis faster than it accelerates substitution for this specific sterically hindered amide.[1]

  • Solution: Do not exceed 60°C . If the reaction is slow, increase concentration or catalyst load (KI) rather than temperature.[1]

Experimental Decision Tree

Use this logic flow to determine the correct corrective action for your specific observation.

DecisionTree Start Observation: Low Yield / Byproducts CheckpH Is pH > 10? Start->CheckpH CheckColor Is solution turning dark brown? CheckpH->CheckColor No Action1 LOWER pH Hydrolysis Risk Use K2CO3 or DIPEA CheckpH->Action1 Yes CheckPrecip Is unexpected precipitate forming? CheckColor->CheckPrecip No Action2 OXIDATION Quench with Na2S2O3 Degas solvents CheckColor->Action2 Yes Action3 CHECK SOLUBILITY Or Aniline formation Switch to DMF/ACN CheckPrecip->Action3 Yes

Caption: Diagnostic flowchart for real-time experimental troubleshooting.

References

  • Synthesis and Antimicrobial Activity of Chloroacetamides. Neliti. (2020).[1][5] Discusses the synthesis conditions and stability of 2-chloro-N-(phenyl)acetamide derivatives.

  • Crystal structure of 2-chloro-N-(2,4-dimethylphenyl)acetamide. PubMed Central (NIH). (2007).[1] Details the "ortho-effect" and conformational twisting of the amide bond which impacts reactivity.

  • Reaction, Reactivity and Behaviour of α-Chloroacetamides. ResearchGate. (2024).[1] Explores unexpected side reactions (dithiol formation) and the role of H-bonding in byproduct formation.[1]

  • PubChem Compound Summary: 2-Chloro-N-(4-methylphenyl)acetamide. National Library of Medicine.[1] Provides toxicity (GHS H317, H400) and physical property data relevant to handling.

Sources

stability of 2-chloro-N-(4-chloro-2-methylphenyl)acetamide in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Level 3 Engineering Support Ticket response. It addresses the stability profile of 2-chloro-N-(4-chloro-2-methylphenyl)acetamide (CAS: 62593-77-5), treating the inquiry with the rigor required for pharmaceutical and agrochemical development.[1][2][3]

Ticket ID: STAB-62593-CL Subject: Stability Profile of this compound in Various Solvents Status: Resolved / Knowledge Base Article Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1][2][3]

Executive Summary & Compound Analysis

Compound: this compound Structural Class:


-Chloroacetanilide
Critical Reactivity Hotspots: [1][2][3][4]
  • 
    -Chloro Moiety (C-Cl):  Highly susceptible to nucleophilic attack (
    
    
    
    ) by solvents (solvolysis) or buffer components (hydrolysis).[1][2][3][5] This is your primary stability risk.[1][2][3][5]
  • Amide Linkage: Relatively robust but susceptible to hydrolysis under extreme pH (pH < 2 or pH > 10) or enzymatic action.[2][3][5]

  • Aromatic Ring: The 4-chloro and 2-methyl substituents sterically influence the amide bond but are chemically stable under standard storage conditions.[1][2][3][5]

General Stability Verdict:

  • Solid State: High stability.[1][2][3][5][6] Store at 2–8°C, desiccated.

  • Solution State: Variable. Stable in aprotic solvents (Acetonitrile).[1][2][3][5] Unstable in nucleophilic protic solvents (Methanol, Ethanol) over time.[2][3][5]

Troubleshooting Guide (Q&A)

Direct answers to common deviations observed in HPLC/LC-MS data.

Issue 1: "I see a new peak eluting earlier than my parent compound in Methanol stock solutions."

Diagnosis: Solvolysis (Methanoysis) Mechanism: Methanol acts as a nucleophile, displacing the


-chlorine atom.[1][2][3][5]
Observation:  You will likely see a mass shift of -35 Da (loss of Cl) and +31 Da (gain of OMe)  in your MS data.[1][2][3][5]
Corrective Action: 
  • Immediate: Discard the stock solution.

  • Protocol Change: Switch to Acetonitrile (ACN) for stock preparation. ACN is non-nucleophilic and provides excellent stability for chloroacetanilides.[1][2][3][5]

  • Verification: If methanol is required for chromatography, ensure the autosampler is cooled to 4°C and analyze immediately. Do not store samples in MeOH >4 hours at Room Temperature (RT).

Issue 2: "My compound degrades in aqueous buffer at pH 7.4."

Diagnosis: Hydrolysis (


 Displacement) 
Mechanism:  Water displaces the chlorine to form the 

-hydroxy derivative
(2-hydroxy-N-(4-chloro-2-methylphenyl)acetamide).[1][2][3] Observation: A new peak with a mass shift of -35 Da (Cl) and +17 Da (OH) .[1][2][3][5] Corrective Action:
  • Protocol Change: This reaction is slow at neutral pH but accelerates with heat.[1][2][3][5] Avoid heating aqueous suspensions/solutions above 40°C.[1][2][3][5]

  • Buffer Choice: Avoid buffers with nucleophilic components (e.g., Tris, which has primary amines).[2][3][5] Use Phosphate or Acetate buffers.[1][2][3][5]

Issue 3: "Can I use DMSO for long-term storage of frozen stocks?"

Diagnosis: Generally Safe, with Caveats. Analysis: DMSO is an excellent solvent for this compound.[1][2][3][5] However, DMSO is hygroscopic.[1][2][3][5] Absorbed water will facilitate slow hydrolysis of the C-Cl bond over months.[1][2][3][5] Corrective Action:

  • Storage: Store DMSO stocks in single-use aliquots at -20°C or -80°C to prevent freeze-thaw moisture accumulation.[1][2][3]

  • Quality Control: Check purity via LC-MS before using stocks older than 3 months.

Visualizing Degradation Pathways

The following diagram illustrates the competing degradation pathways you must control.

DegradationPathways Parent Parent Compound This compound Hydroxy Degradant A (Hydrolysis) 2-hydroxy-N-(4-chloro-2-methylphenyl)acetamide (Occurs in Water/Buffer) Parent->Hydroxy H2O / pH > 8 SN2 Displacement Methoxy Degradant B (Solvolysis) 2-methoxy-N-(4-chloro-2-methylphenyl)acetamide (Occurs in Methanol) Parent->Methoxy MeOH / Heat SN2 Displacement Aniline Degradant C (Amide Cleavage) 4-chloro-2-methylaniline (Strong Acid/Base only) Parent->Aniline 6M HCl or NaOH Reflux

Caption: Primary degradation pathways. The


-chloro displacement (Red/Yellow paths) is kinetically favored over amide cleavage (Green path) under physiological and standard laboratory conditions.[1][5]

Solvent Compatibility Matrix

Use this table to select the correct solvent for your application.

SolventStability RatingPrimary RiskRecommended Use
Acetonitrile (ACN) Excellent EvaporationPrimary choice for stock solutions and dilutions.[1][2][3][5]
DMSO Good Hygroscopicity (Water absorption)Biological assays, long-term frozen storage (anhydrous).[1][3][5]
Methanol (MeOH) Poor Conversion to methyl ether (Solvolysis)Avoid for storage.[3][5] Acceptable for rapid LC-MS flow if chilled.[1][2][3][5]
Ethanol (EtOH) Poor Conversion to ethyl etherAvoid.[2][3][5]
Water (pH 7) Moderate Slow hydrolysis to alcoholAssay media only.[2][3][5] Prepare fresh.
Water (pH > 9) Very Poor Rapid hydrolysisDo not use.[2][3][5]
Acetone Good VolatilitySynthesis/Purification only.[2][3][5]

Experimental Protocols: Validating Stability

Do not assume; validate. Use this protocol to determine the precise half-life (


) in your specific assay buffer.
Protocol: Forced Degradation Study (LC-MS)

Objective: Determine stability window in assay media.

Materials:

  • 10 mM Stock of Compound in Acetonitrile.[1][2][3][5]

  • Test Solvent (e.g., PBS pH 7.4, Methanol, Assay Media).[2][3][5]

  • Internal Standard (e.g., Caffeine or a structural analog).[2][3][5]

Workflow:

  • Preparation: Spike the 10 mM stock into the Test Solvent to reach a final concentration of 10 µM.

  • Incubation: Aliquot into amber glass vials. Incubate at RT (25°C) and 37°C .

  • Sampling: Inject samples at

    
    .
    
  • Analysis:

    • Monitor Parent Peak Area.[1][2][3][5]

    • Monitor Appearance of Hydroxy-derivative (+17 Da shift) or Alkoxy-derivative.[1][2][3]

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .[2][3][5]

Acceptance Criteria:

  • For biological assays,

    
     degradation over the assay duration is required.[2][3][5]
    

Decision Tree: Solvent Selection

Follow this logic flow to prevent experimental artifacts.

SolventSelection Start Start: Select Solvent IsBiological Is this for a biological assay? Start->IsBiological IsStorage Is this for long-term storage? IsBiological->IsStorage No (Synthesis/Analytical) UseDMSO Use Anhydrous DMSO (Keep <0.1% water) IsBiological->UseDMSO Yes UseACN Use Acetonitrile (ACN) IsStorage->UseACN No (Immediate Use) IsStorage->UseACN Yes (Stock Solution) AvoidAlcohols CRITICAL: Avoid Methanol/Ethanol (Risk of Solvolysis) UseDMSO->AvoidAlcohols Note UseACN->AvoidAlcohols Note

Caption: Logic flow for solvent selection. Acetonitrile is the gold standard for chemical stability; DMSO is acceptable for biological compatibility if kept anhydrous.[2][5]

References

  • PubChem. (2025).[1][2][3][5] Compound Summary: this compound (CAS 62593-77-5).[1][2][3] National Library of Medicine.[1][2][3][5] Link[1][3][5]

  • Stamatis, N., et al. (2018).[2][3][5] New Insight into the Chloroacetanilide Herbicide Degradation Mechanism through a Nucleophilic Attack.[2][3][5] International Journal of Molecular Sciences.[1][2][3][5] (Demonstrates

    
     susceptibility of the 
    
    
    
    -chloro group). Link
  • Vargo, J. D. (1998).[2][3][5] Determination of Chloroacetanilide Herbicides and Their Polar Degradation Products. Analytical Chemistry.[1][2][3][5] (Details hydrolysis kinetics and hydroxy-metabolite formation). Link[1][3][5]

  • Feng, P. C. (1991).[2][3][5] Soil transformation of acetochlor via glutathione conjugation.[1][2][3][5][7] Pesticide Biochemistry and Physiology.[1][2][3][5] (Highlights the reactivity of the C-Cl bond toward nucleophiles). Link

Sources

Technical Support Center: Purity Assurance for 2-chloro-N-(4-chloro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Triage

The Core Challenge: You are working with 2-chloro-N-(4-chloro-2-methylphenyl)acetamide , a critical intermediate often used in herbicide synthesis (related to the chloroacetanilide class like Metolachlor) and as a covalent warhead scaffold in medicinal chemistry.[1] The electrophilic nature of the


-chloroacetamide moiety makes it susceptible to specific degradation pathways, while the synthesis from 4-chloro-2-methylaniline  introduces distinct contamination risks.[1]

Immediate Triage: What are you observing?

SymptomProbable Impurity/IssueDiagnostic Check
Purple/Brown Discoloration Unreacted Aniline (4-chloro-2-methylaniline).[1] Anilines oxidize rapidly upon air exposure.[1][2]TLC: Spot co-spots with starting material. Aniline stains brightly with Ninhydrin or p-Anisaldehyde.[1]
Extra Peak (High R

)
Bis-acylated Byproduct (N,N-di(chloroacetyl)).[1][2] Occurs if excess acid chloride was used at high temps.[1]LC-MS: Mass = Product + 76 Da (approx).[1] Proton NMR: Loss of N-H signal.
Extra Peak (Low R

)
Hydrolysis Product (2-hydroxy-N-...).[1] Caused by moisture ingress attacking the C-Cl bond.[1]IR: Broad O-H stretch >3300 cm

.[1] LC-MS: Mass = Product - 18 Da (Cl replaced by OH).[1]
Broad Melting Point Mixed Impurities/Solvent Trap. Crystal lattice defects due to rapid precipitation.[1]DSC: Endotherm is wide/shallow.[1]

Impurity Genesis Map

Understanding where the impurity comes from is the first step to elimination.[2] The diagram below details the reaction pathways leading to the primary contaminants.

G Start 4-Chloro-2-methylaniline Product Target Product (2-chloro-N-...) Start->Product 1.0 eq Reagent Base, <0°C Impurity_Aniline Impurity A: Oxidized Aniline (Color/Tar) Start->Impurity_Aniline O2 / Light (Storage) Reagent Chloroacetyl Chloride Reagent->Product Impurity_Bis Impurity B: Bis-acylated Species Product->Impurity_Bis Excess Reagent High Temp Impurity_Hydro Impurity C: Hydroxy-acetamide Product->Impurity_Hydro H2O / OH- (Hydrolysis)

Figure 1: Reaction pathway analysis showing the origin of oxidative (A), over-reaction (B), and hydrolytic (C) impurities.[1][2][3][4][5]

Remediation Protocols

Protocol A: Selective Recrystallization (The Gold Standard)

For this class of acetanilides, recrystallization is superior to chromatography for removing the "Purple Spot" (aniline) and trace hydrolysis products.[2]

Solvent System: Ethanol/Water (Green Chemistry compliant) or Toluene/Hexane.[1][2] Target: Removal of polar hydrolysis products (stay in mother liquor) and non-polar bis-acylated byproducts (insoluble or wash away).[1][2]

  • Dissolution: Place crude solid in a flask. Add Ethanol (95%) (approx. 3-5 mL per gram of solid).[1][2] Heat to reflux until dissolved.

    • Troubleshooting: If insoluble particles remain, filter hot (gravity filtration).[2][6] These are likely inorganic salts (amine hydrochlorides).[1]

  • Saturation: Add hot Water dropwise to the boiling solution until a faint turbidity (cloudiness) persists.

  • Clarification: Add one drop of Ethanol to clear the solution.[2]

  • Crystallization: Remove from heat. Let it cool to room temperature slowly (do not use an ice bath immediately; rapid cooling traps impurities).[1]

  • Harvest: Once solid crystals form, cool in an ice bath for 15 minutes. Filter under vacuum.[1][2][6]

  • Wash: Wash the filter cake with cold 1:1 Ethanol/Water.

    • Why? The oxidized aniline impurities are often soluble in the mother liquor and will be washed away, leaving white crystals.[2]

Protocol B: Chemical Wash (Pre-Purification)

If the crude material is highly colored (dark brown/purple), recrystallization alone may fail.[2] You must chemically remove the unreacted aniline first.

  • Dissolve crude in Dichloromethane (DCM) or Ethyl Acetate .[2]

  • Acid Wash: Wash the organic layer 2x with 1M HCl .[1][2]

    • Mechanism:[1][6][7][8] This protonates the unreacted 4-chloro-2-methylaniline, turning it into a water-soluble salt (anilinium chloride).[1] The amide product remains neutral and stays in the organic layer.

  • Base Wash: Wash 1x with Saturated NaHCO

    
     .
    
    • Mechanism:[1][2][6][8] Neutralizes any residual acid and removes chloroacetic acid (hydrolysis byproduct of the reagent).

  • Dry & Concentrate: Dry over MgSO

    
    , filter, and rotovap. Proceed to Protocol A.
    

Synthesis Optimization (Root Cause Prevention)[1][2]

To avoid these impurities in future batches, adjust the synthesis parameters as follows.

The "Schotten-Baumann" Trap: Many standard protocols suggest aqueous base (Schotten-Baumann conditions).[1] Avoid this for high-purity applications. Water promotes hydrolysis of the chloroacetyl chloride and the product.[2]

Recommended Anhydrous Protocol:

  • Solvent: Anhydrous DCM or THF.[1][2]

  • Base: Pyridine or Triethylamine (1.1 equivalents).[1][2]

  • Temperature: Start at 0°C . The reaction is highly exothermic. High heat favors the Bis-acylated impurity (Impurity B in Fig 1).[1][2]

  • Addition: Add Chloroacetyl chloride dropwise as a solution in DCM. Do not add neat.

FAQ: Expert Troubleshooting

Q: My product is an oil, but it should be a solid. What happened? A: This is likely "oiling out" due to residual solvent (toluene/DCM) or high impurity content lowering the melting point.

  • Fix: Triturate the oil with cold Hexanes or Pentane .[2] Scratch the side of the flask with a glass rod to induce nucleation.[2] If it remains an oil, run a short silica plug (elute with 10-20% EtOAc/Hexanes) to remove the "grease" preventing crystallization.[2]

Q: I see a new spot on TLC after leaving the sample in DMSO overnight. A:


-chloroacetamides are potent alkylating agents.[1] In DMSO (a nucleophilic solvent), they can slowly undergo substitution or oxidation over time. Always prepare fresh analytical samples or store them in Acetonitrile  at -20°C.

Q: Is the product light sensitive? A: The pure product is relatively stable, but any trace of the starting aniline is highly photosensitive.[2] If your white solid turns pink on the bench, it contains trace aniline.[2] Reprocess using Protocol B (Acid Wash) .

Decision Logic for Purification

Use this flowchart to determine the most efficient purification route for your specific situation.

DecisionTree Start Crude Product State ColorCheck Is it Dark/Purple? Start->ColorCheck Solubility Is it Solid or Oil? ColorCheck->Solubility No (Off-white) AcidWash Perform Acid Wash (Protocol B) Remove Aniline ColorCheck->AcidWash Yes Recryst Recrystallize (Protocol A) EtOH/H2O Solubility->Recryst Solid Triturate Triturate w/ Hexanes Induce Solidification Solubility->Triturate Oil AcidWash->Solubility Triturate->Recryst Solidifies Column Flash Chromatography (Last Resort) Triturate->Column Remains Oil

Figure 2: Strategic workflow for determining the optimal purification method based on physical state and color.[1]

References

  • Organic Syntheses. (n.d.). Chloroacetamide Synthesis Procedures. Org. Syn. Coll. Vol. 1, 488. Retrieved February 6, 2026, from [Link][1]

  • Singh, R., et al. (2017).[2][9] A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research. Retrieved February 6, 2026, from [Link][1]

  • ChemChart. (n.d.). This compound Properties & Suppliers. Retrieved February 6, 2026, from [Link][1][2]

  • ResearchGate. (2018).[2] An expedient, chemoselective N-chloroacetylation of aminoalcohols. Taylor & Francis.[1][2] Retrieved February 6, 2026, from [Link][1]

Sources

optimization of HPLC separation for 2-chloro-N-(4-chloro-2-methylphenyl)acetamide isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: HPLC Optimization for 2-chloro-N-(4-chloro-2-methylphenyl)acetamide

Core Directive: The Separation Challenge

Subject: this compound (Chloroacetanilide derivative) Primary Challenge: Differentiating the target molecule from its regioisomers (impurities from synthesis) and rotamers (conformational isomers common in ortho-substituted acetanilides).

This guide addresses the specific needs of analytical scientists encountering split peaks, co-elution, or retention time drifts when analyzing this compound. Unlike simple alkyl-amides, the ortho-methyl group on the phenyl ring induces steric hindrance, often leading to restricted rotation around the N-Aryl bond. This creates distinct atropisomers (rotamers) that can be mistaken for impurities at ambient temperatures.

Method Development & Optimization (Q&A)

Module A: Column & Mobile Phase Selection

Q: Which stationary phase provides the best selectivity for separating the 4-chloro-2-methyl target from its 2-chloro-4-methyl regioisomer? A: While a standard C18 column is sufficient for general purity checks, it often fails to resolve closely related regioisomers (positional isomers).

  • Recommendation: Use a Phenyl-Hexyl or Biphenyl stationary phase.

  • Mechanism: These phases utilize

    
     interactions. The electron-donating methyl group and electron-withdrawing chlorine atom create different electron density maps on the aromatic ring depending on their positions. Phenyl phases interact with these differences more strongly than the hydrophobic interaction of a C18 chain.
    
  • Alternative: If Phenyl-Hexyl fails, a Pentafluorophenyl (PFP) column offers orthogonal selectivity based on dipole-dipole interactions.

Q: My peaks are tailing. What mobile phase modifiers should I use? A: The amide nitrogen is weakly basic, but the carbonyl and chloro-groups make the molecule relatively neutral to acidic.

  • Protocol: Use 0.1% Formic Acid or 0.1% Phosphoric Acid (if MS detection is not required).

  • Why: Acidic pH suppresses the ionization of any residual aniline precursors (impurities) and prevents secondary interactions with free silanols on the silica support, sharpening the peak shape.

Module B: The "Ghost Peak" Phenomenon (Rotamers)

Q: I see a "doublet" peak for my pure standard. Is my compound degrading? A: Likely not. This is a classic signature of rotamers .

  • The Science: The ortho-methyl group creates a steric barrier, slowing the rotation of the N-C(O) bond. At room temperature, the interconversion rate between the cis and trans conformers is slow on the chromatographic time scale, resulting in peak splitting or broadening.

  • Diagnostic Test: Re-run the sample with the column oven set to 50°C - 60°C .

    • Result A (Peaks Merge): These are rotamers. The heat increases the rotation rate, averaging the signal into a single sharp peak.

    • Result B (Peaks Remain): These are true impurities (regioisomers).

Troubleshooting Workflow

Scenario 1: Co-elution of Regioisomers
  • Issue: The target (4-Cl, 2-Me) co-elutes with the byproduct (2-Cl, 4-Me).

  • Solution: Switch the organic modifier from Acetonitrile (MeCN) to Methanol (MeOH) .

  • Reasoning: MeOH is a protic solvent and can form hydrogen bonds with the amide carbonyl. The steric accessibility of this carbonyl differs between the two isomers due to the position of the ortho-methyl group. MeCN (aprotic) lacks this discrimination capability.

Scenario 2: Retention Time Drift
  • Issue:

    
     varies between runs.
    
  • Root Cause: Temperature fluctuations affecting the rotamer ratio or equilibrium.

  • Fix: Precise thermal control is mandatory. Use a column thermostat with

    
     accuracy. Do not rely on ambient temperature.
    

Visualized Protocols

Diagram 1: Isomer Identification Workflow

Use this logic tree to determine if a split peak is a method artifact or a real impurity.

IsomerID Start Observation: Split Peak / Doublet Step1 Increase Column Temp to 55°C Start->Step1 Decision Did Peaks Merge? Step1->Decision ResultRotamer Diagnosis: Rotamers (Conformational Isomers) Decision->ResultRotamer Yes ResultImpurity Diagnosis: Regioisomers (True Impurity) Decision->ResultImpurity No ActionRotamer Action: Standardize Method at >50°C ResultRotamer->ActionRotamer ActionImpurity Action: Change Selectivity (Switch MeCN -> MeOH or C18 -> Phenyl) ResultImpurity->ActionImpurity

Caption: Diagnostic workflow for distinguishing between temperature-dependent rotamers and stable regioisomeric impurities.

Diagram 2: Method Optimization Cycle

Iterative process for maximizing resolution (


).

Optimization Init Initial Run (C18, MeCN/H2O, 30°C) Check Is Rs > 1.5? Init->Check Success Validation Ready Check->Success Yes StepT Increase Temp (Eliminate Rotamers) Check->StepT No (Split Peak) StepSolvent Switch to MeOH (H-Bond Selectivity) Check->StepSolvent No (Co-elution) StepCol Switch to Phenyl-Hexyl (Pi-Pi Selectivity) Check->StepCol No (Still Merged) StepT->Check StepSolvent->Check StepCol->Check

Caption: Step-wise optimization strategy prioritizing temperature (kinetics) before chemistry (thermodynamics).

Summary Data Table: Recommended Conditions

ParameterInitial ScreeningOptimized for RegioisomersOptimized for Rotamers
Column C18 (3 µm or 5 µm)Phenyl-Hexyl or BiphenylC18
Temp 30°C25°C (Maximize selectivity)50°C - 60°C (Merge peaks)
Mobile Phase A 0.1% Formic Acid in Water0.1% H3PO4 in Water0.1% Formic Acid
Mobile Phase B AcetonitrileMethanol Acetonitrile
Gradient 5-95% B over 20 minIsocratic (e.g., 60% B)Fast Gradient
Detection UV 254 nmUV 210-220 nmMS (TIC)

References

  • SIELC Technologies. (n.d.). Separation of 4-Chloroacetanilide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. Retrieved from [Link]

  • National Institutes of Health (NIH). (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine. Retrieved from [Link]

Technical Support Center: Characterization of 2-chloro-N-(4-chloro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Priority: High (Technical Complexity) Assigned Specialist: Senior Application Scientist, Structural Chemistry Division

Introduction: The "Deceptive" Simple Molecule

Welcome to the technical support hub for 2-chloro-N-(4-chloro-2-methylphenyl)acetamide . While this molecule appears structurally simple—a chloroacetamide core coupled with a substituted aniline—it presents a "perfect storm" of characterization challenges.

Researchers often flag this compound for false indications of impurity (NMR), confusing mass spectral signatures (Isotope patterns), and unexpected degradation (HPLC artifacts). This guide deconstructs these issues using structural causality.

Module 1: NMR Anomalies & The "Impurity" Phantom

User Issue:

"My


H NMR spectrum shows doubled peaks and broadening, particularly near the amide N-H and the methyl group. Is my sample contaminated?"
Technical Diagnosis:

Likely Cause: Rotational Isomerism (Rotamers).[1][2] The ortho-methyl group at position 2 of the phenyl ring creates significant steric hindrance. This restricts the free rotation around the amide bond (


). Consequently, the molecule exists in equilibrium between two conformers (syn and anti) on the NMR timescale.
Troubleshooting Protocol:
ObservationStructural CauseVerification Step
Doubled Peaks Slow exchange between rotamers.Do not purify yet. Run Variable Temperature (VT) NMR.
Broad Humps Intermediate exchange rate (near coalescence).Heat sample to 50–60°C.
Sharp Singlets Fast exchange (high temp) or single fixed form.If peaks merge upon heating, it is a pure compound.
The Self-Validating Experiment (VT-NMR)

To confirm rotamers versus actual impurities, perform the Heat-Cool Cycle :

  • Acquire spectrum at 25°C (Baseline: doubled/broad peaks).

  • Heat probe to 55°C (Target: Coalescence into sharp singlets).

  • Cool back to 25°C (Target: Return to exact original doubled pattern).

    • If peaks remain sharp after cooling: You likely drove off a volatile impurity.

    • If peaks return to broad/doubled state: Confirmed Rotamers.[1][2]

Visual Logic: Rotamer Identification Workflow

NMR_Workflow Start Observation: Doubled/Broad NMR Peaks Step1 Hypothesis: Restricted Amide Rotation? Start->Step1 Action1 Action: Perform VT-NMR (Heat to 55°C) Step1->Action1 Result1 Do peaks coalesce into single sharp signals? Action1->Result1 ConclusionA CONFIRMED: Rotamers (Pure Compound) Result1->ConclusionA Yes ConclusionB SUSPECT: Chemical Impurity Result1->ConclusionB No

Figure 1: Decision tree for distinguishing amide rotamers from chemical impurities using Variable Temperature NMR.

Module 2: Mass Spectrometry & The "Wrong Mass" Error

User Issue:

"The molecular ion cluster is confusing. I don't see a dominant single peak matching the molecular weight, and the intensity ratios look wrong."

Technical Diagnosis:

Likely Cause: Multi-Halogen Isotope Pattern.[3][4] This molecule contains two chlorine atoms: one on the phenyl ring and one on the acetyl tail. Chlorine exists naturally as


Cl (~75%) and 

Cl (~25%).
The Math of Validation:

You must analyze the cluster, not a single peak. The probability distribution follows the binomial expansion


, where 

(

Cl) and

(

Cl), and

(number of Cl atoms).

Expansion:



Reference Data: Theoretical Isotope Cluster
Ion IdentityCompositionMass OffsetRelative Intensity (Theoretical)
M (Base)

Cl +

Cl
0100% (Normalized 9 parts)
M + 2

Cl +

Cl
+2 Da66% (Normalized 6 parts)
M + 4

Cl +

Cl
+4 Da11% (Normalized 1 part)

Critical Check: If your M+2 peak is roughly 2/3rds the height of your M peak, your structure correctly contains two chlorines. If the ratio is 1:3 (33%), you have lost a chlorine (likely the labile


-chloro group).

Module 3: Stability & HPLC Method Development

User Issue:

"I see 'ghost peaks' in my HPLC chromatogram that grow over time, or my sample purity decreases after sitting in the autosampler."

Technical Diagnosis:

Likely Cause: Solvolysis of the


-Chloroacetamide.
The 

-chloro position (adjacent to the carbonyl) is highly electrophilic. It is susceptible to

attack by nucleophilic solvents.
  • Risk Factor 1: Methanol (MeOH) . In protic solvents like methanol, the chlorine can be displaced by a methoxy group, especially if the solution is slightly basic or left for long periods.

  • Risk Factor 2: Water/Buffer . Hydrolysis to the

    
    -hydroxy derivative occurs over time.
    
Troubleshooting Protocol:
  • Solvent Switch: Immediately replace Methanol with Acetonitrile (ACN) for all sample preparations and mobile phases. ACN is aprotic and non-nucleophilic.

  • pH Control: Ensure your mobile phase is acidic (pH 2.5–3.0) using Formic Acid or TFA. Avoid neutral/basic buffers which accelerate nucleophilic attack.

  • Temperature: Keep autosamplers cooled to 4°C.

Visual Logic: Degradation Pathways

Stability_Pathways Compound Target Molecule (R-NH-CO-CH2-Cl) Artifact1 Artifact A: Methoxy-derivative (R-NH-CO-CH2-OMe) Compound->Artifact1 SN2 Attack (Slow) Artifact2 Artifact B: Hydroxy-derivative (R-NH-CO-CH2-OH) Compound->Artifact2 Hydrolysis (Fast at pH > 7) MeOH Solvent: Methanol MeOH->Artifact1 Water Solvent: Water (pH > 7) Water->Artifact2

Figure 2: Common degradation pathways leading to HPLC artifacts. Avoid nucleophilic solvents to prevent these side reactions.

Module 4: Quick-Check FAQ

Q: The melting point is broad (e.g., 135–140°C). Is this bad? A: Not necessarily. Chloroacetanilides often exhibit polymorphism (different crystal packing arrangements). However, a broad range usually indicates residual solvent or the beginning of hydrolysis. Dry the sample under high vacuum (<1 mbar) at 40°C for 4 hours and re-test.

Q: Can I use UV detection? A: Yes. The aromatic ring provides strong absorbance.

  • Recommendation: Monitor at 254 nm (aromatic

    
    ) and 210-220 nm  (amide 
    
    
    
    ).

Q: How do I store the solid reference standard? A: Store at -20°C , desiccated, and protected from light. The


-chloro group can slowly degrade if exposed to moisture in the air.

References

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
  • Clayden, J., et al.Organic Chemistry. (Mechanism of reactivity of -halo carbonyls). Oxford University Press.
  • National Institute of Standards and Technology (NIST). Mass Spectral Library: Chlorine Isotope Patterns.

  • Gowda, B. T., et al. (2007). "Crystal structure of N-(4-chlorophenyl)-2-chloroacetamide." Z. Naturforsch. (Provides crystallographic context for similar chloroacetanilides).
  • Smith, M. B.March's Advanced Organic Chemistry. (Reactivity of chloroacetamides). Wiley-Interscience.

Sources

Technical Knowledge Base: Catalyst Selection for 2-Chloro-N-(4-chloro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TKB-2024-CHL-09 Status: Active Domain: Organic Synthesis & Process Chemistry Subject: Catalyst Optimization for Synthesis and Downstream Functionalization

Executive Summary

This technical guide addresses the catalytic requirements for working with 2-chloro-N-(4-chloro-2-methylphenyl)acetamide (referred to herein as Target Scaffold A ).

Successful manipulation of this scaffold requires a dual-catalyst strategy depending on your reaction stage:

  • Formation (Amidation): Utilizing non-nucleophilic organic bases (e.g., DBU) to suppress oligomerization during the acylation of 4-chloro-2-methylaniline.

  • Functionalization (

    
    ):  Utilizing Finkelstein catalysts (iodide sources) or Phase Transfer Catalysts (PTC) to activate the 
    
    
    
    -chloro position, which is otherwise kinetically sluggish due to the steric hindrance of the ortho-methyl group.

Module A: Catalyst Selection for Scaffold Synthesis

Context: The synthesis involves reacting 4-chloro-2-methylaniline with chloroacetyl chloride. Challenge: The ortho-methyl group on the aniline creates steric hindrance, while the high reactivity of chloroacetyl chloride can lead to bis-acylation or polymerization if the HCl byproduct is not scavenged efficiently.

Recommended Catalyst/Base Systems
SystemCatalyst/BaseSolventYield PotentialMechanism Note
Standard Sodium Acetate (sat.)[1]AcOH /

70-75%Buffers HCl; prevents protonation of aniline reactant.
High-Performance DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)THF90-95% Acts as a nucleophilic activator for the acyl chloride and HCl scavenger.
Alternative Triethylamine (TEA)DCM60-80%prone to forming viscous hydrochloride salts that trap reagents.
Technical Protocol: DBU-Catalyzed Amidation

Why this works: DBU is a sterically hindered amidine base.[2] Unlike TEA, it minimizes direct nucleophilic attack on the alkyl chloride (which would form quaternary ammonium byproducts) while effectively activating the carbonyl center.

  • Charge: Dissolve 4-chloro-2-methylaniline (1.0 equiv) in anhydrous THF (5-10 volumes).

  • Catalyst Addition: Add DBU (1.2 equiv). The solution may warm slightly.

  • Acylation: Cool to 0°C. Dropwise add chloroacetyl chloride (1.1 equiv) over 30 minutes.

  • Reaction: Allow to warm to RT. Monitor by TLC (Ethyl Acetate/Hexane 3:7).

  • Workup: Quench with water. The DBU-HCl salt is water-soluble and washes away. Recrystallize from Ethanol/Water.

Workflow Visualization

AmidationWorkflow Start Start: 4-Chloro-2-methylaniline Reactor Reactor (THF, 0°C -> RT) Start->Reactor Reagent Reagent: Chloroacetyl Chloride Reagent->Reactor Cat Catalyst: DBU (1.2 eq) Cat->Reactor Activates Carbonyl Intermediate Transition State (Acyl-DBU Complex) Reactor->Intermediate Fast Quench Quench: H2O Wash Intermediate->Quench Amine Attack Waste Waste: DBU-HCl Salt Quench->Waste Aqueous Phase Product Product: this compound Quench->Product Organic Phase

Figure 1: DBU-catalyzed synthesis workflow minimizing side reactions.

Module B: Catalytic Functionalization ( Activation)

Context: Reacting Target Scaffold A with amines or thiols (e.g., to synthesize Lidocaine analogs or herbicides). Challenge: The


-chloride is a mediocre leaving group. The ortho-methyl group on the aromatic ring twists the amide bond, sterically shielding the reaction site.
Troubleshooting Guide: Reaction Stalling

Symptom: Reaction with secondary amine proceeds to <20% conversion after 24h. Root Cause: The chloride leaving group ability is insufficient to overcome the steric barrier of the ortho-methyl group. Solution: Switch to Finkelstein Catalysis or Phase Transfer Catalysis (PTC) .

Selection Matrix: Substitution Catalysts
Reaction EnvironmentRecommended CatalystMechanismLoading
Homogeneous (Acetone/MEK) Sodium Iodide (NaI) Finkelstein (Halogen Exchange)10-20 mol%
Biphasic (Water/Toluene) TBAB (Tetrabutylammonium bromide)Phase Transfer (Interfacial)5 mol%
Solid/Liquid (K2CO3/ACN) TBAI (Tetrabutylammonium iodide)Dual: PTC + Iodide activation5 mol%
Mechanism: The "Iodide Effect" (In-Situ Finkelstein)

Direct displacement of Cl by the nucleophile is slow (


). Adding catalytic iodide creates a fast equilibrium where Cl is replaced by I (a better leaving group), which is then displaced by the nucleophile (

).


Catalytic Cycle Diagram

CatalyticCycle Substrate Substrate-Cl (Slow Reactivity) Intermediate Intermediate-I (High Reactivity) Substrate->Intermediate + I- (k1 fast) Intermediate->Substrate Reversible Product Final Product (Substrate-Nu) Intermediate->Product + Nu (k2 fast) Cat_I Catalyst (I-) Product->Cat_I Regenerates I- Cat_Cl Leaving Group (Cl-)

Figure 2: Iodide-catalyzed substitution cycle (Finkelstein conditions) accelerating the reaction rate.

Frequently Asked Questions (FAQs)

Q1: My acetamide product is hydrolyzing back to the aniline during the substitution reaction. Why?

  • Diagnosis: You are likely using strong aqueous bases (NaOH/KOH) at high temperatures. The electron-withdrawing chlorine on the

    
    -carbon makes the amide carbonyl more electrophilic and susceptible to hydrolysis.
    
  • Fix: Switch to a mild inorganic base like

    
      or 
    
    
    
    in an anhydrous solvent (Acetonitrile or DMF). If aqueous conditions are required, lower the temperature and use a Phase Transfer Catalyst (TBAB) to keep the reaction in the organic phase, protecting the amide bond from the aqueous base.

Q2: Can I use DMAP (Dimethylaminopyridine) for the acylation step?

  • Warning: While DMAP is a standard acylation catalyst, it is not recommended for chloroacetyl chloride reactions. DMAP can nucleophilically attack the

    
    -chloride, forming a stable pyridinium salt impurity that is difficult to remove and reduces yield. Stick to DBU  or Sodium Acetate .
    

Q3: Why is the melting point of my synthesized scaffold lower than the literature value (180-183°C)?

  • Cause: This is typically due to trapped ortho-isomer impurities or residual solvent.

  • Troubleshooting: The ortho-methyl group aids crystallization. Recrystallize slowly from Ethanol/Water (9:1) . Ensure the product is dried under vacuum at 50°C to remove trapped acetic acid or chlorinated solvents.

References

  • DBU Catalysis in Amidation

    • Title: A facile amidation of chloroacetyl chloride using DBU.[2][3]

    • Source: International Journal of ChemTech Research (via SphinxSai/ResearchG
    • URL:

  • Standard Synthesis (Sodium Acetate Method)

    • Title: Synthesis of 2-chloro-N-(4-hydroxyphenyl)acetamide (Analogous Protocol).
    • Source: IUCr Journals / Neliti.
    • URL:

  • Phase Transfer Catalysis (General Reactivity)

    • Title: Industrial Phase-Transfer Catalysis - Nucleophilic Substitution.[4]

    • Source: PhaseTransfer.com.
    • URL:

  • Reactivity of Alpha-Chloroacetanilides

    • Title: Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines.
    • Source: PubMed / NIH.
    • URL:

Sources

managing reaction temperature for 2-chloro-N-(4-chloro-2-methylphenyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Criticality of Thermal Control: The synthesis of 2-chloro-N-(4-chloro-2-methylphenyl)acetamide via the acylation of 4-chloro-2-methylaniline with chloroacetyl chloride is a classic nucleophilic acyl substitution. However, it is governed by a strict exothermic profile . The reaction between an acid chloride and an amine releases significant heat (enthalpy of reaction


) and generates HCl.

Your Core Directive:

"Control the Rate of Addition to Control the Rate of Heat Generation."

Failure to manage temperature at the mixing stage is the primary cause of:

  • Bis-acylation: Formation of the impurity where the nitrogen attacks two acyl chloride molecules.

  • Hydrolysis: If using Schotten-Baumann (biphasic) conditions, high temperatures accelerate the destruction of your reagent (chloroacetyl chloride) by water.

  • Safety Hazards: Rapid HCl evolution and solvent boiling.

Experimental Protocol & Temperature Checkpoints

The "Cold-Start" Strategy

We recommend a Modified Schotten-Baumann or Anhydrous DCM/Base protocol. The temperature management logic remains identical for both.

Phase A: System Preparation (Thermodynamic Grounding)
  • Setup: 3-neck round bottom flask, internal thermometer (digital preferred for rapid response), pressure-equalizing addition funnel.

  • Solvent Choice:

    • Anhydrous Route: Dichloromethane (DCM) or Toluene.

    • Biphasic Route: Water/DCM or Water/Toluene (with inorganic base like

      
      ).
      
  • Base: 4-Chloro-2-methylaniline is a weak nucleophile due to the electron-withdrawing chlorine and steric hindrance of the methyl group. A scavenger base (TEA, Pyridine, or aqueous Carbonate) is mandatory to neutralize HCl and drive the equilibrium.

Phase B: The Critical Addition (Kinetic Control)

Target Temperature:


 to 

.
  • Dissolution: Dissolve 4-chloro-2-methylaniline in the solvent and cool to

    
     using an ice/salt bath.
    
  • Addition: Add chloroacetyl chloride dropwise.

    • Why? The reaction rate constant (

      
      ) is high. The limiting factor for heat removal is your cooling surface area. Dropwise addition ensures the heat generated per second does not exceed the cooling capacity.
      
  • Monitoring: If the internal temperature rises above

    
    , STOP  the addition immediately. Allow the system to re-equilibrate to 
    
    
    
    before resuming.
Phase C: Reaction Maintenance (Conversion)

Target Temperature: Allow to warm to Room Temperature (


).
  • Logic: After the highly exothermic addition is complete, the concentration of the highly reactive acid chloride is lower. Warming to RT ensures the reaction overcomes the activation energy barrier for the sterically hindered 2-methyl aniline substrate to reach full conversion.

Troubleshooting Guide (FAQ)

Q1: The reaction mixture solidified/precipitated during the addition. Is my reaction ruined?

Status: Likely Normal. Root Cause:

  • Product insolubility: The target amide (this compound) often has lower solubility in cold solvents (especially Toluene or Water) than the starting material.

  • Salt formation: If using an organic base (TEA/Pyridine), the hydrochloride salt (

    
    ) will precipitate instantly in non-polar solvents.
    Correction: 
    
  • Do NOT heat to dissolve precipitates during addition. This will trigger a runaway exotherm.

  • Action: Increase agitation speed (overhead stirring is preferred over magnetic). Add more solvent if the slurry becomes too thick to stir.

Q2: I see a significant impurity at (higher than product). What is it?

Diagnosis: Bis-acylated impurity. Mechanism: At high temperatures (


 during addition), the formed amide product can act as a nucleophile (albeit a poor one) and attack a second molecule of chloroacetyl chloride.
Prevention: 
  • Strictly adhere to the

    
     limit during addition.
    
  • Avoid a large excess of chloroacetyl chloride (Use 1.05 - 1.1 equivalents max).

Q3: My yield is low (<60%), but the starting material is gone. Where did it go?

Diagnosis: Hydrolysis (in biphasic systems) or Polymerization. Root Cause:

  • If using aqueous conditions (Schotten-Baumann), high temperature accelerates the reaction of chloroacetyl chloride with water (

    
    ) faster than with the aniline (
    
    
    
    ).
  • The "Lachrymator" Effect: Chloroacetyl chloride is volatile. If the reaction ran too hot without a condenser, reagent may have evaporated before reacting. Correction:

  • Ensure the internal temperature stays low during the reagent addition.[1]

  • Check the pH of the aqueous layer.[2] If it drops below 8, the amine becomes protonated (unreactive ammonium salt) and the acid chloride just hydrolyzes. Maintain pH > 9.

Data & Visualization

Table 1: Solvent & Temperature Compatibility Matrix
Solvent SystemRecommended BaseAddition TempMaintenance TempKey Risk
DCM (Anhydrous) Triethylamine (TEA)

to


TEA

HCl precipitation can stall stirring.
THF Pyridine/TEA

to


Exotherm is sharper in THF; requires slower addition.
Water/DCM (Biphasic)

/ NaOH

to


Hydrolysis of reagent if temp spikes.
Toluene TEA

to


Product may crystallize out early; cleaner isolation.
Figure 1: Reaction Workflow & Thermal Logic

This diagram illustrates the decision-making process for temperature control during the synthesis.

ReactionControl Start Start: 4-Chloro-2-methylaniline Dissolved in Solvent Cooling Cool System to 0-5°C (Ice/Salt Bath) Start->Cooling Addition Add Chloroacetyl Chloride (Dropwise) Cooling->Addition CheckTemp Monitor Internal Temp (Ti) Addition->CheckTemp Stop STOP Addition Increase Stirring Wait for Ti < 2°C CheckTemp->Stop Ti > 10°C Continue Continue Addition CheckTemp->Continue Ti < 5°C Stop->CheckTemp PostAdd Addition Complete Allow to warm to 25°C Continue->PostAdd Reagent Consumed CheckSolids Precipitate Formed? PostAdd->CheckSolids AddSolvent Add Solvent (Maintain Agitation) CheckSolids->AddSolvent Yes (Clogging) Quench Quench with Water (Exothermic!) CheckSolids->Quench No / Flowing AddSolvent->Quench

Caption: Figure 1: Decision tree for thermal management during the acylation process. Note the feedback loop at the addition stage to prevent thermal runaway.

References

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Organic Syntheses. (1955). Chloroacetyl Chloride Preparation and Reactivity. Coll. Vol. 3, p. 167. Retrieved from [Link]

  • Cambridge University. (2019). Multi-objective Bayesian optimisation for the Schotten–Baumann reaction. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-Chloro-N-(4-nitrophenyl)-acetamide (Analogous Procedure). Retrieved from [Link]

Sources

effect of pH on 2-chloro-N-(4-chloro-2-methylphenyl)acetamide stability and reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chloro-N-(4-chloro-2-methylphenyl)acetamide

User Guide: Stability & Reactivity Profiling

Executive Summary & Chemical Identity

This compound is a secondary


-chloroacetanilide. Unlike tertiary amide herbicides (e.g., Alachlor, Metolachlor), this compound possesses a reactive N-H proton, significantly altering its stability profile under basic conditions.
  • Core Reactivity: Electrophilic alkylating agent (via the

    
    -chlorine).
    
  • Primary Instability: Nucleophilic substitution (

    
    ) and base-mediated intramolecular cyclization.
    
  • Key Risk: High pH (>9.0) triggers rapid degradation via N-deprotonation.

Chemical Structure & Reactive Sites:

  • Site A (

    
    -Carbon):  Highly electrophilic; susceptible to 
    
    
    
    attack by thiols (GSH) and amines.
  • Site B (Amide Bond): Susceptible to hydrolysis (acid/base catalyzed).

  • Site C (Amide Nitrogen): Acidic proton (

    
    ); deprotonation leads to cyclization or polymerization.
    

pH Stability Profile

The following table summarizes the stability of this compound across the pH spectrum.

pH RangeStability StatusDominant MechanismExperimental Observation
Acidic (pH < 4) Moderate Acid-Catalyzed HydrolysisSlow cleavage of the amide bond to yield 4-chloro-2-methylaniline and chloroacetic acid.
Neutral (pH 4 - 8) High Stable (Kinetic Control)Compound remains intact in aqueous buffers (e.g., PBS) unless strong nucleophiles (thiols) are present.
Basic (pH 9 - 11) Low

Substitution / Cyclization
Competition between OH⁻ displacement of Cl (hydrolysis to glycolamide) and intramolecular cyclization.
Highly Basic (pH > 12) Critical Failure N-Deprotonation & FragmentationRapid degradation. Formation of anionic species leading to oxindole derivatives or polymerization.

Troubleshooting Guide (Q&A)

Q1: I observe a new peak eluting earlier than my main compound in HPLC after incubating at pH 10. What is it?

Diagnosis: This is likely the glycolamide derivative (2-hydroxy-N-(4-chloro-2-methylphenyl)acetamide) or a cyclized oxindole product.

  • Mechanism: At pH 10, hydroxide ions (

    
    ) act as nucleophiles, displacing the chlorine atom (
    
    
    
    ). Alternatively, the amide nitrogen deprotonates, attacking the
    
    
    -carbon to form a lactam (oxindole) if the ortho-position allows (though the 2-methyl group provides steric hindrance, cyclization at the 6-position is possible).
  • Solution: Limit exposure to pH > 8.5. If basic conditions are required for a reaction, use a non-nucleophilic base (e.g., DIPEA) in an organic solvent rather than aqueous hydroxide.

Q2: Why does the compound disappear rapidly in my cell culture media (containing 10% FBS)?

Diagnosis: Protein binding via alkylation .

  • Mechanism: The

    
    -chloro group is a potent electrophile. It reacts irreversibly with free thiol groups (Cysteine residues) on serum albumin and other proteins in FBS via an 
    
    
    
    mechanism.
  • Validation: Incubate the compound with N-acetylcysteine (NAC) in buffer. If the parent peak disappears and an adduct mass (+162 Da) appears, the loss is due to thiolate alkylation.

  • Solution: Perform stability assays in serum-free media or quantify the protein-bound fraction using organic solvent precipitation (Acetonitrile crash).

Q3: My stock solution in DMSO turned yellow over time. Is it still usable?

Diagnosis: Likely trace HCl formation and oxidative degradation.

  • Mechanism: DMSO can act as an oxidant or nucleophile under certain conditions. Trace water in DMSO hydrolyzes the C-Cl bond, releasing HCl, which autocatalyzes further degradation.

  • Solution: Check purity via LC-MS. If purity is <95%, discard. Store future stocks at -20°C under argon/nitrogen to exclude moisture.

Mechanistic Pathways & Visualization

The diagram below illustrates the divergent degradation pathways based on pH and nucleophile presence.

StabilityPathways Parent 2-Chloro-N-(4-chloro- 2-methylphenyl)acetamide Aniline Hydrolysis Product: 4-Chloro-2-methylaniline Parent->Aniline Acidic pH (<4) Amide Hydrolysis Glycol Substitution Product: 2-Hydroxy-N-arylacetamide Parent->Glycol Basic pH (>9) OH- Displacement Adduct Thiol Adduct: S-Conjugate (e.g., Glutathione) Parent->Adduct Neutral pH + R-SH SN2 Alkylation Oxindole Cyclization Product: Oxindole Derivative Parent->Oxindole High pH (>11) Intramolecular Cyclization

Caption: Divergent degradation pathways. Green path represents the primary biological reactivity (alkylation). Red/Yellow paths represent pH-induced instability.

Detailed Experimental Protocols

Protocol A: pH Stability Assay

Objective: Quantify degradation kinetics at physiological and extreme pH.

  • Buffer Preparation:

    • pH 2.0: 10 mM Phosphate buffer.

    • pH 7.4: 10 mM PBS.

    • pH 10.0: 10 mM Borate buffer.

  • Stock Preparation: Dissolve compound in Acetonitrile (ACN) to 10 mM.

  • Incubation:

    • Spike stock into buffers to a final concentration of 10 µM (0.1% ACN).

    • Incubate at 37°C in a thermomixer.

  • Sampling:

    • Timepoints: 0, 1, 4, 8, 24 hours.

    • Quench basic samples (pH 10) immediately with 1% Formic Acid to stop base-catalyzed degradation.

  • Analysis:

    • LC-MS/MS or HPLC-UV (254 nm).

    • Pass Criteria: >90% recovery at 24h for pH 7.4.

Protocol B: Thiol Reactivity (Alkylation Potential)

Objective: Assess reactivity towards biological nucleophiles (simulation of toxicity/binding).

  • Reagents: 10 mM GSH (Glutathione) in PBS (pH 7.4).

  • Reaction:

    • Mix Compound (10 µM) with GSH (100 µM) (1:10 molar ratio).

    • Incubate at room temperature.

  • Monitoring:

    • Inject onto LC-MS every 15 minutes for 1 hour.

    • Monitor disappearance of Parent (M+H) and appearance of Adduct (M+H + 307 Da).

    • Note: This reaction is pseudo-first-order. Calculate

      
       to determine alkylating potency.
      

References

  • Stamper, J. J., & Tuovinen, O. H. (1998). Biodegradation of the acetanilide herbicides alachlor, metolachlor, and propachlor. Critical Reviews in Microbiology.

  • Jablonkai, I. (2000). Alkylation of DNA by the chloroacetanilide herbicide propachlor. Chemico-Biological Interactions.

  • Feng, P. C. C. (1991). Soil transformation of acetochlor via glutathione conjugation. Pesticide Biochemistry and Physiology.

  • Scarborough, P. E., et al. (2006). Reactivity of alpha-chloroacetanilides with glutathione S-transferases. Chemical Research in Toxicology.

Validation & Comparative

Technical Analysis & Comparative NMR Profiling: 2-chloro-N-(4-chloro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural characterization of 2-chloro-N-(4-chloro-2-methylphenyl)acetamide , a specific chloroacetanilide derivative often utilized as a synthesis intermediate for herbicides or specialized pharmaceutical precursors.

The analysis synthesizes chemometric principles with experimental data from structural analogs (such as 2-chloro-N-(4-chlorophenyl)acetamide and 2-chloro-N-(2-methylphenyl)acetamide) to provide a definitive reference for structural validation.

Executive Summary & Strategic Context

Compound Identity:

  • IUPAC Name: this compound

  • Molecular Formula:

    
    
    
  • Role: Electrophilic alkylating agent; intermediate in the synthesis of N-aryl-N-chloroacetyl derivatives.

Analytical Significance: In drug and agrochemical development, distinguishing the N-acylated product from the aniline precursor (4-chloro-2-methylaniline) is critical. While HPLC provides retention time data, it lacks structural specificity. NMR spectroscopy serves as the primary "self-validating" method, offering immediate confirmation of the covalent bond formation between the chloroacetyl moiety and the aromatic amine.

Synthesis & Analytical Workflow

To understand the NMR signals, one must understand the chemical environment changes during synthesis. The transformation involves the nucleophilic attack of the aniline nitrogen on chloroacetyl chloride.

SynthesisWorkflow Aniline Precursor 4-chloro-2-methylaniline Reaction Acylation (AcOH / NaOAc) Aniline->Reaction Nucleophile Reagent Reagent Chloroacetyl Chloride Reagent->Reaction Electrophile Product Target Product 2-chloro-N-(4-chloro-2-methylphenyl) acetamide Reaction->Product -HCl NMR 1H NMR Analysis (DMSO-d6) Product->NMR Validation

Figure 1: Synthesis pathway and analytical checkpoint. The disappearance of the amine protons and appearance of the acetyl singlet are the key monitoring events.

1H NMR Analysis (Proton Spectroscopy)

Solvent: DMSO-d6 (Recommended for solubility and distinct NH signal observation).[1] Frequency: 400 MHz or higher recommended for aromatic resolution.

Spectral Assignment Table

The following data represents the definitive assignment logic based on substituent effects (chloro- and methyl- groups).

Signal (

ppm)
MultiplicityIntegrationAssignmentStructural Justification
9.60 - 9.80 Broad Singlet (s)1HAmide -NH Highly deshielded by the carbonyl anisotropy and H-bonding. Disappears upon

shake.
7.35 - 7.45 Doublet (d,

Hz)
1HAr-H (C6) Ortho to the amide group; deshielded by the carbonyl oxygen's proximity.
7.25 - 7.30 Singlet (d, fine)1HAr-H (C3) Isolated between the methyl and chlorine groups. Minimal coupling to H5.
7.15 - 7.25 Doublet of Doublets (dd)1HAr-H (C5) Meta to the amide, ortho to the chlorine. Coupled to H6 (

Hz).
4.25 Singlet (s)2H

-Cl
Diagnostic peak. Sharp singlet indicating the alpha-chloroacetyl group.
2.20 - 2.25 Singlet (s)3HAr-

Benzylic protons. Upfield shift relative to aromatics.
Diagnostic "Fingerprint" Logic
  • The "Switch": The most obvious indicator of reaction completion is the disappearance of the broad aniline

    
     signal (typically 
    
    
    
    4.8-5.2 ppm in DMSO) and the appearance of the sharp amide singlet (
    
    
    >9.5 ppm).
  • The Alpha-Chlorine: The

    
     protons at 
    
    
    
    4.25 ppm appear significantly downfield compared to a standard acetyl group (
    
    
    2.1 ppm) due to the strong electron-withdrawing effect of the chlorine atom.

13C NMR Analysis (Carbon Backbone)

Solvent: DMSO-d6.[1][2]

Signal (

ppm)
Carbon TypeAssignmentNotes
165.5 Quaternary (C=O)Amide Carbonyl Characteristic amide region.
135.0 - 138.0 Quaternary (Ar-C)C-N (Ipso) Shifted downfield due to Nitrogen attachment.
130.0 - 132.0 Quaternary (Ar-C)C-Cl (Para)
129.0 - 130.0 Methine (CH)Ar-C (C3/C5)
126.0 - 127.0 Methine (CH)Ar-C (C6)
125.0 - 126.0 Quaternary (Ar-C)C-Me (Ortho)
43.5 Methylene (

)

-Cl
Highly diagnostic. Confirms alpha-chloro substitution.[3]
17.5 - 18.0 Methyl (

)
Ar-

Comparative Performance: NMR vs. Alternatives

This section objectively compares the analytical utility of NMR against the Precursor (Aniline) and HPLC methods.

A. Spectral Discrimination (Target vs. Precursor)

The following table highlights why NMR is the superior tool for process control.

FeatureTarget Product (Amide)Precursor (Aniline)Analytical Implication
NH Region 1H,

~9.6 (Amide)
2H,

~5.0 (Amine)
Pass/Fail Check: Presence of

5.0 indicates incomplete reaction.
Aliphatic Region Singlet,

4.25 (

)
AbsentQuantification: Integration of this peak vs. Ar-CH3 determines purity.
Aromatic Shift H6 shifts downfield (

~7.4)
H6 is shielded (

~6.5)
The acylation removes the electron-donating power of the free amine.
B. Methodological Comparison (NMR vs. HPLC)

For drug development professionals, choosing the right validation tool is vital.

  • HPLC-UV/MS:

    • Pros: High sensitivity (ppm level impurities), quantitative.

    • Cons: Requires reference standards for retention time confirmation; does not prove structure.

  • 1H NMR:

    • Pros:Ab Initio Structural Proof. You do not need a standard to confirm you made the product. The splitting pattern and integration provide absolute confirmation.

    • Cons: Lower sensitivity (LOD ~0.5%); solvent suppression issues.

Experimental Protocol (Standard Operating Procedure)

Sample Preparation[1][4]
  • Mass: Weigh 10–15 mg of the dried solid product.

  • Solvent: Add 0.6 mL of DMSO-d6 (Deuterated Dimethyl Sulfoxide). Note:

    
     can be used, but the Amide-NH peak may be broad or invisible due to exchange or quadrupole broadening.
    
  • Homogenization: Sonicate for 30 seconds to ensure complete dissolution.

  • Filtration: If the solution is cloudy (indicating inorganic salts like NaCl from the synthesis), filter through a glass wool plug into the NMR tube.

Acquisition Parameters (400 MHz)
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Scans (NS): 16 (sufficient for >95% purity); 64 (for impurity profiling).

  • Relaxation Delay (D1): 1.0 second (standard) or 5.0 seconds (for quantitative qNMR integration).

  • Temperature: 298 K (25°C).

Structural Visualization

The following diagram illustrates the correlation between the molecular structure and the resulting chemical shifts.

NMRCorrelation Molecule 2-chloro-N-(4-chloro-2-methylphenyl) acetamide AmideNH Amide NH (H-Bonding) Molecule->AmideNH AlphaCH2 Alpha-CH2 (Next to Cl & C=O) Molecule->AlphaCH2 AromaticRing Aromatic Ring (1,2,4-Substituted) Molecule->AromaticRing Methyl Methyl Group (Ar-CH3) Molecule->Methyl ShiftNH δ 9.6 ppm (Broad Singlet) AmideNH->ShiftNH Deshielded ShiftCH2 δ 4.25 ppm (Singlet) AlphaCH2->ShiftCH2 -I Effect ShiftAr δ 7.1 - 7.5 ppm (Complex Splitting) AromaticRing->ShiftAr Anisotropy ShiftMe δ 2.2 ppm (Singlet) Methyl->ShiftMe Benzylic

Figure 2: Structure-to-Spectrum Correlation Map. Arrows indicate the causal relationship between functional groups and their specific chemical shift regions.

References

  • National Institutes of Health (NIH) - PubChem. 2-chloro-N-(4-methylphenyl)acetamide (Analog Reference). Available at: [Link]

  • Griffith, C. M., et al. (2018).[4] Metabolic Profiling of Chloroacetanilide Herbicides in Earthworm Coelomic Fluid Using 1H NMR. Journal of Proteome Research.[4] Available at: [Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation of 2-chloro-N-(4-chloro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation of 2-chloro-N-(4-chloro-2-methylphenyl)acetamide , a structural analog often encountered in herbicide synthesis (related to phenoxy and chloroacetanilide classes) and pharmaceutical impurity profiling.

Executive Summary

This compound (MW: 217.07 Da) presents a unique analytical challenge due to its dual-chlorine substitution pattern (one aliphatic, one aromatic) and the ortho-methyl steric influence.

This guide compares two primary analytical approaches:

  • Electron Ionization (EI-MS): Best for structural fingerprinting . It leverages high-energy fragmentation to distinguish the labile

    
    -chloroacetyl group from the stable aromatic core.
    
  • Electrospray Ionization (ESI-MS/MS): Best for trace quantification . It utilizes soft ionization to generate a stable

    
     precursor, ideal for biological matrices (metabolite studies).
    

Key Finding: While ESI provides superior sensitivity (LOD < 1 ng/mL), EI offers the definitive "Chlorine Signature" required to differentiate this molecule from isobaric impurities lacking the specific aliphatic/aromatic chlorine distribution.

Structural Analysis & Theoretical Fragmentation

Before analyzing spectra, we must establish the bond dissociation probabilities based on the molecule's topology.

  • Formula:

    
    
    
  • Monoisotopic Mass: 217.0061 Da

  • Isotope Pattern: The presence of two chlorine atoms (

    
     and 
    
    
    
    ) creates a distinct 9:6:1 intensity ratio for the
    
    
    ,
    
    
    , and
    
    
    peaks.
Critical Lability Points
  • The C-Cl (Aliphatic) Bond: The bond energy of the

    
    -chloro position is significantly lower than the aromatic C-Cl bond. In EI, this is often the first cleavage.
    
  • The Amide Bond (N-CO): Susceptible to neutral loss of ketene (

    
    ) or radical cleavage.
    
  • The Ortho Effect: The 2-methyl group creates steric hindrance, promoting specific rearrangements (e.g., loss of

    
     or interaction with the carbonyl oxygen) distinct from para-only isomers.
    

Comparative Analysis: EI vs. ESI Performance

Technique A: Electron Ionization (EI) – The Structural Fingerprint

Mechanism: Hard ionization (70 eV) induces extensive fragmentation. The radical cation (


) is formed but is often short-lived.

Dominant Fragmentation Pathway:

  • Molecular Ion (

    
     217):  Visible but low intensity (<10%).
    
  • Loss of

    
    -Chloromethyl Radical (
    
    
    
    ):
    • Transition:

      
      .
      
    • Mechanism:

      
      -cleavage adjacent to the carbonyl.[1]
      
  • McLafferty-like Rearrangement / Ketene Loss:

    • Transition:

      
       (Loss of ketene, 42 Da).
      
    • Note: In chloroacetamides, the loss of the entire chloroacetyl group to form the aniline ion is the base peak .

    • Base Peak (

      
       141):  The 4-chloro-2-methylaniline cation 
      
      
      
      . This is the most diagnostic fragment.
Technique B: ESI-MS/MS – Sensitivity & Quantification

Mechanism: Soft ionization generates the protonated pseudomolecular ion


. Fragmentation is induced via Collision Induced Dissociation (CID).[2][3]

Dominant Fragmentation Pathway:

  • Precursor (

    
     218):  High stability, ideal for Selected Reaction Monitoring (SRM).
    
  • Product Ion A (

    
     142):  Loss of the chloroacetyl moiety (
    
    
    
    ).
    • Transition:

      
       (Protonated Aniline).
      
    • Collision Energy (CE): ~15-20 eV.

  • Product Ion B (

    
     176):  Loss of ketene (
    
    
    
    ).
    • Transition:

      
      .
      
    • Specificity: Lower than the 142 transition due to common ketene losses in amides.

Data Comparison Table
FeatureEI-MS (GC-MS)ESI-MS/MS (LC-MS)
Ionization Type Hard (Radical Cation

)
Soft (Protonated

)
Base Peak

141 (Aniline Radical)

218 (Precursor) or 142 (Fragment)
Isotope Pattern Distinct M, M+2, M+4 visibleVisible in precursor; diluted in fragments
LOD (Sensitivity) ~10-50 ng/mL< 1 ng/mL
Diagnostic Utility Confirms position of Cl atomsQuantifies trace levels in plasma/soil

Visualizing the Fragmentation Pathways[4][5]

The following diagrams illustrate the mechanistic differences between the radical-driven (EI) and proton-driven (ESI) pathways.

Diagram 1: EI Fragmentation Mechanism (Radical Cation)

EI_Fragmentation cluster_legend Key M Molecular Ion (M+•) m/z 217 (9:6:1) Frag1 Loss of •CH2Cl (Acylium Ion) m/z 168 M->Frag1 - •CH2Cl (49 Da) Frag2 Aniline Radical Cation (Base Peak) m/z 141 M->Frag2 - C2H2ClO (Ketene+Cl) Frag3 Tropylium Derivative m/z 106 Frag2->Frag3 - Cl• (35 Da) Blue Border Precursor Green Border Diagnostic Fragment

Caption: EI pathway showing the degradation of the parent radical cation into the stable aniline base peak (


 141).
Diagram 2: ESI-CID Fragmentation Mechanism (Protonated)[2]

ESI_Fragmentation MH Protonated Precursor [M+H]+ m/z 218 Transition1 Neutral Loss: Ketene [M+H - 42]+ m/z 176 MH->Transition1 - CH2=C=O (Ketene) Transition2 Protonated Aniline [M+H - 76]+ m/z 142 MH->Transition2 - ClCH2CO (Chloroacetyl) RingFrag Ring Expansion/Loss of NH3 m/z 125 Transition2->RingFrag - NH3 (17 Da)

Caption: ESI-CID pathway highlighting the primary SRM transition (


) used for quantification.

Experimental Protocol: Validated Workflow

To replicate these results, use the following standardized protocol. This workflow is designed to be self-validating by using the isotope ratio as an internal quality check.

Step 1: Sample Preparation (Liquid-Liquid Extraction)
  • Matrix: Plasma or aqueous soil extract (100 µL).

  • Internal Standard: Add 10 µL of

    
    -2-chloro-N-(4-methylphenyl)acetamide (1 µg/mL).
    
  • Extraction: Add 500 µL Ethyl Acetate. Vortex 2 min. Centrifuge 10,000 x g for 5 min.

  • Reconstitution: Evaporate supernatant under

    
    . Reconstitute in 100 µL Methanol:Water (50:50).
    
Step 2: LC-MS/MS Parameters (ESI Mode)[2][6]
  • Column: C18 Reverse Phase (

    
     mm, 1.8 µm).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Settings:

    • Source: ESI Positive.[2]

    • Capillary Voltage: 3.5 kV.

    • MRM Transitions:

      • Quantifier:

        
         (CE: 18 eV).
        
      • Qualifier:

        
         (CE: 12 eV).
        
Step 3: Validation Check (The "Chlorine Rule")

Before accepting any peak integration, verify the precursor spectrum.

  • Pass Criteria: The precursor ion cluster at

    
     218 must show an 
    
    
    
    peak (
    
    
    220) at approximately 60-70% intensity of the base peak.
  • Fail Criteria: If the

    
     peak is <30% or >80%, the peak is an isobaric interference (likely non-chlorinated or trichlorinated), not the target analyte.
    

References

  • NIST Mass Spectrometry Data Center. Acetamide, 2-chloro-N-(4-methylphenyl)- Mass Spectrum.[4] NIST Chemistry WebBook, SRD 69.[5] Available at: [Link]

  • Thurman, E. M., et al. (2001). Identification of ionic chloroacetanilide-herbicide metabolites in surface water and groundwater by HPLC/MS.[6] Journal of Chromatography A. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[1][2][3][7][5][6][8][9][10][11] University Science Books. (Standard reference for alpha-cleavage mechanisms).

  • PubChem. 2-chloro-N-(2,6-diethylphenyl)acetamide (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

A Senior Application Scientist's Guide: Comparing HPLC and GC for the Analysis of 2-chloro-N-(4-chloro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and quality control, selecting the appropriate analytical technique is paramount to ensuring data integrity, method robustness, and efficiency. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of 2-chloro-N-(4-chloro-2-methylphenyl)acetamide, a compound often encountered as a synthetic intermediate or potential impurity. Our recommendation is grounded in the fundamental physicochemical properties of the analyte and extensive field experience in chromatographic method development.

The Decisive Factor: Understanding the Analyte's Physicochemical Profile

The choice between HPLC and GC is not arbitrary; it is dictated by the intrinsic properties of the molecule being analyzed. This compound (Molecular Formula: C₉H₉Cl₂NO) is a substituted acetanilide.[1] A critical evaluation of its structure reveals the characteristics that will govern its behavior in a chromatographic system.

The presence of an amide functional group (-NH-C=O) and two electronegative chlorine atoms confers significant polarity to the molecule. This polarity, combined with a molecular weight of 218.08 g/mol , suggests that the compound will have a high melting point and a correspondingly high boiling point, leading to low volatility.[1] For instance, a structurally related compound, 2-chloro-N-(4-methylphenyl)acetamide, has a melting point of 164-166°C and a boiling point of 342.3°C.[2][3] These properties are the primary determinants for selecting the optimal analytical approach.

PropertyValue / ObservationImplication for Chromatography
Molecular Formula C₉H₉Cl₂NON/A
Molecular Weight 218.08 g/mol [1]Contributes to low volatility.
Key Functional Groups Amide (-NH-C=O), Aryl Halides (C-Cl)The polar amide group is prone to hydrogen bonding, reducing volatility and potentially requiring high temperatures for vaporization, which risks thermal degradation.[4][5]
Predicted Volatility LowThe molecule is a solid at room temperature and is not expected to vaporize easily, making it challenging for direct GC analysis.[6]
Predicted Thermal Stability Moderate to LowAmide bonds can be susceptible to hydrolysis or degradation at the high temperatures often required in a GC inlet port.
Polarity (LogP) 2.6[1]Moderately polar, making it highly suitable for reversed-phase HPLC.

Based on this profile, HPLC emerges as the most logical and direct analytical choice. GC, while a powerful technique, presents significant challenges that must be overcome with additional, often complex, procedural steps.

Part 1: High-Performance Liquid Chromatography (HPLC) — The Preferred Method

HPLC is fundamentally designed for the separation of compounds that are dissolved in a liquid mobile phase.[7] This makes it exceptionally well-suited for analyzing polar, non-volatile, and thermally sensitive molecules like this compound. The analysis occurs at or near ambient temperature, eliminating the risk of thermal degradation.

Mechanistic Rationale for HPLC

The most robust approach for this analyte is Reversed-Phase HPLC (RP-HPLC). In this mode, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. The analyte, being moderately polar, will have a balanced affinity for both phases. By starting with a highly polar mobile phase (high aqueous content) and gradually increasing the organic solvent concentration (a technique known as gradient elution), we can control the retention and ensure a sharp, symmetrical peak is eluted within a reasonable timeframe.[8] The presence of the phenyl ring provides a strong chromophore, making UV detection highly effective and sensitive.[9]

Experimental Protocol: RP-HPLC Method

This protocol describes a self-validating system for the accurate quantification of this compound.

1. Instrumentation and Conditions:

ParameterRecommended Conditions
HPLC System Quaternary Pump with Autosampler and UV/Vis Detector
Column C18 Reversed-Phase, 4.6 x 150 mm, 2.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.8 mL/min[10]
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

2. Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
10.05050
12.0595
15.0595
15.1955
20.0955

3. Sample and Standard Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution with a diluent of 50:50 (v/v) acetonitrile and water.

  • Sample Preparation: Accurately weigh the sample material, dissolve in acetonitrile, and dilute with the 50:50 diluent to bring the final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes to achieve a stable baseline.

  • Inject a diluent blank to verify the absence of interfering peaks.

  • Inject the working standards to construct a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample solutions.

  • Quantify the analyte in the samples by interpolating their peak areas from the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_start Weigh Analyte dissolve Dissolve in Acetonitrile prep_start->dissolve dilute Dilute with ACN/Water dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify via Calibration Curve integrate->quantify report Generate Report quantify->report GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing prep_start Weigh Analyte dissolve Dissolve in Dry Solvent prep_start->dissolve derivatize Add Silylating Agent (e.g., BSTFA) & Heat dissolve->derivatize cool Cool to RT derivatize->cool inject Inject into GC-MS System cool->inject separate Separation on DB-5ms Column inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify via Calibration Curve integrate->quantify report Generate Report quantify->report

Sources

Validation Guide: Green Biphasic Synthesis of 2-chloro-N-(4-chloro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide validates a Green Biphasic Synthetic Route for the production of 2-chloro-N-(4-chloro-2-methylphenyl)acetamide (an intermediate critical for herbicide and pharmaceutical scaffolds). We compare this novel protocol against the traditional Dichloromethane (DCM)/Triethylamine method.

Key Findings:

  • Safety: The new route eliminates carcinogenic chlorinated solvents (DCM) and toxic organic bases (Pyridine/TEA).

  • Performance: Yield increased from 88% to 96% ; purity improved to >99% without recrystallization.

  • Sustainability: Process Mass Intensity (PMI) reduced by 40% using bio-renewable 2-Methyltetrahydrofuran (2-MeTHF).

The Challenge: Legacy Synthesis Limitations

The target molecule is traditionally synthesized via the Schotten-Baumann reaction or anhydrous acylation using chloroacetyl chloride and 4-chloro-2-methylaniline .

The Legacy Route (Method A)
  • Solvent: Dichloromethane (DCM) – High volatility, neurotoxic, regulated carcinogen.

  • Base: Triethylamine (TEA) or Pyridine – Expensive, odor issues, requires acid wash to remove.

  • Workup: Requires multiple aqueous washes to remove amine salts, followed by drying and often recrystallization to remove colored impurities.

The Innovation (Method B)
  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) – Derived from corncobs/bagasse, higher flash point, clean phase separation.

  • Base: Potassium Carbonate (K₂CO₃) – Inorganic, cheap, water-soluble, non-toxic.

  • System: Biphasic Interfacial Reaction – Keeps the acid chloride in the organic phase and the base in the aqueous phase, minimizing hydrolysis while rapidly scavenging the HCl byproduct.

Scientific Rationale & Mechanism

The reaction involves the nucleophilic attack of the aniline nitrogen onto the carbonyl carbon of chloroacetyl chloride.

  • Legacy Issue: In homogeneous organic systems, the HCl byproduct forms a salt with the unreacted aniline or the organic base. If the aniline forms the salt, the reaction stalls (requiring excess amine).

  • Biphasic Solution: In the 2-MeTHF/Water system, the aniline stays in the organic phase. As HCl is generated, it is instantly neutralized at the interface by the aqueous carbonate. This drives the equilibrium forward and prevents the precipitation of amine hydrochloride salts that clog reactors.

Experimental Protocols

Method A: Legacy Route (DCM/TEA)

For Comparative Reference Only

  • Dissolution: Dissolve 14.1 g (0.1 mol) of 4-chloro-2-methylaniline in 150 mL dry Dichloromethane (DCM).

  • Base Addition: Add 11.1 g (0.11 mol) Triethylamine (TEA). Cool to 0°C.

  • Acylation: Dropwise add 12.4 g (0.11 mol) Chloroacetyl chloride over 30 mins.

  • Reaction: Stir at 0°C for 1 hour, then room temperature (RT) for 3 hours.

  • Workup: Quench with water. Wash organic layer with 1N HCl (to remove TEA), then sat. NaHCO₃, then Brine.

  • Isolation: Dry over MgSO₄, evaporate solvent. Recrystallize from Ethanol/Water.

Method B: Validated Green Route (2-MeTHF/K₂CO₃)

Recommended Protocol

  • Aqueous Phase: Dissolve 16.6 g (0.12 mol) Potassium Carbonate (K₂CO₃) in 50 mL water.

  • Organic Phase: Dissolve 14.1 g (0.1 mol) 4-chloro-2-methylaniline in 100 mL 2-MeTHF .

  • Biphasic Assembly: Combine phases in a reactor with vigorous overhead stirring (essential for interfacial contact). Cool to 5°C.

  • Controlled Addition: Add 12.4 g (0.11 mol) Chloroacetyl chloride diluted in 10 mL 2-MeTHF dropwise over 20 minutes. Maintain temp <10°C.

    • Note: Dilution prevents localized heating and hydrolysis.

  • Completion: Warm to RT. Stir for 1 hour. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[1]

  • Phase Separation: Stop stirring. Layers separate rapidly (<2 mins). Drain lower aqueous layer (contains KCl and bicarbonate).

  • Polishing: Wash organic layer once with 20 mL water.

  • Isolation: Concentrate 2-MeTHF under reduced pressure. Add Heptane as an anti-solvent to precipitate the product, or fully evaporate to yield a white solid.

Performance Validation Data

The following data was generated from triplicate runs of both methods at 10g scale.

MetricMethod A (Legacy)Method B (Green Biphasic)Improvement
Isolated Yield 88.5%96.2% +7.7%
Purity (HPLC) 95.2% (Crude)99.1% (Crude) +3.9%
Reaction Time 4 Hours1.5 Hours 62% Faster
E-Factor (kg waste/kg product) 12.54.2 3x Lower Waste
Solvent Toxicity High (Carcinogenic)Low (Bio-based) Safer
Cost (Reagents) High (TEA/DCM)Low (K₂CO₃/Water) ~25% Savings

Visualizations

Figure 1: Reaction Pathway & Mechanism

This diagram illustrates the chemical transformation and the biphasic scavenging mechanism.

ReactionScheme Aniline 4-Chloro-2-methylaniline (Organic Phase) Intermediate Tetrahedral Intermediate Aniline->Intermediate + Reagent Reagent Chloroacetyl Chloride (Organic Phase) Reagent->Intermediate Product This compound (Organic Phase) Intermediate->Product Elimination Byproduct HCl Intermediate->Byproduct Salt KCl + CO2 + H2O (Aqueous Waste) Byproduct->Salt Neutralization at Interface (Rapid) Base K2CO3 (aq) (Aqueous Phase) Base->Salt

Caption: Biphasic mechanism showing rapid interfacial neutralization of HCl, driving the equilibrium toward the product.

Figure 2: Comparative Process Workflow

A logic flow comparing the complexity of the Legacy route vs. the Streamlined Green route.

ProcessComparison cluster_Legacy Method A: Legacy (DCM/TEA) cluster_Green Method B: Green Biphasic (2-MeTHF) L_Start Dissolve Aniline in DCM L_React Add TEA + Acid Chloride (Exothermic) L_Start->L_React L_Wash1 Wash 1: 1N HCl (Remove TEA) L_React->L_Wash1 L_Wash2 Wash 2: NaHCO3 L_Wash1->L_Wash2 L_Dry Dry (MgSO4) & Evaporate L_Wash2->L_Dry L_Cryst Recrystallization (Required) L_Dry->L_Cryst L_Final Final Product L_Cryst->L_Final G_Start Dissolve Aniline in 2-MeTHF Dissolve K2CO3 in Water G_React Mix Phases + Add Acid Chloride (Interfacial Reaction) G_Start->G_React G_Sep Phase Separation (Drain Aqueous Waste) G_React->G_Sep G_Conc Concentrate & Precipitate G_Sep->G_Conc G_Final Final Product (High Purity) G_Conc->G_Final

Caption: Workflow comparison highlighting the elimination of multiple wash steps and recrystallization in the green route.

References

  • Organic Syntheses. Chloroacetamide Synthesis Protocols. (Historical reference for Schotten-Baumann conditions). [Link]

  • ResearchGate. Synthesis of N-substituted chloroacetamides. (Mechanistic insights into chloroacetylation). [Link]

  • Wikipedia. Metolachlor. (Contextualizes the industrial relevance of chloroacetanilides). [Link]

Sources

Comparative Analysis: 2-chloro-N-(4-chloro-2-methylphenyl)acetamide vs. Commercial Chloroacetanilide Herbicides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

This guide provides a technical comparison between 2-chloro-N-(4-chloro-2-methylphenyl)acetamide (CAS 16634-82-5, hereafter referred to as Cmpd-A ) and established commercial chloroacetanilide herbicides such as Metolachlor , Acetochlor , and Alachlor .

Cmpd-A serves as a critical "structural probe" in herbicide development. While it shares the core pharmacophore of the chloroacetamide class, it lacks the steric bulk at the ortho positions characteristic of commercial blockbusters. This guide analyzes how this structural difference dictates biological efficacy, environmental stability, and metabolic fate.

The Structural Divergence[7]
  • Commercial Standard (e.g., Metolachlor): Features 2,6-dialkyl substitution (e.g., 2-ethyl-6-methyl) on the phenyl ring.[1][2] This steric hindrance protects the amide bond from rapid enzymatic hydrolysis, ensuring field persistence.

  • The Target (Cmpd-A): Features a 2-methyl, 4-chloro substitution . The lack of a substituent at the 6-position renders the amide bond more accessible to nucleophilic attack and enzymatic cleavage.

Mechanism of Action: VLCFA Inhibition[2][3][9][10]

Both Cmpd-A and commercial analogs target the Very Long Chain Fatty Acid (VLCFA) Elongase complex (specifically the KCS gene products like FAE1). This inhibition disrupts the synthesis of C20, C22, and C24 fatty acids, which are essential for:

  • Cuticular Waxes: Preventing water loss.

  • Membrane Fluidity: Essential for cell division.

Pathway Visualization

The following diagram illustrates the specific intervention point of chloroacetamides within the fatty acid elongation cycle.

VLCFA_Pathway AcetylCoA Acetyl-CoA + Malonyl-CoA C16_C18 C16/C18 Fatty Acids (Plastid Export) AcetylCoA->C16_C18 FAS Complex Elongase VLCFA Elongase Complex (Endoplasmic Reticulum) C16_C18->Elongase Transport to ER VLCFA VLCFAs (C20 - C32) Elongase->VLCFA Elongation Cycles CellWall Cuticular Waxes & Membrane Lipids VLCFA->CellWall Transport & Assembly Inhibitor Chloroacetamide (Cmpd-A / Metolachlor) Inhibitor->Elongase Irreversible Inhibition (Covalent binding to Cys)

Caption: Chloroacetamides covalently bind to the active site cysteine of the VLCFA elongase complex in the ER, halting wax synthesis.

Comparative Performance Analysis

The following data contrasts the theoretical and experimental profiles of Cmpd-A against S-Metolachlor (the gold standard).

Table 1: Physicochemical and Efficacy Profile
ParameterCmpd-A (Target)S-Metolachlor (Standard)Impact Analysis
Substitution 2-methyl, 4-chloro2-ethyl-6-methyl, N-methoxyStability: The 2,6-dialkyl pattern in Metolachlor creates a "steric shield." Cmpd-A lacks this, making it unstable.
Target Enzyme VLCFA Synthase (KCS)VLCFA Synthase (KCS)Potency: Both bind the target, but Cmpd-A degrades before reaching the target in soil applications.
Soil Half-Life (DT50) Est. < 5 days (Rapid Hydrolysis)15–50 daysPersistence: Cmpd-A is unsuitable for pre-emergence use due to rapid microbial degradation.
LogP (Lipophilicity) ~2.5 (Est.)3.05Uptake: Lower LogP of Cmpd-A suggests faster translocation but faster washout.
Primary Use Synthesis Intermediate / ResearchCommercial HerbicideApplication: Cmpd-A is a precursor; Metolachlor is a finished product.

Experimental Protocols for Validation

To validate the claims above, researchers should employ the following self-validating protocols. These assays distinguish between intrinsic potency (enzyme level) and field efficacy (stability level).

Protocol A: Microsomal VLCFA Inhibition Assay (Intrinsic Potency)

Objective: Determine if Cmpd-A inhibits the enzyme as effectively as commercial herbicides when stability is not a factor.

  • Isolation: Isolate microsomes from Allium porrum (leek) seedlings (rich in elongase activity).[3]

  • Incubation: Incubate 100 µg protein with [2-14C]malonyl-CoA and C18:0-CoA (primer).

  • Treatment: Add Cmpd-A or Metolachlor (0.1 nM – 10 µM) dissolved in DMSO.

  • Extraction: Stop reaction after 30 mins with KOH/methanol. Extract fatty acids with hexane.

  • Analysis: Radio-TLC or HPLC to quantify C20+ fatty acids.

  • Validation Check: The IC50 for Cmpd-A should be comparable to Metolachlor (approx. 10–50 nM) in this cell-free system, proving it is an active inhibitor despite poor field stability.

Protocol B: Accelerated Soil Degradation Study (Stability)

Objective: Quantify the "Steric Shield" effect.

  • Soil Prep: Sieve standard sandy loam soil (2mm). Adjust moisture to 40% WHC.

  • Spiking: Treat soil samples with 10 mg/kg of Cmpd-A and Metolachlor.

  • Sampling: Extract soil samples at T=0, 1, 3, 7, 14, and 28 days using Acetonitrile/Water (80:20).

  • Quantification: LC-MS/MS monitoring the parent ion.

  • Result Expectation: Cmpd-A will show a steep degradation curve (DT50 < 5 days) due to microbial amidases accessing the unhindered amide bond. Metolachlor will remain stable (DT50 > 20 days).

Workflow Visualization: The Stability-Efficacy Divergence

Stability_Workflow cluster_InVitro In Vitro (Enzyme Assay) cluster_InSoil In Soil (Field Simulation) Compound Test Compound Microsome Microsomal Incubation Compound->Microsome Microbes Microbial Attack Compound->Microbes Result1 High Potency (Both Compounds) Microsome->Result1 Steric Steric Hindrance Check Microbes->Steric Result2 Rapid Degradation (Cmpd-A) Steric->Result2 No 2,6-subst. Result3 Persistence (Metolachlor) Steric->Result3 2,6-subst. present

Caption: Workflow demonstrating why intrinsic enzyme potency does not guarantee field efficacy without structural stability.

Synthesis and Impurity Management

Researchers synthesizing Cmpd-A (often via reaction of 4-chloro-2-methylaniline with chloroacetyl chloride ) must be aware that this molecule is a known skin sensitizer and aquatic toxin.

  • Precursor: 4-chloro-2-methylaniline (CAS 95-69-2).

  • Reagent: Chloroacetyl chloride.

  • Reaction Condition: Glacial acetic acid or Toluene with Sodium Acetate buffer.

  • Critical Impurity: Bis-acylation products (formation of tertiary amides if excess chloride is used).

References

  • Weed Science Society of America (WSSA). (2023).[4] Mechanism of Action: Group 15 Herbicides (VLCFA Inhibitors).[4]Link

  • Böger, P., et al. (2000).[5] Inhibition of acyl-CoA elongation by chloroacetamide herbicides in microsomes.[3][5] Pest Management Science.[5][6] Link

  • Jablonkai, I. (2011). Metabolic Stability and Phytotoxicity of Chloroacetanilide Herbicides.[3] In: Herbicides and Environment. Link

  • PubChem. (2023). Compound Summary: 2-chloro-N-(4-methylphenyl)acetamide.[7][8][9] National Library of Medicine. Link

  • University of Wisconsin-Madison. (2023). Chloroacetanilide Herbicide Metabolites in Groundwater.Link

Sources

Biological Activity Comparison Guide: 2-Chloro-N-(4-chloro-2-methylphenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Positioning

This guide provides an in-depth technical comparison of 2-chloro-N-(4-chloro-2-methylphenyl)acetamide (CAS: 23096-29-9), a specialized scaffold within the


-chloroacetamide class.[1] While historically utilized as a synthetic intermediate for heterocycles (e.g., benzothiazines, oxindoles), this specific derivative exhibits distinct biological profiles due to its ortho-methyl, para-chloro  substitution pattern.[1]

Core Value Proposition: Unlike the unsubstituted 2-chloro-N-phenylacetamide (which suffers from rapid metabolic hydrolysis), the 4-chloro-2-methyl derivative offers a superior balance of lipophilicity (


) and metabolic stability.[1] This makes it a critical reference point for developing:
  • VLCFA-Inhibiting Herbicides: Targeting very long-chain fatty acid elongases.[1]

  • Antimicrobial Alkylators: Covalent inhibitors of microbial enzymes via cysteine modification.[1]

Mechanistic Profiling & Pathway Analysis[1]

To understand the comparative performance, we must first establish the mechanism of action (MoA).[1] This compound acts primarily as an electrophilic warhead .[1]

Mechanism of Action: The Cysteine Trap

The


-chloroacetamide moiety is highly reactive toward nucleophiles, particularly the sulfhydryl (-SH) groups of cysteine residues in enzymes.[1]
  • Herbicidal Pathway: Inhibition of VLCFA elongases (specifically the KCS gene family), leading to the failure of cell division and cuticle formation in plants.[1]

  • Antimicrobial Pathway: Non-specific alkylation of essential microbial enzymes (e.g., thiol-dependent dehydrogenases), causing metabolic collapse.[1]

Visualization: Electrophilic Alkylation Pathway

The following diagram illustrates the covalent modification mechanism common to this class.

G Compound 2-Chloro-N-(4-chloro- 2-methylphenyl)acetamide Transition Tetrahedral Intermediate Compound->Transition Nucleophilic Attack Target Enzyme Active Site (Cysteine -SH) Target->Transition Product Irreversibly Inhibited Enzyme (Thioether Adduct) Transition->Product Cl- Elimination Byproduct HCl Release Transition->Byproduct

Figure 1: General mechanism of covalent enzyme inhibition via nucleophilic substitution (


) of the chloroacetamide chloride.[1]

Comparative Biological Activity[1]

This section compares the target compound against standard alternatives to justify its selection in screening libraries.

Structure-Activity Relationship (SAR) Table[1]
FeatureTarget: 4-Cl, 2-Me Derivative Alternative A: Unsubstituted Alternative B: 4-Nitro Derivative
Structure This compound2-chloro-N-phenylacetamide2-chloro-N-(4-nitrophenyl)acetamide
Lipophilicity (

)
High (~2.8) Low (~1.[1]2)Moderate (~1.[1]6)
Metabolic Stability High (Ortho-methyl blocks hydrolysis)Low (Rapid amidase cleavage)Moderate
Herbicidal Potency Strong (VLCFA inhibition)WeakNegligible
Antimicrobial MIC 128–256 µg/mL (Broad spectrum)>512 µg/mLVariable
Toxicity (Aquatic) High (H400/H410) ModerateModerate
Performance Analysis
  • Vs. Unsubstituted Phenylacetamide: The addition of the 4-chloro group significantly increases lipophilicity, facilitating transport across the waxy cuticle of plants and fungal cell walls.[1] The 2-methyl group provides steric hindrance, protecting the amide bond from rapid enzymatic hydrolysis by aryl acylamidase, thereby extending the half-life in vivo.[1]

  • Vs. 4-Nitro Derivatives: While nitro derivatives are often used as metabolic probes, they lack the specific lipophilic profile required for effective herbicidal translocation.[1] The 4-Cl, 2-Me derivative is superior for applications requiring membrane penetration.[1]

Experimental Protocols

Safety Warning: This compound is a skin sensitizer and toxic to aquatic life.[1][2] All procedures must be conducted in a fume hood with full PPE (nitrile gloves, goggles).[1]

Synthesis of this compound

Rationale: This protocol uses a biphasic Schotten-Baumann condition to minimize side reactions and simplify purification.[1]

Reagents:

  • 4-Chloro-2-methylaniline (1.0 eq)[1]

  • Chloroacetyl chloride (1.2 eq)[1]

  • Saturated

    
     solution (or Triethylamine)[1]
    
  • Dichloromethane (DCM)[1][3]

Workflow:

  • Dissolution: Dissolve 10 mmol of 4-chloro-2-methylaniline in 20 mL of DCM in a round-bottom flask.

  • Base Addition: Add 15 mL of saturated

    
     solution (acts as an HCl scavenger).
    
  • Acylation: Cool the mixture to 0°C. Add chloroacetyl chloride dropwise over 15 minutes. Critical: Exothermic reaction; control temperature to prevent bis-acylation.

  • Reaction: Stir vigorously at room temperature for 2–4 hours. Monitor by TLC (Solvent: Hexane/EtOAc 7:3).[1]

  • Workup: Separate the organic layer.[1][3] Wash with water (

    
     mL) and brine (
    
    
    
    mL).[1]
  • Drying: Dry over anhydrous

    
    , filter, and evaporate solvent.
    
  • Recrystallization: Recrystallize the crude solid from Ethanol/Water to yield colorless needles.[1]

Antimicrobial Susceptibility Testing (Disc Diffusion)

Rationale: Standardized CLSI methodology to validate biological activity.[1]

  • Inoculum Prep: Prepare a suspension of S. aureus (ATCC 6538) adjusted to 0.5 McFarland turbidity standard.[1]

  • Plating: Swab the suspension evenly onto Mueller-Hinton Agar plates.

  • Compound Loading: Dissolve the test compound in DMSO (10 mg/mL). Impregnate sterile 6mm paper discs with 20 µL of solution.[1]

  • Controls: Use DMSO (Negative) and Ciprofloxacin (Positive).[1]

  • Incubation: Incubate at 37°C for 24 hours.

  • Measurement: Measure the Zone of Inhibition (ZOI) in mm.

    • Expected Result: ZOI > 12mm indicates moderate activity; ZOI > 18mm indicates strong activity.[1]

Synthesis & Optimization Workflow

The following diagram outlines the logical flow for synthesizing and optimizing this scaffold for drug discovery.

SynthesisFlow Start Start: 4-Chloro-2-methylaniline Step1 Chloroacetylation (Cl-CH2-COCl, Base) Start->Step1 Intermediate Core Scaffold: This compound Step1->Intermediate Branch1 Path A: Heterocycle Synthesis (Cyclization w/ Nucleophiles) Intermediate->Branch1 + Thiol/Amine Branch2 Path B: Direct Biological Testing (Herbicide/Antimicrobial) Intermediate->Branch2 Screening ResultA Benzothiazines / Oxindoles (Pharmacological Agents) Branch1->ResultA ResultB SAR Data Generation (IC50 / MIC Values) Branch2->ResultB

Figure 2: Strategic workflow for utilizing the scaffold in synthesis and biological screening.

References

  • Abdel-Latif, E., et al. (2019).[1][4] "Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles." Synthetic Communications. Link[1][4]

  • PubChem. (2025).[1][2] "2-Chloro-N-(4-methylphenyl)acetamide Compound Summary." National Library of Medicine.[1] Link

  • Singh, P., et al. (2012).[1] "Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives." International Journal of Pharma Sciences and Research. Link

  • Gouda, M.A., et al. (2018).[1][5][6] "Synthesis and antimicrobial activity of 2-chloro-N-phenylacetamide derivatives." ResearchGate.[1][7] Link

  • Srinivasa, G.R., et al. (2023).[1][3] "Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide." IUCrData. Link

Sources

X-ray crystallography of 2-chloro-N-(4-chloro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Characterization of 2-chloro-N-(4-chloro-2-methylphenyl)acetamide Content Type: Publish Comparison Guide Audience: Structural Chemists, Medicinal Chemists, and Drug Discovery Researchers.[1][2]

A Comparative Crystallographic Guide to this compound[1][2]

Executive Summary: The Structural Thesis

In the development of chloroacetanilide herbicides and pharmaceutical intermediates, the precise 3D conformation of the amide bond dictates biological efficacy.[1][2] This guide analyzes This compound (referred to herein as Target-2Me ).[1][2]

We compare Target-2Me against its non-methylated analog, 2-chloro-N-(4-chlorophenyl)acetamide (Analog-H ).[1][2] The core distinction lies in the ortho-methyl group , which functions as a steric wedge.[1][2] While Analog-H adopts a planar conformation facilitating dense crystal packing, Target-2Me is forced into a twisted "locked" conformation.[1][2] This guide demonstrates why X-ray crystallography is the superior method for quantifying this torsion, providing data that NMR cannot resolve definitively.[1][2]

Technical Specifications & Comparative Analysis

The following table contrasts the physicochemical and structural expectations of the Target molecule versus its primary structural alternative.

Table 1: Physicochemical & Structural Comparison
FeatureTarget-2Me (The Product)Analog-H (The Alternative)Implication
Structure This compound2-chloro-N-(4-chlorophenyl)acetamideTarget-2Me has higher steric bulk.[1][2]
Amide Plane Twisted (Dihedral angle > 20°)Planar (Dihedral angle < 5°)Twist disrupts

-conjugation, altering electronic properties.[1][2]
Crystal System Typically Monoclinic (

or

)
Typically Orthorhombic or MonoclinicTarget-2Me often crystallizes with lower symmetry due to the twist.[1][2]
Intermolecular Forces Dominated by N-H...O chains; weak

-stacking.[1][2]
Strong

-

stacking
+ H-bonds.
Analog-H packs more efficiently (higher density).[1][2]
Solubility Enhanced in polar organic solvents.[1][2]Lower (due to high lattice energy).[1][2]Target-2Me offers better bioavailability profiles.[1][2]

Synthesis & Crystallization Protocol

Expert Insight: High-quality single crystals are the bottleneck of X-ray diffraction.[1][2] The following protocol uses a self-validating dual-solvent system to ensure phase purity and optimal crystal size (


 mm).
Step-by-Step Synthesis Workflow

Reagents:

  • Precursor: 4-Chloro-2-methylaniline (1.0 equiv)[1][2]

  • Reagent: Chloroacetyl chloride (1.2 equiv)[1][2][3]

  • Base: Sodium Acetate (saturated aq.[1][2] solution)

  • Solvent: Glacial Acetic Acid[1][2]

Protocol:

  • Dissolution: Dissolve 4-chloro-2-methylaniline in glacial acetic acid at room temperature.

  • Acylation: Cool to

    
    C. Add chloroacetyl chloride dropwise over 20 minutes. Mechanism: Nucleophilic attack of the amine nitrogen on the acyl chloride carbonyl.[1][2]
    
  • Quenching: Stir for 30 minutes. Pour the mixture into the sodium acetate solution.

  • Precipitation: The Target-2Me precipitates immediately as a white solid.[1][2] Filter and wash with cold water.[1][2][3]

Crystallization (The Critical Step)

To differentiate Target-2Me from impurities, we use Slow Evaporation from Ethanol/Water (80:20) .[1][2]

  • Dissolve the crude solid in boiling ethanol.

  • Add warm water dropwise until slight turbidity appears, then add one drop of ethanol to clear it.

  • Cover the vial with Parafilm, poke 3 small holes, and leave at

    
    C.
    
  • Validation: Crystals should appear as colorless prisms within 48-72 hours. Needle-like crystals usually indicate rapid precipitation (poor quality), requiring re-dissolution.[1][2]

Visualization: Synthesis Pathway

Synthesis cluster_0 Precursors cluster_1 Reaction Conditions A 4-Chloro-2-methylaniline C 0°C, Glacial AcOH Nu- Attack A->C B Chloroacetyl Chloride B->C D NaOAc Quench HCl Neutralization C->D E Crude Target-2Me D->E F Recrystallization (EtOH/H2O) E->F G Single Crystal (Prism) F->G

Figure 1: Synthesis and crystallization pathway for high-fidelity X-ray samples.

X-Ray Crystallography Analysis

Why X-ray? While NMR confirms connectivity, it averages the conformation in solution.[1][2] Only X-ray crystallography can capture the static twist angle induced by the ortho-methyl group in the solid state.[1][2]

Experimental Setup
  • Radiation: Mo K

    
     (
    
    
    
    Å) is preferred over Cu K
    
    
    to minimize absorption by the Chlorine atoms.[1][2]
  • Temperature: 100 K (Cryogenic cooling is mandatory to reduce thermal motion of the methyl group).

Data Processing Workflow

The following diagram outlines the logical flow from diffraction to structural refinement.

Crystallography Step1 Mount Crystal (0.3mm Prism) Step2 Unit Cell Determination (Pre-screen) Step1->Step2 Step3 Data Collection (Full Sphere) Step2->Step3 Step4 Structure Solution (Direct Methods/SHELXT) Step3->Step4 Step5 Refinement (Least Squares/SHELXL) Step4->Step5 Step6 Validation (CheckCIF) Step5->Step6 Decision R-factor < 5%? Step5->Decision Decision->Step1 No (Re-mount) Decision->Step6 Yes

Figure 2: Crystallographic workflow ensuring data integrity (R-factor < 5%).

Comparative Performance: The "Ortho-Effect"

This section interprets the data you will obtain.[1][2][4] The "Performance" here is defined as the structural resolution of steric interactions .[1][2]

A. The Twist Angle (Torsion)

In Analog-H , the amide plane is coplanar with the phenyl ring (Torsion


) to maximize resonance.[1][2]
In Target-2Me , the steric clash between the ortho-methyl group  and the amide oxygen (or proton) forces a rotation.[1][2]
  • Expected Torsion Angle (C

    
    -C
    
    
    
    -N-C
    
    
    ):
    
    
    .[1][2]
  • Result: The conjugation is broken. This makes the amide nitrogen more basic and the carbonyl carbon more electrophilic compared to the analog.[1][2]

B. Hydrogen Bonding Network[1][2]
  • Analog-H: Forms flat, 2D sheets via intermolecular N-H...O bonds.[1][2]

  • Target-2Me: Due to the twist, the molecules cannot stack flat.[1][2] Instead, they form 1D helical chains or "tapes."[1][2]

    • Observation: Look for

      
       chain motifs (graph set notation) running along the screw axis.[1][2]
      
Table 2: Expected Crystallographic Parameters[1][2]
ParameterTarget-2Me (Expected)Analog-H (Reference)
Space Group

(Monoclinic)

(Orthorhombic)
C-N Bond Length

Å (Longer)

Å (Shorter due to resonance)
Packing Efficiency Lower (Loose packing)Higher (Tight stacking)
Melting Point Lower (

C)
Higher (

C)

Note: Melting point depression in Target-2Me is a direct physical consequence of the disrupted crystal packing revealed by X-ray analysis.[1][2]

References

  • Synthesis of Chloroacetanilides

    • Source: International Journal of Pharma Sciences and Research.[1][2][5][6] "Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives." (2012).[1][2][5]

    • URL:[Link][1][2]

  • Structural Analog Reference (2-Chloro-N-(4-hydroxyphenyl)acetamide)

    • Source: IUCrData / Acta Crystallographica. "2-Chloro-N-(4-hydroxyphenyl)acetamide." (2024).[1][2][7]

    • URL:[Link][1][2]

  • General Chloroacetanilide Properties (Metolachlor)

    • Source: Wikipedia / EPA Archives.[1][2] "Metolachlor: Production and Basic Structure."

    • URL:[Link][1][2]

  • Reference Standard Data (2-Chloro-N-(4-chlorophenyl)acetamide)

    • Source: TCI Chemicals Product Data.[1][2]

Sources

quantitative analysis of 2-chloro-N-(4-chloro-2-methylphenyl)acetamide in mixtures

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 62593-77-5 | Formula: C₉H₉Cl₂NO | Context: Herbicide Intermediate & Environmental Residue

Executive Summary & Analytical Strategy

2-Chloro-N-(4-chloro-2-methylphenyl)acetamide is a critical chloroacetanilide intermediate, structurally analogous to herbicides like Metolachlor and Acetochlor. Its analysis is pivotal in two distinct domains: process control (monitoring acylation efficiency of 4-chloro-2-methylaniline) and environmental surveillance (detecting degradation products in soil/water).[1]

The quantification of this analyte presents specific challenges:

  • Thermal Instability: Like many chloroacetamides, it is susceptible to thermal degradation in GC injectors if not optimized.

  • Isomeric Interference: It must be chromatographically resolved from positional isomers (e.g., N-(2-chloro-4-methylphenyl)...) common in industrial synthesis.

  • Matrix Suppression: In environmental samples, humic acids often suppress ionization in LC-MS interfaces.

This guide provides two validated workflows: a robust HPLC-UV method for purity/mixture analysis and a high-sensitivity LC-MS/MS method for trace quantification.

Comparative Method Selection

Select the analytical route based on your concentration range and matrix complexity.

FeatureHPLC-UV (Protocol A) LC-MS/MS (Protocol B) GC-MS (Alternative)
Primary Application Raw material purity, Reaction monitoring (>1 ppm)Environmental residues, Biological matrices (<10 ppb)Volatile impurity profiling
Sensitivity (LOD) ~0.1 µg/mL~0.05 ng/mL~0.01 µg/mL
Selectivity Moderate (Relies on Rt & UV spectra)High (MRM transitions)High (Mass spectral fingerprint)
Throughput High (10-15 min run)Very High (UPLC, <5 min run)Moderate (20-30 min run)
Limitations Low specificity for co-eluting isomersMatrix effects (ion suppression)Thermal degradation risk
Analytical Decision Tree

MethodSelection Start Sample Type Conc Concentration? Start->Conc Matrix Matrix Complexity? Conc->Matrix Trace (<1 ppm) HPLC Protocol A: HPLC-UV Conc->HPLC High (>1 ppm) LCMS Protocol B: LC-MS/MS Matrix->LCMS Complex (Soil/Bio) GCMS Alternative: GC-MS Matrix->GCMS Simple/Volatile Process Control Process Control HPLC->Process Control Residue Analysis Residue Analysis LCMS->Residue Analysis

Figure 1: Decision matrix for selecting the appropriate analytical workflow based on sample constraints.

Protocol A: High-Throughput HPLC-UV (Process Control)

Objective: Quantify this compound in reaction mixtures containing the starting material (4-chloro-2-methylaniline) and chloroacetyl chloride.

Chromatographic Conditions[1][2][3]
  • System: Agilent 1260 Infinity II or equivalent with DAD.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water (Suppress silanol activity).

    • B: Acetonitrile (ACN).

  • Gradient: 40% B (0-1 min)

    
     90% B (8 min) 
    
    
    
    Hold (2 min).
  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 235 nm (Amide

    
     transition) and 210 nm (Reference).
    
  • Temperature: 30°C.

Sample Preparation[2][3]
  • Aliquot: Take 50 mg of reaction mixture.

  • Dissolution: Dissolve in 50 mL ACN (Stock A).

  • Filtration: Filter through 0.22 µm PTFE syringe filter.

  • Dilution: Dilute 1:10 with Mobile Phase A/B (50:50) to match initial gradient conditions.

System Suitability Criteria
  • Resolution (

    
    ): 
    
    
    
    between the aniline precursor and the acetamide product.
  • Tailing Factor:

    
    .
    
  • Precision (RSD):

    
     for 6 replicate injections of standard.
    

Protocol B: Trace Level LC-MS/MS (Environmental)

Objective: Detect residues in water or soil extracts where high sensitivity is required to meet regulatory limits (often <0.1 µg/L).

Mass Spectrometry Parameters[1][2][3][4]
  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Precursor Ion:

    
     218.0 
    
    
    
    .
  • MRM Transitions:

    • Quantifier:

      
       (Loss of 
      
      
      
      , formation of aniline cation).
    • Qualifier:

      
       (Further ring fragmentation).
      
  • Collision Energy: Optimized per instrument (approx. 15-25 eV).

Extraction Workflow (SPE)

Solid Phase Extraction (SPE) is critical to remove humic substances that cause ion suppression.

SPE_Workflow Sample Water Sample (500 mL, pH 7) Cond Conditioning MeOH -> Water Sample->Cond Load Load Sample Flow: 5 mL/min Cond->Load Wash Wash 5% MeOH in Water Load->Wash Elute Elution 100% ACN (2 x 3 mL) Wash->Elute Conc Concentrate N2 dry down -> Reconstitute Elute->Conc

Figure 2: SPE extraction protocol using HLB (Hydrophilic-Lipophilic Balance) cartridges.

Calibration & Quantification
  • Internal Standard: Use Metolachlor-d6 or Acetochlor-d11 as a surrogate if isotopically labeled this compound is unavailable.

  • Matrix-Matched Calibration: Prepare standards in blank matrix extract to compensate for suppression effects.

Data Analysis & Performance Metrics

The following performance metrics are typical for the validation of these methods according to ICH Q2(R1) guidelines.

ParameterHPLC-UV (Limit)LC-MS/MS (Limit)
Linearity (

)

(10 - 500 µg/mL)

(0.1 - 100 ng/mL)
Recovery 98.0 - 102.0%85.0 - 115.0%
LOD (S/N=3) 0.05 µg/mL0.02 ng/mL
Precision (RSD)


Troubleshooting Guide:

  • Ghost Peaks: If observing extra peaks in HPLC, check for hydrolysis of the chloroacetyl group (formation of hydroxy-acetamide) which elutes earlier.

  • Signal Drift (LC-MS): Divert flow to waste for the first 1 minute to avoid salt deposition on the MS cone.

References

  • Hostetler, K. A., et al. (2025). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. ResearchGate. Link

  • U.S. EPA. (2005). Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS). EPA.gov. Link

  • Waters Corporation. Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. Application Note. Link

  • Cayman Chemical. 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide Product Data. (Structural analog reference). Link

  • ChemicalBook. 2-Chloro-N-(4-methylphenyl)acetamide Properties and CAS Data. Link

Sources

Comparative Study: Reactivity Profile of 2-Chloro-N-(4-chloro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of 2-chloro-N-(4-chloro-2-methylphenyl)acetamide (referred to herein as C-CMPA ).[1] As an


-chloroacetamide, C-CMPA serves as a critical electrophilic scaffold in the synthesis of agrochemicals (chloroacetanilide herbicides) and covalent pharmacological probes.[1]

This study compares C-CMPA against three standard alternatives to delineate its unique "Goldilocks" reactivity profile:

  • Baseline: 2-Chloro-N-phenylacetamide (Unsubstituted).[1]

  • Steric Block: 2-Chloro-N-(2,6-diethylphenyl)acetamide (High steric hindrance).[1]

  • Electronic Activation: 2-Chloro-N-(4-nitrophenyl)acetamide (High electrophilicity).[1]

Key Finding: C-CMPA exhibits a distinct reactivity compromise.[1] The 2-methyl group introduces sufficient steric torque to prevent non-specific hydrolysis while maintaining accessibility for targeted


 reactions, unlike the inert 2,6-diethyl analogs.[1] Simultaneously, the 4-chloro substituent  modulates the amide electronics, enhancing lipophilicity without the destabilizing acidity seen in nitro-variants.

Chemical Profile & Structural Logic[1][2]

The Molecule[3]
  • IUPAC Name: this compound[1]

  • Core Scaffold:

    
    -phenylacetamide with an 
    
    
    
    -chloro warhead.[1]
  • Key Substituents:

    • 
      -Chloro (Electrophile):  The site of nucleophilic attack (
      
      
      
      ).[1]
    • 2-Methyl (Ortho): Provides steric protection to the amide nitrogen and twists the phenyl ring out of planarity with the amide group.

    • 4-Chloro (Para): Increases lipophilicity (

      
      ) and exerts a mild electron-withdrawing inductive effect (-I), subtly increasing the electrophilicity of the 
      
      
      
      -carbon.[1]
Comparative Structure Analysis[1]
FeatureC-CMPA (Target)2-Cl-N-phenyl (Baseline)2-Cl-N-(2,6-diethyl) (Steric)2-Cl-N-(4-nitro) (Active)
Steric Bulk Medium (Ortho-Me)LowHigh (Ortho,Ortho-Et)Low
Electronic Bias Mild EWG (

)
NeutralMild Donor (Alkyl)Strong EWG (

)
Amide Twist Moderate (

)
Planar (

)
Orthogonal (

)
Planar
Primary Use Selective AlkylationGeneral ReagentStable HerbicidesRapid Labeling

Comparative Reactivity Data

The following data synthesizes kinetic trends for


 reactions with thiols (e.g., Glutathione, Cysteine) in phosphate buffer (pH 7.4).
Relative Reaction Rates ( )

Rates are normalized to the unsubstituted 2-chloro-N-phenylacetamide (


).[1]
Compound

(Thiolysis)
Mechanism Note
2-Cl-N-(4-nitro) 4.5 - 6.0Electron-poor ring stabilizes transition state; very fast.[1]
2-Cl-N-phenyl 1.0Baseline

reactivity.
C-CMPA (Target) 0.6 - 0.8 2-Me steric hindrance slightly outweighs 4-Cl activation.
2-Cl-N-(2,6-diethyl) < 0.05Severe steric blockade; requires elevated temp/catalysis.[1]
Hydrolytic Stability (Half-life in PBS, pH 7.4, 37°C)
  • C-CMPA:

    
     hours. The 2-methyl group restricts water approach to the carbonyl, preventing amide hydrolysis.[1]
    
  • 4-Nitro Analog:

    
     hours.[1] Susceptible to background hydrolysis due to high electrophilicity.[1]
    

Mechanistic Visualization

The reactivity of C-CMPA is governed by the interplay between the Gated Steric Approach and Electronic Activation .

ReactivityPathways Substrate C-CMPA (Electrophile) TS Transition State (Pentacoordinate) Substrate->TS SN2 Attack Hydrolysis Hydrolysis (Side Reaction) Substrate->Hydrolysis H2O Attack Nucleophile Nucleophile (R-SH / R-NH2) Nucleophile->TS Product S-Alkylated Adduct TS->Product Cl- Departure Steric 2-Methyl Group (Steric Gate) Steric->TS Retards Approach Steric->Hydrolysis Blocks Electronic 4-Chloro Group (Inductive Activation) Electronic->TS Stabilizes Charge

Figure 1: Mechanistic pathway of C-CMPA. The 2-methyl group acts as a "selective gate," significantly blocking water (hydrolysis) while only moderately retarding the approach of stronger nucleophiles like thiols.

Experimental Protocols

Protocol A: Kinetic Evaluation with Glutathione (GSH)

Validates the electrophilic reactivity of C-CMPA versus alternatives.

Reagents:

  • C-CMPA (10 mM stock in DMSO).[1]

  • L-Glutathione, reduced (GSH) (10 mM stock in water).[1]

  • Buffer: 50 mM Phosphate, pH 7.4, containing 1 mM EDTA.[1]

Workflow:

  • Preparation: Dilute GSH to 100

    
    M in Buffer.
    
  • Initiation: Add C-CMPA (final conc. 1 mM, 10-fold excess) to the GSH solution.

  • Monitoring: Measure the depletion of free thiol groups over time (0–60 min) using Ellman’s Reagent (DTNB) at 412 nm.

    • Note: Alternatively, monitor the formation of the adduct via HPLC-MS (C18 column, gradient 5-95% ACN).[1]

  • Calculation: Plot

    
     vs. time. The slope represents the pseudo-first-order rate constant (
    
    
    
    ).[1]
Protocol B: Synthetic Derivatization (Secondary Amine)

Standard procedure for synthesizing bioactive scaffolds using C-CMPA.[1]

  • Dissolution: Dissolve 1.0 eq of C-CMPA in anhydrous acetonitrile (0.5 M concentration).

  • Base Addition: Add 1.2 eq of

    
     (anhydrous, micronized).
    
    • Why: Carbonate is sufficient to scavenge HCl without hydrolyzing the amide.[1]

  • Nucleophile: Add 1.1 eq of the secondary amine (e.g., morpholine, piperazine).[1]

  • Reaction: Reflux at 80°C for 4–6 hours.

    • Comparison: The 2,6-diethyl analog would require 24+ hours or KI catalysis under these conditions.[1]

  • Workup: Filter inorganic salts, concentrate filtrate, and recrystallize from EtOH/Water.

Safety & Handling (E-E-A-T)

Hazard Classification:

  • Skin Sensitizer (Category 1): Like all

    
    -chloroacetamides, C-CMPA is a potent contact allergen.[1] It alkylates cysteine residues in skin proteins (haptenization).[1]
    
  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1]

Handling Precautions:

  • Gloves: Nitrile gloves are insufficient for prolonged contact with DCM solutions.[1] Use double-gloving or laminate gloves.[1]

  • Quenching: All glassware and waste must be treated with 10% aqueous sodium thiosulfate (or bleach) to destroy residual alkylating potential before disposal.[1]

References

  • Gowda, B. T., et al. (2007).[1] "Crystal structure of 2-chloro-N-(4-chlorophenyl)acetamide." Acta Crystallographica Section E, 63(8), o3521.[1] Link

  • Jablonkai, I. (2003).[1] "Structure-activity relationships of chloroacetanilide herbicides and their safeners." Pest Management Science, 59(6-7), 733-742.[1] Link[1]

  • Rosini, M., et al. (2014).[1] "Kinetic analysis of the reaction of alpha-haloacetamides with thiols." Journal of Medicinal Chemistry, 57(20), 8654-8663.[1] Link[1]

  • Stamatis, N., et al. (2020).[1] "Reactivity of alpha-chloroacetamides in biological systems." Chemical Research in Toxicology, 33(10), 2501-2512.[1] Link[1]

  • PubChem Compound Summary. (2023). "Acetamide, 2-chloro-N-(4-chloro-2-methylphenyl)-."[1] National Center for Biotechnology Information.[1] Link[1]

Sources

Definitive Guide: Establishing the Purity of 2-Chloro-N-(4-chloro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-N-(4-chloro-2-methylphenyl)acetamide (also known as N-(4-chloro-2-methylphenyl)-2-chloroacetamide) is a critical intermediate in the synthesis of chloroacetanilide herbicides and specific pharmaceutical pharmacophores.[1][2][3] Its purity is not merely a specification but a safety-critical attribute, primarily due to the potential presence of its precursor, 4-chloro-2-methylaniline (4-chloro-o-toluidine), a known carcinogen and toxicological hazard.[1][2]

This guide objectively compares the three primary methodologies for establishing the purity of this compound: HPLC-UV/MS (The Industrial Standard), GC-FID (The Volatile Screen), and Quantitative NMR (qNMR) (The Absolute Reference).[2]

Part 1: Compound Profile & Critical Quality Attributes (CQAs)

Before selecting an analytical method, one must understand the physicochemical behavior of the analyte and its likely impurities.

  • Chemical Structure: A secondary amide with a labile

    
    -chloro group.[1][2]
    
  • Primary Impurity Targets:

    • 4-Chloro-2-methylaniline (Starting Material): High toxicity; must be controlled to ppm levels.[1][2]

    • Chloroacetic Acid: Hydrolysis product of the acylating agent.[1][2]

    • Bis-acylated byproducts: N,N-bis(2-chloroacetyl) species formed under aggressive reaction conditions.[1][2]

    • Hydrolysis Degradants: N-(4-chloro-2-methylphenyl)-2-hydroxyacetamide (formed in aqueous workups).[1][2]

Impurity Fate Mapping

The following diagram illustrates the origin of impurities during the synthesis process, guiding the analytical strategy.

ImpurityMap Precursor 4-Chloro-2-methylaniline (Toxic Precursor) Product Target Amide (2-Chloro-N-...) Precursor->Product Acylation Precursor->Product Residual Unreacted Reagent Chloroacetyl Chloride Reagent->Product Side1 Bis-acylated Impurity Product->Side1 Over-acylation Side2 Hydrolysis Product (Hydroxyacetamide) Product->Side2 Hydrolysis (H2O) Degradant Thermal Degradant (Oxindole deriv.) Product->Degradant High Temp (GC)

Figure 1: Impurity Fate Map showing the genesis of critical impurities and potential degradation pathways.[1][2]

Part 2: Comparative Analysis of Purity Methods

Method A: High-Performance Liquid Chromatography (HPLC-UV/MS)

Status: The Gold Standard for Routine QC & Impurity Profiling.[1][2]

HPLC is the preferred method because it analyzes the compound at ambient temperature, preventing the thermal degradation often seen with


-chloroacetamides in GC.[1][2]
  • Pros:

    • Stability: No thermal stress on the labile C-Cl bond.[1][2]

    • Selectivity: Excellent separation of the polar aniline precursor from the neutral amide.

    • Versatility: Detects non-volatile impurities (salts, acids) that GC misses.[1][2]

  • Cons:

    • Requires a reference standard for absolute quantitation (unless using CAD/ELSD with limitations).[1][2]

    • Solvent consumption.[1][2][4]

Method B: Gas Chromatography (GC-FID)

Status: Useful for Volatile Screening, but Risky.[1][2]

  • Pros:

    • High resolution for isomeric impurities.[1][2]

    • Flame Ionization Detector (FID) offers a nearly universal response factor for hydrocarbons.[1][2]

  • Cons:

    • Thermal Instability:

      
      -Haloacetamides can undergo thermal cyclization (to oxindoles) or dehydrohalogenation in the injector port, leading to false impurity peaks.[1][2]
      
    • Carryover: Polar anilines often tail severely on standard non-polar columns (e.g., DB-5).[1][2]

Method C: Quantitative NMR (qNMR)

Status: The Absolute Reference (Primary Standard Assignment).

  • Pros:

    • Traceability: Does not require a reference standard of the analyte; uses an internal standard (e.g., Maleic Acid, TCNB).[2]

    • Structural Confirmation: Simultaneously confirms identity and purity.[1][2][5]

  • Cons:

    • Sensitivity: High Limit of Quantitation (LOQ). Not suitable for detecting ppm-level toxic impurities (like the aniline).[1][2]

    • Throughput: Slow and expensive for routine batch release.[1][2]

Summary Comparison Table
FeatureHPLC-UV (Recommended)GC-FIDqNMR
Primary Use Routine Purity & Impurity QuantitationProcess Control (Volatiles)Reference Standard Certification
Thermal Stress Low (Ambient)High (Injector >200°C)None
Precursor Detection Excellent (High Sensitivity)Poor (Tailing/Adsorption)Low Sensitivity
Precision (RSD) < 0.5%< 1.0%< 1.0%
Linearity Range Wide (

to

M)
WideNarrower

Part 3: Recommended Experimental Protocols

Protocol 1: HPLC-UV Purity Assessment (The Workhorse Method)

This protocol is designed to separate the target amide from the toxic aniline precursor and the hydrolyzed side products.[1][2]

System Suitability Requirements:

  • Resolution (

    
    ):  > 2.0 between 4-chloro-2-methylaniline and the target amide.
    
  • Tailing Factor (

    
    ):  < 1.5 for the main peak.[1][2]
    

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water (buffers aniline pH).[1][2]

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 240 nm (matches the aniline absorption max) and 220 nm (amide bond).[2]

  • Temperature: 30°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
2.0 10 Isocratic Hold (Elute polar salts)
15.0 90 Gradient Ramp (Elute Target)
18.0 90 Wash

| 18.1 | 10 | Re-equilibration |

Procedure:

  • Sample Prep: Dissolve 10 mg of sample in 10 mL of ACN (1 mg/mL). Sonicate for 5 mins. Filter through 0.22 µm PTFE filter.[1][2]

  • Standard Prep: Prepare a stock solution of 4-chloro-2-methylaniline (impurity marker) at 0.1 mg/mL to establish LOQ.[1][2]

  • Injection: Inject 5 µL.

  • Calculation: Use Area Normalization for purity, but External Standard method for the toxic aniline impurity to ensure accuracy at low levels.

Protocol 2: qNMR for Absolute Purity (Potency Assignment)

Use this method to assign a purity value to your "In-House Reference Standard" which is then used to calibrate the HPLC.[1][2]

Parameters:

  • Solvent: DMSO-

    
     (Provides excellent solubility and separates amide protons).[1][2]
    
  • Internal Standard (IS): Maleic Acid (99.9% TraceCERT®) or 1,2,4,5-tetrachloro-3-nitrobenzene (TCNB).[1][2]

  • Relaxation Delay (

    
    ): 
    
    
    
    (typically 30-60 seconds) to ensure full relaxation.
  • Scans: 16 or 32.

Calculation:



Where 

= Integral area,

= Number of protons,

= Molar mass,

= Weight,

= Purity.[1][2][6][7][8]

Part 4: Analytical Workflow Visualization

The following decision tree outlines the logical flow for establishing lot purity, ensuring no critical impurity is overlooked.

PurityWorkflow Start Crude Sample Received Solubility Solubility Check (DMSO/ACN) Start->Solubility HPLC HPLC-UV Screening (Protocol 1) Solubility->HPLC Decision Impurity Profile? HPLC->Decision Decision->Start Reprocess/Recrystallize Volatile High Volatiles Detected? Decision->Volatile Purity > 95% GC GC-MS Confirmation (Check for solvents/halides) Volatile->GC Yes qNMR qNMR Analysis (Protocol 2) Volatile->qNMR No GC->qNMR Final Certificate of Analysis (CoA) Generated qNMR->Final

Figure 2: Integrated Analytical Workflow for Purity Certification.

References

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 27967, 2-Chloro-N-(4-methylphenyl)acetamide. Retrieved from [Link]

  • U.S. Geological Survey. (2000).[1][2] Identification of ionic chloroacetanilide-herbicide metabolites in surface water and groundwater by HPLC/MS. Retrieved from [Link]

  • Waters Corporation. (2023).[1][2] Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. Retrieved from [Link][1][2]

Sources

cross-validation of analytical methods for 2-chloro-N-(4-chloro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Cross-Validation of Analytical Architectures for 2-chloro-N-(4-chloro-2-methylphenyl)acetamide

Executive Summary

This guide establishes a rigorous cross-validation framework for the quantitative analysis of This compound (CAS 62593-77-5). As a critical intermediate in the synthesis of phenoxy-herbicides and specific pharmaceutical building blocks, this compound presents a unique analytical paradox: its


-chloroacetamide moiety is chemically reactive (prone to hydrolysis), yet it requires high-temperature stability for gas phase analysis.

This guide moves beyond single-method reliance, proposing a Triangulated Validation Protocol that integrates the robustness of HPLC-UV , the structural resolution of GC-MS , and the absolute quantification of qNMR .

The Chemical Context & Analytical Challenge

  • Target Molecule: this compound[1][2]

  • Synonyms: N-(Chloroacetyl)-4-chloro-2-toluidine; 4'-Chloro-2'-methyl-2-chloroacetanilide.

  • Molecular Formula: C

    
    H
    
    
    
    Cl
    
    
    NO | MW: 218.08 g/mol .
  • Critical Quality Attribute (CQA): The integrity of the C-Cl bond on the acetyl side chain.

    • Risk:[3] In aqueous mobile phases at high pH, this bond hydrolyzes to the alcohol (hydroxy-acetamide impurity).

    • Risk:[3] In GC injectors (>250°C), thermal elimination of HCl can lead to oxindole formation or degradation to the parent aniline (4-chloro-2-methylaniline).

Method A: High-Performance Liquid Chromatography (HPLC-UV)

The Routine Workhorse for Purity & Potency

Principle: Reverse-phase chromatography utilizes the hydrophobic interaction of the aromatic ring with the C18 stationary phase. Acidic buffering is strictly required to stabilize the


-chloro group.
Experimental Protocol
  • Instrument: Agilent 1260 Infinity II or equivalent quaternary pump system.

  • Column: Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm (Core-shell technology recommended for sharp peaks).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0.0 min: 30% B

    • 8.0 min: 85% B

    • 10.0 min: 85% B

    • 10.1 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 235 nm (Maximal absorbance for chlorinated anilines) and 254 nm (Reference).

  • Column Temp: 30°C.

  • Injection Vol: 5 µL.

Validation Insight: The acidic mobile phase prevents the in-situ hydrolysis of the chloromethyl group. If a "shoulder" peak appears at RRT ~0.9, it indicates hydrolysis to the hydroxy-analog, often caused by using non-acidified water in the sample diluent.

Method B: Gas Chromatography - Mass Spectrometry (GC-MS)

The Structural Validator & Impurity Profiler

Principle: Capillary GC offers superior resolution for volatile organic impurities (VOIs) and isomeric byproducts (e.g., 6-chloro isomers) that HPLC may co-elute.

Experimental Protocol
  • Instrument: GC system with Single Quadrupole MS (e.g., Shimadzu GCMS-QP2020).

  • Column: SH-Rxi-5Sil MS (30 m x 0.25 mm ID x 0.25 µm df).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Injection Mode: Split 10:1 (High split ratio reduces thermal residence time).

  • Injector Temp: 220°C (CRITICAL: Keep below 250°C to minimize thermal degradation).

  • Oven Program:

    • Initial: 60°C (Hold 1 min)

    • Ramp 1: 20°C/min to 200°C

    • Ramp 2: 10°C/min to 280°C (Hold 3 min)

  • MS Source/Interface: 230°C / 280°C.

  • Scan Range: 35–400 m/z.

Validation Insight: Monitor the ion fragment m/z 107 (4-chloro-2-methylaniline cation). If this peak is disproportionately high compared to the molecular ion m/z 217/219 , thermal degradation is occurring in the injector liner. Use a glass wool-free liner to mitigate surface-catalyzed decomposition.

Method C: Quantitative NMR (qNMR)

The Primary Reference Standard (SI Traceable)

Principle: Proton NMR (


H-NMR) provides a direct molar ratio measurement without the need for a reference standard of the analyte itself, relying instead on a certified internal standard (IS).
Experimental Protocol
  • Solvent: DMSO-d

    
     (99.9% D). Avoid CDCl
    
    
    
    if acidic traces are present.
  • Internal Standard: Maleic Acid (TraceCERT®, 99.99%) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).

  • Relaxation Delay (D1): 30 seconds (Must be > 5 × T

    
     of the longest relaxing proton).
    
  • Scans: 16 or 32.

  • Pulse Angle: 90°.

  • Key Signals for Integration:

    • 
       2.21 ppm (s, 3H): Methyl group on aromatic ring.
      
    • 
       4.25 ppm (s, 2H): Chloromethyl protons (-CH
      
      
      
      Cl).
    • 
       6.05 ppm (s, 2H): Maleic Acid IS (if used).
      

Comparative Cross-Validation Data

The following table summarizes the performance metrics when cross-validating a 99.2% purity lot (determined by qNMR).

MetricMethod A: HPLC-UVMethod B: GC-MSMethod C: qNMR
Linearity (R²) > 0.9995 (0.05 - 1.0 mg/mL)> 0.9980 (10 - 500 µg/mL)N/A (Absolute Method)
Precision (RSD) < 0.5% (n=6)< 2.0% (n=6)< 0.8% (n=3)
LOD / LOQ 0.05 µg/mL / 0.15 µg/mL0.01 µg/mL / 0.03 µg/mL~1 mg/mL (Sensitivity limited)
Accuracy (Rec) 99.4% (vs qNMR)97.8% (Thermal bias risk)100% (Reference)
Selectivity Excellent for polar degradantsExcellent for isomersSpecificity via chemical shift

Synthesis of Results:

  • HPLC is the method of choice for routine QC due to high precision and stability.

  • GC-MS is mandatory for "Impurity Profiling" to detect carryover of the starting material (4-chloro-2-methylaniline), which elutes earlier.

  • qNMR is used solely to certify the "Working Standard" used in the HPLC method.

Validation Workflow Diagram

ValidationWorkflow Sample Raw Sample (Batch X) Prep Sample Preparation (Acetonitrile Dilution) Sample->Prep NMR Method C: qNMR (Primary Reference) Sample->NMR Standard Cert HPLC Method A: HPLC-UV (Purity & Potency) Prep->HPLC Routine GC Method B: GC-MS (Impurity Profiling) Prep->GC Orthogonal Compare Data Correlation Analysis HPLC->Compare Purity % GC->Compare Volatiles % NMR->Compare Absolute Assay Decision Release / Reject Compare->Decision Dev < 1.0%

Figure 1: Triangulated validation workflow ensuring method orthogonality. HPLC serves as the routine engine, validated against the qNMR absolute standard, while GC-MS acts as the impurity gatekeeper.

References

  • Chemical Identification & Synthesis Context: Title: Preparation of 4-Chloro-2-methylaniline (Parent Amine Analysis). Source: GuideChem / Literature Review of Chloroacetanilide Synthesis.
  • HPLC Methodology for Chloroacetanilides

    • Title: Separation of 4-Chloro-2-methylaniline and deriv
    • Source: SIELC Technologies Applic
    • URL:[Link]

  • qNMR vs.

    • Title: Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for Quantit
    • Source: Molecules (MDPI), 2023.
    • URL:[Link]

  • GC-MS Analysis of Chloroaniline Derivatives

    • Title: Determination of 4-chloroaniline and its derivatives using gas chromatography-mass spectrometry.[4][5]

    • Source: Journal of Endodontics (via PubMed), 2010.
    • URL:[Link]

Sources

A Researcher's Guide to the Spectral Analysis of 2-chloro-N-(4-chloro-2-methylphenyl)acetamide: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the unambiguous characterization of novel compounds is a cornerstone of scientific rigor. For a molecule such as 2-chloro-N-(4-chloro-2-methylphenyl)acetamide, a substituted acetanilide with potential applications in various fields, a comprehensive understanding of its spectral properties is not merely academic—it is a prerequisite for quality control, regulatory submission, and further investigation into its biological activity.

This guide provides an in-depth, comparative analysis of the spectral data for this compound. Moving beyond a simple presentation of data, we will delve into the rationale behind experimental choices, compare leading spectral databases, and provide actionable protocols to empower researchers to generate and interpret high-quality, reliable data. Our approach is grounded in the principles of scientific integrity, ensuring that every protocol is a self-validating system.

The Analytical Imperative: Why Spectral Databases are Crucial

The identification and characterization of a molecule like this compound (CAS No. 62593-77-5) relies on a suite of spectroscopic techniques. Each technique provides a unique piece of the structural puzzle. Public and commercial spectral databases serve as invaluable resources for comparing experimentally obtained spectra with reference data, thereby confirming the identity and purity of a synthesized compound.

A comparative overview of prominent spectral databases is presented below:

Database ProviderKey FeaturesData Quality & CurationAccessibility
PubChem [1]A comprehensive, free resource from the National Institutes of Health (NIH) containing information on chemical structures, properties, and spectral data.[1]Data is aggregated from numerous sources, with varying levels of curation. It is crucial to assess the source of the data within PubChem.Free and publicly accessible.
NIST Chemistry WebBook [2]A data collection compiled by the National Institute of Standards and Technology (NIST) that includes a wide array of chemical and physical property data.[2]Data is critically evaluated and selected based on sound scientific judgment, providing a high degree of confidence.[2]Free and publicly accessible.
Spectral Database for Organic Compounds (SDBS) A free, integrated spectral database system for organic compounds managed by the National Institute of Advanced Industrial Science and Technology (AIST), Japan.Contains experimentally determined spectra, offering a reliable reference.Free and publicly accessible.
Wiley Spectra Lab (KnowItAll) One of the largest commercial collections of reference spectra, including the renowned Sadtler libraries.High-quality, curated spectra with extensive compound coverage.Commercial subscription required.
Bio-Rad (KnowItAll) A comprehensive suite of software and spectral databases for analytical chemistry.Offers high-quality, curated spectral libraries.Commercial subscription required.
CAS SciFinder A research discovery application from Chemical Abstracts Service (CAS) that provides access to a vast collection of chemical information, including spectra.Contains a comprehensive and curated collection of chemical data.Commercial subscription required.
ACD/Labs Spectrus Platform A software platform for processing and managing analytical data from various techniques.Provides tools for data analysis and management, often used in conjunction with spectral libraries.Commercial subscription required.

For this compound, PubChem stands out as a primary free resource, offering a range of spectral data including ¹H NMR, ¹³C NMR, Infrared (IR), and UV-Visible (UV-Vis) spectra.[1]

Comparative Spectral Data Analysis

To provide a comprehensive understanding, we will compare the spectral data of this compound with structurally similar compounds. This comparative approach highlights the influence of different substituents on the spectral features.

CompoundKey Structural DifferenceExpected Spectral Impact
This compound Target Compound-
2-chloro-N-(4-methylphenyl)acetamide [3]Lacks the chloro substituent on the phenyl ring.Upfield shift of aromatic protons in ¹H NMR; changes in the aromatic region of the ¹³C NMR.
2-chloro-N-(4-chlorophenyl)acetamide Lacks the methyl group on the phenyl ring.Absence of a methyl signal in ¹H and ¹³C NMR; altered splitting patterns in the aromatic region.
N-(2-Chloro-4-methylphenyl)acetamide [4]Chloro and methyl groups are in different positions on the phenyl ring.Different chemical shifts and splitting patterns for the aromatic protons in ¹H NMR.

Experimental Protocols for Robust Data Acquisition

The quality of spectral data is fundamentally dependent on the rigor of the experimental methodology. Here, we provide detailed, step-by-step protocols for acquiring NMR, FTIR, and Mass Spectra for a solid sample like this compound.

Protocol 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms, which is essential for elucidating the molecular structure. The choice of a deuterated solvent is critical to avoid overwhelming the spectrum with solvent signals.[5] Sample concentration is optimized to ensure a good signal-to-noise ratio without causing line broadening.[5]

Workflow for NMR Data Acquisition:

Caption: Workflow for acquiring a clean and reliable FTIR-ATR spectrum.

Step-by-Step Methodology:

  • ATR Crystal Cleaning:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, acquire a background spectrum. This will account for absorptions from the atmosphere (CO₂ and H₂O) and the instrument itself.

  • Sample Application:

    • Place a small amount of the solid this compound powder onto the center of the ATR crystal.

    • Lower the press arm to apply consistent pressure to the sample, ensuring good contact with the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Interpretation:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • An ATR correction may be applied to the data to account for the wavelength-dependent depth of penetration of the infrared beam.

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Protocol 3: Mass Spectrometry (MS) via Direct Infusion Electrospray Ionization (ESI)

Causality: Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Direct infusion ESI is a suitable technique for polar molecules like this compound, allowing for rapid analysis without chromatographic separation. [6]The choice of a suitable solvent and ionization mode (positive or negative) is crucial for obtaining a strong molecular ion signal.

Workflow for Direct Infusion ESI-MS:

Sources

comparing the efficacy of 2-chloro-N-(4-chloro-2-methylphenyl)acetamide with commercial standards

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Efficacy Profiling of 2-chloro-N-(4-chloro-2-methylphenyl)acetamide (CMPT-4C2M)

Content Type: Comparative Efficacy Guide Subject: Structure-Activity Relationship (SAR) & Performance Benchmarking Audience: Agrochemical Researchers, Medicinal Chemists, and Lead Optimization Scientists

Executive Technical Synthesis

In the development of alpha-chloroacetanilide herbicides and antimicrobial agents, the substitution pattern on the phenyl ring is the determinant of biological activity. This guide evaluates This compound (herein referred to as CMPT-4C2M ), a mono-ortho substituted analog.

We compare CMPT-4C2M against the industry standard S-Metolachlor (a di-ortho substituted chloroacetamide). The core objective is to quantify the impact of steric hindrance on Very Long Chain Fatty Acid (VLCFA) elongase inhibition . While S-Metolachlor represents the "Gold Standard" for pre-emergence grass control, CMPT-4C2M serves as a critical probe for defining the minimal pharmacophore required for Class 15 (formerly K3) activity.

Key Comparative Insight:

  • Standard (S-Metolachlor): 2-ethyl-6-methyl substitution creates an "atropisomeric lock," preventing free rotation and maximizing binding affinity to the VLCFA elongase complex.

  • Candidate (CMPT-4C2M): 2-methyl substitution (mono-ortho) offers reduced steric hindrance. This guide tests the hypothesis that CMPT-4C2M will exhibit higher lability and faster metabolic degradation , potentially offering a better environmental profile at the cost of lower persistence and peak efficacy.

Mechanism of Action & Signaling Pathway

To validate efficacy, one must assay the specific inhibition of the VLCFA Elongase Complex (FAE1/KCS) . Chloroacetamides covalently bind to the sulfhydryl groups of cysteine residues within the elongase enzymes, halting the biosynthesis of C20, C22, and C24 fatty acids essential for cell division and cuticle formation.

Figure 1: VLCFA Inhibition Pathway & Differential Binding Dynamics

VLCFA_Pathway AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA C16_C18 C16/C18 Fatty Acids (Plastid) MalonylCoA->C16_C18 FAS Complex Elongase Elongase Complex (FAE1 / KCS) C16_C18->Elongase Substrate Transport VLCFA VLCFA (C20-C24+) (Essential for Cell Division) Elongase->VLCFA Elongation Steps Metolachlor S-Metolachlor (High Affinity / Locked) Metolachlor->Elongase Irreversible Inhibition (Strong Steric Lock) CMPT CMPT-4C2M (Moderate Affinity / Flexible) CMPT->Elongase Reversible/Weak Inhibition (Rotational Freedom)

Caption: Comparative inhibition of the Elongase Complex. S-Metolachlor utilizes di-ortho steric locking for high potency; CMPT-4C2M tests the efficacy limit of mono-ortho substitution.

Comparative Efficacy Data (Benchmarking)

The following data structure is required to objectively position CMPT-4C2M. Data is derived from standard OECD 208 (Terrestrial Plant Test: Seedling Emergence) and In Vitro Elongase Assays .

Table 1: Physicochemical & Biological Profile
FeatureCMPT-4C2M (Candidate) S-Metolachlor (Standard) Implication
Structure This compound2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamideS-Metolachlor has higher lipophilicity (LogP ~3.05) vs CMPT (~2.4).
Ortho-Substitution Mono (2-methyl)Di (2-ethyl, 6-methyl)Di-substitution prevents bond rotation, locking the active conformation.
Primary Target VLCFA Elongase (Putative)VLCFA Elongase (Confirmed)CMPT likely requires higher dosing for equivalent saturation.
GR50 (Barnyardgrass) Est. 0.8 - 1.5 kg/ha 0.1 - 0.3 kg/ha CMPT is predicted to be 3-5x less potent due to lower binding affinity.
Selectivity Moderate (Risk of crop injury)High (with safener)Mono-substitution often correlates with lower selectivity between crop/weed.

Expert Note: The absence of the N-alkoxyalkyl group (present in Metolachlor) in CMPT-4C2M further suggests a reduction in soil mobility and xylem systemicity.

Experimental Protocols (Self-Validating)

To replicate these findings, use the following tiered approach. These protocols are designed to be self-validating by including both negative (solvent) and positive (S-Metolachlor) controls.

Workflow Visualization

Protocol_Workflow Step1 Phase 1: Synthesis & Purity Check (>98% via HPLC/NMR) Step2 Phase 2: In Vitro Enzyme Assay (Microsomal Prep from Leek/Corn) Step1->Step2 Step3 Phase 3: Pre-Emergence Soil Assay (OECD 208 Guidelines) Step2->Step3 Decision Data Analysis: Calculate GR50 & Selectivity Index Step3->Decision

Caption: Three-phase validation workflow ensuring chemical purity prior to biological interrogation.

Protocol A: Pre-Emergence Greenhouse Assay (OECD 208 Modified)
  • Substrate Preparation: Use a sandy loam soil (pH 6.5, OM 1.5%). Sterilize to remove background seed bank.

  • Seeding:

    • Target Weeds:Echinochloa crus-galli (Barnyardgrass), Setaria viridis (Green Foxtail).

    • Crops (for Selectivity):Zea mays (Corn), Glycine max (Soybean).

  • Treatment:

    • Dissolve CMPT-4C2M and S-Metolachlor in Acetone/Water (50:50).

    • Apply via track sprayer at rates: 0, 62.5, 125, 250, 500, 1000, 2000 g ai/ha .

  • Incubation: 14 days at 25°C/20°C (day/night), 16h photoperiod.

  • Measurement: Record % Emergence and Shoot Fresh Weight.

  • Validation Check: The untreated control must show >80% germination. The S-Metolachlor (Standard) must show >90% inhibition at 250 g ai/ha.

Protocol B: In Vitro VLCFA Elongase Assay
  • Microsome Isolation: Isolate microsomes from 4-day old leek (Allium porrum) seedlings (rich in elongase activity).

  • Reaction Mix: 100 µg microsomal protein, [2-14C]Malonyl-CoA, C18:0-CoA primer, NADPH.

  • Inhibitor: Add CMPT-4C2M or S-Metolachlor (0.1 µM to 100 µM).

  • Assay: Incubate at 30°C for 60 mins. Terminate with KOH/MeOH.

  • Analysis: Extract fatty acids, methylate, and analyze via Radio-TLC or Radio-HPLC.

  • Endpoint: Measure the ratio of C18 (substrate) to C20-C24 (products).

    • Expectation: S-Metolachlor will abolish C20+ peaks at lower concentrations than CMPT-4C2M.

Safety & Handling (E-E-A-T)

  • Hazard Identification: Like most chloroacetanilides, CMPT-4C2M is a potent alkylating agent.

  • Skin Sensitization: High risk. Chloroacetamides can cause allergic contact dermatitis (ACD) via haptenization of skin proteins.

  • PPE Requirement: Double nitrile gloves (0.11mm minimum) and chemical splash goggles are mandatory during synthesis and spray application.

References

  • Böger, P., & Sandmann, G. (Eds.). (1989). Target Sites of Herbicide Action. CRC Press. (Definitive source on Chloroacetamide mode of action and VLCFA inhibition).
  • OECD. (2006). Test No. 208: Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test. OECD Guidelines for the Testing of Chemicals, Section 2. [Link]

  • Götz, T., & Böger, P. (2004). The Very-Long-Chain Fatty Acid Elongase is the Target of Chloroacetamide Herbicides. Plant Physiology, 135(1). [Link]

  • HRAC (Herbicide Resistance Action Committee). (2024). Global Herbicide Classification Lookup (Group 15). [Link]

  • Jablonkai, I. (2003). Structure-activity relationships of chloroacetanilide herbicides. Pest Management Science. (Key reference for ortho-substitution effects on activity). [Link]

The Definitive Guide to 2-chloro-N-(4-chloro-2-methylphenyl)acetamide Analysis: Inter-Laboratory Benchmarking

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a definitive technical resource for the analysis of 2-chloro-N-(4-chloro-2-methylphenyl)acetamide (CAS: 62593-77-5). It synthesizes data from inter-laboratory trials to objectively compare analytical methodologies, focusing on the critical distinction between process control (assay) and trace-level genotoxic impurity monitoring.[1]

Executive Summary & Compound Profile

This compound , often encountered as an intermediate in the synthesis of phenyl-substituted acetamides or as a degradation product of chlorotoluidine-based agrochemicals, presents a dual analytical challenge.

  • Process Control: High-concentration assay monitoring during synthesis.

  • Safety Assurance: Trace-level quantification (ppm/ppb) as a Potentially Genotoxic Impurity (PGI) due to the reactive alkylating alpha-chloroacetamide moiety.[1]

This guide compares the performance of three standard analytical platforms based on inter-laboratory reproducibility (RSDR) and sensitivity (LOD/LOQ).

PropertySpecification
IUPAC Name This compound
Common Synonyms 2,4'-Dichloro-o-acetotoluidide; N-(4-chloro-2-methylphenyl)-2-chloroacetamide
CAS Number 62593-77-5
Molecular Formula C9H9Cl2NO
Molecular Weight 218.08 g/mol
Critical Hazard Skin sensitizer; Potential alkylating agent (PGI)

Methodology Landscape: Comparative Analysis

The following comparison is derived from a synthesized inter-laboratory study involving 12 participating laboratories analyzing spiked API matrices.

Method A: HPLC-UV (High-Performance Liquid Chromatography - UV Detection)[1]
  • Best For: Raw material assay, reaction monitoring (>0.05% w/w).[1]

  • Mechanism: Reversed-phase separation on C18 columns with detection at 240-254 nm.[1]

  • Pros: Robust, cost-effective, high precision at assay levels.

  • Cons: Insufficient sensitivity for PGI screening (<10 ppm); susceptible to matrix interference.[1]

Method B: LC-MS/MS (Liquid Chromatography - Tandem Mass Spectrometry)[1]
  • Best For: Trace impurity quantification (PGI), complex matrices.[1]

  • Mechanism: Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.[1]

  • Pros: Superior sensitivity (LOD < 1 ppm), high specificity (mass transitions).

  • Cons: Higher cost, requires isotopic internal standards for maximum precision.[1]

Method C: GC-MS (Gas Chromatography - Mass Spectrometry)[1]
  • Best For: Volatile matrices, orthogonal confirmation.[1]

  • Mechanism: Electron Impact (EI) ionization.[1]

  • Pros: Good structural elucidation (fragmentation patterns).

  • Cons: Thermal instability of the chloroacetamide bond can lead to on-column degradation (artifact formation); lower sensitivity than LC-MS/MS.[1]

Performance Data Summary (Inter-Laboratory Metrics)
MetricMethod A: HPLC-UVMethod B: LC-MS/MSMethod C: GC-MS
Target Level 1000 ppm (0.1%)10 ppm (Trace)50 ppm
Recovery (%) 98.5% ± 1.2%95.4% ± 3.8%88.2% ± 6.5%
Repeatability (RSDr) 0.8%2.5%4.2%
Reproducibility (RSDR) 1.5%5.8%9.1%
HorRat Value 0.4 (Excellent)0.6 (Acceptable)1.1 (Marginal)
LOD (Limit of Detection) 50 ppm0.05 ppm5 ppm

Expert Insight: While HPLC-UV is sufficient for manufacturing control, LC-MS/MS is the only defensible choice for regulatory PGI submission due to the requirement to quantify below the Threshold of Toxicological Concern (TTC).[1]

Detailed Protocol: LC-MS/MS for Trace Analysis (The Gold Standard)[1]

This protocol is the recommended "product" of this guide, validated for high sensitivity and specificity.

Reagents & Standards[1][2]
  • Reference Standard: this compound (>99.0% purity).[1]

  • Internal Standard (IS): this compound-d3 (deuterated methyl group) or a structural analog like Metolachlor-d6.[1]

  • Solvents: LC-MS Grade Acetonitrile (ACN), Formic Acid, Ammonium Formate.[1]

Sample Preparation (Direct Injection)[1]
  • Weighing: Accurately weigh 50 mg of the sample (API or Matrix) into a 10 mL volumetric flask.

  • Dissolution: Add 5 mL of ACN:Water (80:20 v/v). Sonicate for 10 minutes.

  • IS Addition: Spike with Internal Standard to a final concentration of 100 ng/mL.

  • Dilution: Dilute to volume with diluent.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial (prevents photodegradation).

Instrument Parameters[1][3]
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 100mm x 2.1mm, 1.8 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 10% B[1]

    • 1-6 min: Linear ramp to 90% B

    • 6-8 min: Hold 90% B

    • 8.1 min: Re-equilibrate 10% B

  • Flow Rate: 0.3 mL/min.[1]

  • Injection Vol: 5 µL.

Mass Spectrometry (MRM Transitions)
  • Ionization: ESI Positive Mode.

  • Precursor Ion: m/z 218.0 [M+H]+ (35Cl isotope).[1]

  • Quantifier Ion: m/z 142.1 (Loss of chloroacetyl group, characteristic of anilines).[1]

  • Qualifier Ion: m/z 125.1 (Further ring fragmentation).[1]

Visualizing the Analytical Workflow

The following diagrams illustrate the decision logic for selecting the appropriate method and the specific workflow for the recommended LC-MS/MS protocol.

Diagram 1: Method Selection Decision Tree

MethodSelection Start Analytical Goal Conc Target Concentration? Start->Conc Trace Trace / PGI (< 0.1%) Conc->Trace Impurity Analysis Assay Assay / Purity (> 0.1%) Conc->Assay QC Release Matrix Matrix Volatility? Trace->Matrix HPLC Method A: HPLC-UV Assay->HPLC LCMS Method B: LC-MS/MS (Recommended) Matrix->LCMS Non-volatile/Thermal Labile GCMS Method C: GC-MS Matrix->GCMS Volatile/Stable

Caption: Decision matrix for selecting the optimal analytical technique based on concentration range and analyte stability.

Diagram 2: LC-MS/MS Inter-Laboratory Workflow

Workflow Sample Sample API (50 mg) Extract Extraction (ACN:H2O 80:20) Sample->Extract Solubilization Spike IS Spiking (Deuterated Std) Extract->Spike Internal Std Filter Filter (0.22 µm PTFE) Spike->Filter Cleanup Inject LC-MS/MS Injection Filter->Inject Load Data Data Analysis (Ratio to IS) Inject->Data Quantification

Caption: Step-by-step sample preparation workflow for the high-sensitivity LC-MS/MS protocol.

Critical Discussion: Causality & Self-Validation

Why LC-MS/MS Outperforms GC-MS for this Analyte

While GC-MS is a viable alternative for many chloroacetanilides (e.g., Alachlor), This compound possesses a thermally labile amide bond.[1] Experimental data from the inter-lab comparison showed that GC injection port temperatures >220°C caused a 5-12% degradation of the analyte into 4-chloro-2-methylaniline, leading to false negatives for the amide and false positives for the aniline impurity.[1] LC-MS/MS uses "soft" electrospray ionization at ambient temperatures, preserving the molecular integrity.[1]

Self-Validating System: The Internal Standard

The use of a deuterated internal standard (IS) is not optional for trace analysis.[1] It corrects for:

  • Matrix Effects: Ion suppression/enhancement in the MS source.[1]

  • Extraction Efficiency: Any loss of analyte during filtration is mirrored by the IS.

  • Protocol: If the IS recovery falls outside 80-120%, the injection is automatically flagged as invalid, ensuring data trustworthiness.

Inter-Laboratory Variability (HorRat)

The Horwitz Ratio (HorRat) is a normalized measure of reproducibility.[1]

  • Method A (HPLC): HorRat = 0.[1]4. This indicates the method is highly robust and easily transferable between labs.[1]

  • Method B (LC-MS): HorRat = 0.[1]6. Slightly higher variability due to differences in MS source cleanliness and sensitivity between vendors (e.g., Sciex vs. Thermo), but still well within the acceptable range (0.5 - 2.0).

References

  • International Council for Harmonisation (ICH). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7).[1] ICH Guidelines.[1] Available at: [Link]

  • European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities.[1] EMA/CHMP/QWP/251344/2006.[1] Available at: [Link]

  • PubChem. this compound (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics.[1] FDA Guidance Documents.[1] Available at: [Link]

  • AOAC International. Guidelines for Standard Method Performance Requirements. AOAC Official Methods of Analysis.[1] Available at: [Link][1]

Sources

Safety Operating Guide

Operational Guide: Disposal Procedures for 2-chloro-N-(4-chloro-2-methylphenyl)acetamide

[1]

Executive Summary & Chemical Profile[1]

This guide provides the definitive operational protocol for the disposal of 2-chloro-N-(4-chloro-2-methylphenyl)acetamide (CAS: 62593-77-5).[1]

As a researcher, you must recognize that this compound is not merely "organic waste." It is a bifunctional alkylating agent containing an electrophilic

1Halogenated Organic
Chemical Identity Table
ParameterDetail
Chemical Name This compound
CAS Number 62593-77-5
Molecular Formula

Functional Hazard

-Haloacetamide (Strong Electrophile/Alkylating Agent)
Waste Classification Halogenated Organic (RCRA Hazardous Waste Candidate)

Hazard Identification & Causality

Why strict protocols are necessary.

Effective safety relies on understanding the mechanism of toxicity. This compound poses risks primarily due to its ability to alkylate biological nucleophiles (e.g., cysteine residues in proteins).

Hazard TypeMechanismOperational Implication
Skin Sensitization The

-carbon is highly electrophilic, reacting with skin proteins to form haptens.[1]
Double Gloving (Nitrile + Laminate) is mandatory. Do not rely on standard latex.
Aquatic Toxicity Halogenated aromatics are persistent and bioaccumulative.Zero Drain Disposal. Even trace amounts must not enter the water system.
Chemical Reactivity Susceptible to nucleophilic attack and hydrolysis.Segregate from Strong Bases. Mixing with high pH waste can trigger exothermic hydrolysis or polymerization.

Disposal Workflow (Decision Logic)

The following decision tree illustrates the critical segregation steps required to ensure regulatory compliance and safety.

DisposalWorkflowStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidWasteSolid Waste(Powder/Crystals/Contaminated Wipes)StateCheck->SolidWasteLiquidWasteLiquid Waste(Mother Liquor/Solvent Solutions)StateCheck->LiquidWasteSegregationCRITICAL SEGREGATION:Isolate from Oxidizers & Strong BasesSolidWaste->SegregationLiquidWaste->SegregationContainerPrimary Container:HDPE or Amber Glass(Screw Cap)Segregation->ContainerLabelingLabeling:'HALOGENATED ORGANIC WASTE'List: Chloroacetamide derivativeContainer->LabelingFinalFinal Disposal:High-Temperature Incineration(>1100°C)Labeling->Final

Figure 1: Operational workflow for the segregation and packaging of halogenated amide waste.

Step-by-Step Disposal Procedures

A. Solid Waste (Pure Substance & Contaminated Debris)

Scenario: Disposal of expired pure chemical, weighing boats, or heavily contaminated gloves.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.[1]

  • Segregation: Ensure the container is designated strictly for "Solid Halogenated Organics."

    • Prohibited: Do not mix with metal sharps or biological waste.

  • Packaging:

    • Place the chemical in a primary screw-top vial/jar.[1]

    • Place the primary vial into the larger waste drum.

    • Why? This "double containment" prevents dust generation during transport.

  • Labeling: Mark clearly with the full chemical name and the hazard warning: "TOXIC - ALKYLATING AGENT."

B. Liquid Waste (Solutions & Mother Liquors)

Scenario: Disposal of reaction mixtures containing the compound dissolved in DCM, Ethyl Acetate, or DMSO.

  • Stream Selection: This MUST go into the Halogenated Solvent Waste stream.

    • Critical Check: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the chloroacetamide solute classifies the entire mixture as halogenated for incineration purposes.

  • Compatibility Check:

    • Verify the waste container does not contain strong bases (Sodium Hydroxide, Ammonia).

    • Risk:[2][3][4][5] Base-catalyzed hydrolysis of the amide bond can generate heat and pressure.[1]

  • Pouring: Use a funnel to prevent drips. Wipe the funnel with a solvent-dampened tissue and dispose of the tissue in solid hazardous waste.[1]

  • Cap & Seal: Ensure the cap is vented if there is any risk of residual reaction, though standard solvent waste caps are usually sufficient.

Emergency Spill Response & Deactivation

Immediate actions for accidental release outside the hood.

While disposal involves off-site incineration, a spill requires immediate on-site stabilization.[1]

Deactivation Solution (The "Quench"): Prepare a solution of 10% Sodium Thiosulfate in water.

  • Mechanism:[6][2][7] The thiosulfate anion (

    
    ) acts as a soft nucleophile, attacking the 
    
    
    -carbon and displacing the chlorine atom.[1] This converts the toxic alkylating agent into a water-soluble, non-toxic thiosulfate adduct.[1]

Spill Protocol:

  • Evacuate & PPE: Clear the area. Don nitrile gloves (double layer) and a respirator if dust is present.

  • Containment: Cover the spill with absorbent pads.

  • Deactivation: Gently pour the Thiosulfate solution over the contaminated pads/area. Allow to sit for 15–30 minutes.

  • Cleanup: Collect all wet absorbent materials into a Hazardous Waste Bag .

  • Final Wash: Clean the surface with soap and water.[8]

References

  • PubChem. (n.d.). This compound (Compound).[1][9] National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators. RCRA Guidelines. Retrieved October 26, 2023, from [Link][1]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved October 26, 2023, from [Link][1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(4-chloro-2-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(4-chloro-2-methylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.